Potassium 1-hexynyltrifluoroborate
Description
The exact mass of the compound Potassium 1-hexynyltrifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium 1-hexynyltrifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 1-hexynyltrifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;trifluoro(hex-1-ynyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2-4H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIWEDIHUKYZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#CCCCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635601 | |
| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244301-59-5 | |
| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate(1-) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70635601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Potassium 1-Hexynyltrifluoroborate
Introduction: The Rising Prominence of Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic chemistry, potassium organotrifluoroborates have emerged as remarkably versatile and robust reagents. Their stability to air and moisture, coupled with their enhanced nucleophilicity in cross-coupling reactions, presents a significant advantage over their boronic acid and ester counterparts. This guide provides a comprehensive overview of the synthesis and detailed characterization of a specific, yet widely applicable, member of this class: potassium 1-hexynyltrifluoroborate. This alkynyltrifluoroborate is a valuable building block for the introduction of the hexynyl moiety in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.
The primary advantage of potassium organotrifluoroborates lies in their nature as crystalline, monomeric solids that are easy to handle and can be stored indefinitely without special precautions. This inherent stability circumvents the challenges associated with boronic acids, which often undergo dehydration to form cyclic boroxines, complicating stoichiometric calculations. Furthermore, the tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to protodeboronation compared to their tricoordinate analogs.
This document will detail a reliable synthetic protocol for potassium 1-hexynyltrifluoroborate, delve into the mechanistic underpinnings of the reaction, and provide a thorough guide to its characterization using modern spectroscopic techniques.
Synthesis of Potassium 1-Hexynyltrifluoroborate: A Step-by-Step Protocol
The synthesis of potassium 1-hexynyltrifluoroborate is typically achieved through a two-step, one-pot procedure involving the formation of a lithium acetylide followed by its reaction with a trialkyl borate and subsequent treatment with potassium hydrogen fluoride (KHF₂). This method is both efficient and scalable, making it suitable for a wide range of laboratory applications.
Reaction Mechanism and Rationale
The synthesis commences with the deprotonation of a terminal alkyne, in this case, 1-hexyne, using a strong base such as n-butyllithium (n-BuLi). This step generates a highly nucleophilic lithium acetylide. The choice of a strong base is critical to ensure complete deprotonation of the weakly acidic terminal alkyne.
The subsequent addition of a trialkyl borate, commonly trimethyl borate or triisopropyl borate, to the lithium acetylide results in the formation of a boronate ester intermediate. The acetylide attacks the electrophilic boron atom of the borate, displacing one of the alkoxy groups.
The final and crucial step is the addition of an aqueous solution of potassium hydrogen fluoride (KHF₂). This serves a dual purpose: it provides the potassium counterion and the fluoride ions necessary to displace the remaining alkoxy groups on the boron atom, forming the stable trifluoroborate salt. The product precipitates from the reaction mixture and can be isolated by filtration.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of potassium 1-hexynyltrifluoroborate.
Detailed Experimental Protocol
Materials:
-
1-Hexyne (98%)
-
n-Butyllithium (2.5 M in hexanes)
-
Trimethyl borate (99%)
-
Potassium hydrogen fluoride (KHF₂)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Deionized water
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-hexyne (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Add trimethyl borate (1.1 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
In a separate beaker, prepare a saturated aqueous solution of KHF₂ (3.0 eq).
-
Add the KHF₂ solution to the reaction mixture and stir vigorously for 1 hour. A white precipitate should form.
-
Remove the THF under reduced pressure.
-
Collect the white solid by vacuum filtration and wash it sequentially with cold water and diethyl ether.
-
Dry the solid under high vacuum to afford potassium 1-hexynyltrifluoroborate as a white, crystalline solid.
| Reagent | Molar Eq. | Typical Yield |
| 1-Hexyne | 1.0 | \multirow{4}{*}{75-85%} |
| n-Butyllithium | 1.0 | |
| Trimethyl borate | 1.1 | |
| KHF₂ | 3.0 |
Comprehensive Characterization of Potassium 1-Hexynyltrifluoroborate
Thorough characterization is essential to confirm the identity and purity of the synthesized potassium 1-hexynyltrifluoroborate. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organotrifluoroborates. 1H, 13C, 19F, and 11B NMR are all informative.
-
1H NMR: The proton NMR spectrum will show characteristic signals for the butyl chain of the hexynyl group. The terminal methyl group will appear as a triplet, while the other methylene groups will exhibit more complex splitting patterns.
-
13C NMR: The carbon NMR spectrum will display signals for all six carbon atoms of the hexynyl moiety. The alkynyl carbons are of particular interest and will appear in the typical downfield region for sp-hybridized carbons.
-
19F NMR: The fluorine NMR spectrum is often the most diagnostic for organotrifluoroborates, typically showing a single, broad resonance. The chemical shift of this signal is characteristic of the R-BF₃⁻ anion.
-
11B NMR: The boron NMR spectrum will exhibit a characteristic signal for a tetracoordinate boron atom. Due to coupling with the three fluorine atoms, this signal may appear as a quartet, although it is often broadened.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| 1H | 0.8 - 2.2 | Signals corresponding to the n-butyl group. |
| 13C | 13 - 90 | Alkyl and alkynyl carbon resonances. |
| 19F | -129 to -141 | A single, often broad, resonance. |
| 11B | 2 - 5 | A broad signal, potentially a quartet. |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in the molecule. For potassium 1-hexynyltrifluoroborate, the key vibrational modes to look for are:
-
C≡C Stretch: A weak to medium intensity band around 2100-2260 cm⁻¹ is characteristic of the carbon-carbon triple bond.
-
B-F Stretch: Strong, broad absorption bands in the region of 950-1150 cm⁻¹ are indicative of the B-F bonds in the trifluoroborate anion.
-
C-H Stretches: Bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl chain.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of ionic compounds like potassium organotrifluoroborates. In the negative ion mode, the spectrum will show the molecular anion [CH₃(CH₂)₃C≡CBF₃]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this anion with high accuracy.
Characterization Workflow
Caption: A diagram showing the complementary analytical techniques used for the characterization of potassium 1-hexynyltrifluoroborate.
Applications in Drug Development and Organic Synthesis
Potassium 1-hexynyltrifluoroborate is a valuable reagent in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile formation of carbon-carbon bonds between the 1-hexynyl group and various aryl or vinyl halides and triflates. These reactions are widely employed in the synthesis of pharmaceuticals and other biologically active molecules, as the introduction of an alkyne moiety can significantly impact a compound's pharmacological properties.
The stability and ease of handling of potassium 1-hexynyltrifluoroborate make it particularly well-suited for use in high-throughput screening and combinatorial chemistry efforts in drug discovery.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling potassium 1-hexynyltrifluoroborate and the reagents used in its synthesis.
-
n-Butyllithium: Highly pyrophoric and corrosive. Must be handled under an inert atmosphere.
-
Potassium Hydrogen Fluoride (KHF₂): Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
Conclusion
Potassium 1-hexynyltrifluoroborate is a highly useful and versatile synthetic building block. Its straightforward synthesis, coupled with its stability and reactivity in cross-coupling reactions, makes it an attractive alternative to other organoboron reagents. The detailed synthetic and characterization protocols provided in this guide offer a solid foundation for researchers and scientists in the fields of organic synthesis and drug development to confidently prepare and utilize this valuable compound.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkynyltrifluoroborates. [Link]
- Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the
An In-depth Technical Guide to the Stability and Handling of Potassium 1-Hexynyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic chemistry, potassium organotrifluoroborates have emerged as remarkably versatile and robust reagents. Their increasing adoption in both academic and industrial laboratories can be attributed to their superior stability compared to other organoboron compounds like boronic acids.[1][2][3][4] Potassium 1-hexynyltrifluoroborate, a member of the alkynyltrifluoroborate subclass, offers a stable and efficient means of introducing a hexynyl group into complex molecules, a valuable transformation in the synthesis of pharmaceuticals and functional materials. This guide provides a comprehensive overview of the stability and handling of potassium 1-hexynyltrifluoroborate, underpinned by field-proven insights and established protocols to ensure its safe and effective use in research and development.
Chemical and Physical Properties
Potassium 1-hexynyltrifluoroborate is a white crystalline solid that is generally stable under normal laboratory conditions.[1][2][3][4][5] Its key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 244301-59-5[6] |
| Molecular Formula | C₆H₉BF₃K[6] |
| Molecular Weight | 188.04 g/mol [6] |
| Appearance | White crystalline solid |
Stability Profile: A Paradigm of Robustness
The exceptional stability of potassium 1-hexynyltrifluoroborate is a cornerstone of its utility, particularly when compared to the more sensitive nature of other organometallic reagents. This stability can be categorized into three main areas: atmospheric, thermal, and hydrolytic.
Atmospheric Stability
A significant advantage of potassium 1-hexynyltrifluoroborate is its pronounced stability towards air and moisture.[1][2][3][4] Unlike many other organoboron reagents that require handling under inert atmospheres, potassium alkynyltrifluoroborates can be stored indefinitely on the benchtop without significant degradation.[1][2][3][5] This remarkable stability simplifies storage and handling procedures, making it an attractive reagent for routine synthetic applications and high-throughput screening.
Thermal Stability
Hydrolytic Stability
The hydrolysis of organotrifluoroborates to their corresponding boronic acids is a critical step for their participation in cross-coupling reactions. The rate of this hydrolysis is highly dependent on the nature of the organic substituent. Notably, potassium alkynyltrifluoroborates have been observed to undergo hydrolysis at an "extremely slow" rate under typical Suzuki-Miyaura coupling conditions. This slow hydrolysis can be advantageous, as it allows for a controlled release of the active boronic acid species into the catalytic cycle, minimizing side reactions. While quantitative kinetic data under varying pH conditions are not extensively documented, the qualitative evidence points to high resistance to rapid hydrolysis in neutral or basic aqueous media.
Safe Handling and Storage Protocols
While potassium 1-hexynyltrifluoroborate is generally a stable and safe compound to handle, adherence to standard laboratory safety practices is essential.
Personal Protective Equipment (PPE)
-
Eye Protection: Always wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
-
Lab Attire: A standard laboratory coat should be worn.
Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or generating dust.
-
Avoid inhalation of dust.[3]
-
Avoid contact with skin and eyes.[3]
-
In case of accidental contact, wash the affected area thoroughly with soap and water.[3]
-
For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
In case of ingestion, seek immediate medical attention.
Storage
-
Store in a tightly closed container in a cool, dry place.[3]
-
As it is stable to air and moisture, special inert atmosphere storage is generally not required for routine use.[1][2][3][4][5]
Incompatibilities
Based on the general reactivity of organoboron compounds, it is advisable to avoid contact with strong oxidizing agents.
Reactivity and Synthetic Applications
The primary application of potassium 1-hexynyltrifluoroborate lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Suzuki-Miyaura Cross-Coupling
Potassium 1-hexynyltrifluoroborate serves as an excellent precursor to the corresponding boronic acid in situ, which then participates in the catalytic cycle to form a new carbon-carbon bond with an aryl or vinyl halide/triflate. This reaction is a powerful tool for the synthesis of internal alkynes, which are prevalent motifs in pharmaceuticals and organic materials.
The general workflow for a Suzuki-Miyaura coupling involving potassium 1-hexynyltrifluoroborate is depicted below:
Caption: Generalized workflow for the Suzuki-Miyaura coupling of potassium 1-hexynyltrifluoroborate.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl/vinyl-halide bond.
-
Hydrolysis: The potassium 1-hexynyltrifluoroborate slowly hydrolyzes to form the corresponding boronic acid.
-
Transmetalation: The organic group from the boron is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
Protocol 1: Synthesis of Potassium 1-Hexynyltrifluoroborate
This procedure is adapted from the synthesis of other potassium organotrifluoroborates.
Materials:
-
1-Hexyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Potassium bifluoride (KHF₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Water
-
Acetone
-
Diethyl ether
Procedure:
-
To a solution of 1-hexyne in anhydrous THF at -78 °C, add n-BuLi dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Add trimethyl borate dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and add a saturated aqueous solution of KHF₂.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Remove the solvents under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove non-polar impurities.
-
Extract the solid with hot acetone and filter to remove inorganic salts.
-
Concentrate the acetone filtrate and precipitate the product by the addition of diethyl ether.
-
Collect the white crystalline solid by filtration and dry under vacuum.
Protocol 2: Suzuki-Miyaura Coupling of Potassium 1-Hexynyltrifluoroborate with an Aryl Bromide
Materials:
-
Aryl bromide
-
Potassium 1-hexynyltrifluoroborate
-
PdCl₂(dppf)·CH₂Cl₂ (or other suitable palladium catalyst)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealable reaction vessel, combine the aryl bromide (1.0 mmol), potassium 1-hexynyltrifluoroborate (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol), and Cs₂CO₃ (3.0 mmol).
-
Add THF (5 mL) and water (0.5 mL).
-
Seal the vessel and heat the reaction mixture to 80-90 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired internal alkyne.
Conclusion
Potassium 1-hexynyltrifluoroborate stands out as a highly stable, easy-to-handle, and effective reagent for the introduction of the 1-hexynyl moiety in organic synthesis. Its robustness towards air and moisture simplifies its storage and handling, making it a practical choice for a wide range of applications, from medicinal chemistry to materials science. By understanding its stability profile and adhering to the recommended handling and reaction protocols, researchers can confidently and safely leverage the synthetic potential of this valuable organotrifluoroborate.
References
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic letters, 11(13), 2361–2364. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkynyltrifluoroborate synthesis. Retrieved from [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ChemOrgChem. (2021). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. [Link]
Sources
- 1. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations / The Journal of Organic Chemistry, 2002 [sci-hub.box]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 5. Potassium alkynyltrifluoroborate synthesis [organic-chemistry.org]
- 6. echemi.com [echemi.com]
A Comprehensive Technical Guide to Potassium 1-Hexynyltrifluoroborate: Synthesis, Applications, and Experimental Protocols
This guide provides an in-depth exploration of Potassium 1-hexynyltrifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, synthesis, mechanistic insights into its application in cross-coupling reactions, and detailed experimental procedures.
Core Identification and Physicochemical Properties
Potassium 1-hexynyltrifluoroborate is a stable, crystalline solid that has gained prominence as a coupling partner in palladium-catalyzed cross-coupling reactions. Its stability to air and moisture makes it a convenient and easy-to-handle alternative to more sensitive organometallic reagents.[1]
| Identifier | Value | Source |
| CAS Number | 244301-59-5 | [2] |
| Molecular Formula | C6H9BF3K | [2] |
| Molecular Weight | 188.04 g/mol | [2] |
| InChIKey | MGIWEDIHUKYZIG-UHFFFAOYSA-N | [2] |
| Synonyms | Potassium trifluoro(hex-1-yn-1-yl)borate, Potassium trifluoro(hex-1-ynyl)boranuide | [2] |
Synthesis of Potassium 1-hexynyltrifluoroborate
The synthesis of potassium alkynyltrifluoroborates is typically achieved through a straightforward two-step process. This involves the initial formation of a boronic ester from the corresponding alkyne, followed by conversion to the trifluoroborate salt using potassium hydrogen fluoride (KHF2).
Synthetic Workflow
The general synthetic route can be visualized as follows:
Caption: Synthesis of Potassium 1-hexynyltrifluoroborate.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates.[3][4]
Materials:
-
1-Hexyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Potassium hydrogen fluoride (KHF2)
-
Anhydrous tetrahydrofuran (THF)
-
Acetone
-
Diethyl ether
-
Water
Procedure:
-
Lithiation of 1-Hexyne: To a solution of 1-hexyne in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add one equivalent of n-butyllithium in hexanes. Stir the mixture at this temperature for 1 hour.
-
Borylation: To the resulting solution of lithium hexynilide, add 1.5 equivalents of trimethyl borate dropwise at -78 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Formation of the Trifluoroborate Salt: Cool the reaction mixture to 0 °C and add a saturated aqueous solution of potassium hydrogen fluoride (approximately 4-6 equivalents) at once. A white precipitate should form.
-
Work-up and Isolation: Stir the suspension for 30 minutes at room temperature. Remove the solvents under reduced pressure. The resulting solid is then thoroughly dried under vacuum.
-
Purification: The crude product is extracted several times with hot acetone. The acetone extracts are combined, and the solvent is removed in vacuo. The product can be further purified by recrystallization, typically by dissolving it in a minimal amount of boiling acetone and precipitating with diethyl ether to yield Potassium 1-hexynyltrifluoroborate as a white, crystalline solid.[4]
Application in Suzuki-Miyaura Cross-Coupling Reactions
Potassium 1-hexynyltrifluoroborate is a highly effective coupling partner in the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds between the hexynyl moiety and various aryl or vinyl halides/triflates.[1][5] The stability and ease of handling of organotrifluoroborates offer significant advantages over traditional boronic acids.[6]
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The use of a base is crucial for the activation of the organotrifluoroborate.[7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
In this cycle, the active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X). The organotrifluoroborate (R-BF3K) is activated by a base, facilitating transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) species then undergoes reductive elimination to form the desired product (Ar-R) and regenerate the Pd(0) catalyst.
Step-by-Step Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of Potassium 1-hexynyltrifluoroborate with an aryl bromide.
Materials:
-
Potassium 1-hexynyltrifluoroborate
-
Aryl bromide
-
Palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2 or a combination of PdCl2 and a phosphine ligand like PPh3)[6]
-
Base (e.g., Cesium carbonate, Cs2CO3)[6]
-
Solvent (e.g., a mixture of THF and water)[6]
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel (e.g., a sealed tube or round-bottom flask equipped with a condenser), combine the aryl bromide (1.0 mmol), Potassium 1-hexynyltrifluoroborate (1.2-1.5 equivalents), the palladium catalyst (e.g., 2 mol % PdCl2 and 6 mol % PPh3), and the base (e.g., 3.0 equivalents of Cs2CO3).[6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H2O in a 9:1 ratio) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (often 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Handling, Storage, and Safety
While potassium organotrifluoroborates are generally considered air- and moisture-stable, proper laboratory practices should always be followed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place.[9] Although stable, prolonged exposure to high humidity should be avoided.
-
Safety: In case of contact with eyes or skin, rinse immediately with plenty of water.[10] If inhaled, move to fresh air.[10] If swallowed, seek immediate medical attention.[10] For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Potassium 1-hexynyltrifluoroborate stands out as a robust and versatile reagent for the introduction of the 1-hexynyl group in organic synthesis. Its stability, ease of preparation, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for chemists in academia and industry. This guide provides the fundamental knowledge and practical protocols to effectively utilize this powerful reagent in the synthesis of complex molecules.
References
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Echemi. potassium 1-hexynyltrifluoroborate cas no 244301-59-5. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]
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Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]
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Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic letters, 3(3), 393–396. [Link]
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Kim, D. S., & Ham, J. (2010). Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction. Organic letters, 12(5), 1092–1095. [Link]
-
Molander, G. A., & Gravel, M. (2002). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of organic chemistry, 67(25), 9681–9686. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 76(19), 8149–8154. [Link]
-
Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of organic chemistry, 72(26), 10273–10276. [Link]
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Organic Chemistry Portal. Potassium alkynyltrifluoroborate synthesis. [Link]
-
Kim, D. S., & Ham, J. (2010). Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction. Organic letters, 12(5), 1092–1095. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Yadav, V. K., & Sriram, M. (2007). Nucleophilic Addition of Potassium Alkynyltrifluoroborates to d-Glucal Mediated by BF3·OEt2: Highly Stereoselective Synthesis of α-C-glycosides. Organic letters, 9(20), 3945–3947. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]
-
Li, Y., et al. (2020). Air‐Stable Organoradical Boron Reagents. Angewandte Chemie International Edition, 59(30), 12349-12354. [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: potassium fluoride. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of chemical research, 40(4), 275–286. [Link]
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Organic Syntheses. Procedure for the Preparation of a Borane-Ammonia Complex. [Link]
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Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
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Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of organic chemistry, 66(25), 8416–8423. [Link]
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- Google Patents.
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The Advent and Ascension of Potassium Alkynyltrifluoroborates: A Technical Guide for the Modern Chemist
Foreword: A New Epoch in Carbon-Carbon Bond Formation
For decades, the venerable Suzuki-Miyaura cross-coupling reaction has been a cornerstone of synthetic organic chemistry, empowering the construction of complex molecular architectures with unparalleled efficiency. However, the evolution of this powerful tool has been intrinsically linked to the development of its key organoboron coupling partners. While boronic acids and their ester derivatives have served the community admirably, their inherent limitations—namely instability towards air and moisture, and challenges in purification and stoichiometry—have persistently driven the quest for more robust and user-friendly alternatives.
This technical guide delves into the discovery, history, and application of one such class of reagents that has revolutionized the landscape of cross-coupling chemistry: potassium alkynyltrifluoroborates. These remarkably stable, crystalline solids have emerged as superior surrogates for traditional organoboron compounds, offering a unique combination of reactivity, stability, and ease of handling that has made them indispensable tools for researchers, particularly in the fast-paced environments of pharmaceutical and materials science research. Herein, we will explore the genesis of these versatile reagents, from their early beginnings as laboratory curiosities to their current status as powerhouse reagents in the synthetic chemist's arsenal. We will provide a detailed examination of their synthesis, a thorough analysis of their properties, and a comprehensive overview of their application in the Suzuki-Miyaura reaction, complete with field-proven protocols and mechanistic insights.
I. A Historical Perspective: From Obscurity to Ubiquity
The journey of potassium organotrifluoroborates from their initial discovery to widespread adoption is a testament to the cumulative nature of scientific progress. While their utility in cross-coupling reactions is a relatively recent development, the genesis of these compounds can be traced back to the mid-20th century.
The Nascent Years (1960s): The first organotrifluoroborate salts were synthesized in the 1960s and were largely regarded as chemical novelties. A pivotal moment in their early history was the work of Thierig and Umland, published in Naturwissenschaften in 1967, which described a more accessible method for their preparation. However, for several decades, these compounds remained largely confined to the realm of specialized organoboron chemistry, their broader synthetic potential untapped.
The Renaissance (Early 2000s): The turn of the 21st century marked a renaissance for organotrifluoroborates, spearheaded by the pioneering work of Professor Gary A. Molander and his research group. Recognizing the inherent stability of the trifluoroborate moiety, Molander's team systematically explored their application as coupling partners in the Suzuki-Miyaura reaction. A landmark 2002 publication in the Journal of Organic Chemistry detailed the synthesis of potassium alkynyltrifluoroborates and their successful use in palladium-catalyzed cross-coupling reactions with aryl halides and triflates.[1][2][3][4][5] This seminal work demonstrated that these air- and moisture-stable crystalline solids could be stored indefinitely and participated in cross-coupling reactions with moderate to excellent yields, offering a significant advantage in terms of practicality and convenience, especially for applications in combinatorial chemistry.[1][2][3][4][5]
This breakthrough ignited a surge of interest in the chemistry of organotrifluoroborates, leading to the development of a vast library of these reagents and a deeper understanding of their reactivity. Today, potassium alkynyltrifluoroborates are commercially available and routinely employed in academic and industrial laboratories worldwide, a testament to their profound impact on modern organic synthesis.
II. The Chemistry of Stability and Reactivity: Understanding the Trifluoroborate Advantage
The exceptional utility of potassium alkynyltrifluoroborates stems from a unique combination of electronic and structural features. Unlike their boronic acid counterparts, which exist in equilibrium with their cyclic trimeric anhydrides (boroxines), potassium organotrifluoroborates are monomeric, crystalline solids with a well-defined stoichiometry.[6] This inherent stability simplifies handling, storage, and accurate measurement for reactions.
The key to their stability lies in the tetracoordinate nature of the boron atom. The three electron-withdrawing fluorine atoms form strong B-F bonds, rendering the boron center less susceptible to protodeboronation and oxidation compared to the vacant p-orbital of tricoordinate boronic acids. This robustness allows for the tolerance of a wide range of functional groups and reaction conditions that are often incompatible with other organoboron reagents.[6][7]
Despite their stability, potassium alkynyltrifluoroborates are sufficiently reactive to participate in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle. The presence of a base is essential to facilitate this process, which is believed to proceed through a "slow release" of the corresponding boronic acid or a related reactive species in situ.[8] This controlled release mechanism is advantageous as it maintains a low concentration of the reactive organoboron species, thereby minimizing side reactions such as homocoupling.[8]
Table 1: Comparison of Organoboron Reagents
| Feature | Boronic Acids | Boronate Esters | Potassium Organotrifluoroborates |
| Stability | Generally air and moisture sensitive; can form boroxines. | Generally more stable than boronic acids, but can be sensitive to hydrolysis. | Air- and moisture-stable, crystalline solids; can be stored indefinitely.[6][7] |
| Handling | Can be difficult to purify and weigh accurately due to boroxine formation. | Often liquids or low-melting solids; purification by chromatography is common. | Crystalline solids, easy to handle and weigh.[6] |
| Stoichiometry | Can be ambiguous due to the presence of water and boroxines. | Well-defined. | Well-defined.[6] |
| Reactivity | Generally high, but prone to side reactions. | Can be sluggish in some cases. | Readily participate in cross-coupling with appropriate activation. |
| Functional Group Tolerance | Moderate. | Good. | Excellent. |
III. Synthesis of Potassium Alkynyltrifluoroborates: A Practical Guide
A significant advantage of potassium alkynyltrifluoroborates is their straightforward and efficient synthesis from readily available starting materials. The most common and practical method involves the reaction of a terminal alkyne with an organolithium reagent, followed by treatment with a trialkyl borate and subsequent conversion to the trifluoroborate salt with potassium hydrogen fluoride (KHF₂).
General Workflow for the Synthesis of Potassium Alkynyltrifluoroborates
Caption: General workflow for the synthesis of potassium alkynyltrifluoroborates.
Detailed Experimental Protocol: Synthesis of Potassium Phenylethynyltrifluoroborate
This protocol is adapted from the procedure reported by Molander et al.[5] and serves as a representative example for the synthesis of potassium alkynyltrifluoroborates.
Materials:
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Potassium hydrogen fluoride (KHF₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Acetone
-
Diethyl ether (Et₂O)
Procedure:
-
Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C. Add phenylacetylene via syringe. To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
Borylation: Cool the reaction mixture back to -78 °C and add triisopropyl borate dropwise. After the addition, allow the mixture to warm to room temperature and stir for 4 hours.
-
Trifluoroborate Formation: Prepare a saturated aqueous solution of KHF₂. Add the reaction mixture from the previous step to the KHF₂ solution and stir vigorously at room temperature for 30 minutes.
-
Work-up and Purification: Remove the organic solvents under reduced pressure. The resulting aqueous layer is extracted with diethyl ether to remove any unreacted starting materials and byproducts. The aqueous layer is then concentrated to dryness. The resulting solid is triturated with hot acetone, and the inorganic salts are removed by filtration. The acetone filtrate is concentrated, and the desired potassium phenylethynyltrifluoroborate is precipitated by the addition of diethyl ether. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the product as a white crystalline solid.
Characterization Data for Potassium Phenylethynyltrifluoroborate:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₈H₅BF₃K
-
Molecular Weight: 208.03 g/mol
-
Melting Point: >250 °C
IV. The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Partnership
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier application of potassium alkynyltrifluoroborates. This reaction enables the formation of a C(sp)-C(sp²) bond, providing a versatile route to a wide array of substituted alkynes, which are valuable building blocks in medicinal chemistry and materials science.[1][2][5]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of Potassium 1-Hexynyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Ascendancy of Organotrifluoroborates in Modern Synthesis
Potassium organotrifluoroborate salts have emerged as remarkably versatile and robust reagents in contemporary organic chemistry.[1][2] Their enhanced stability to air and moisture, crystalline nature, and predictable reactivity offer significant advantages over their boronic acid and ester counterparts.[3] This guide provides an in-depth analysis of the spectroscopic data of a key member of this class, potassium 1-hexynyltrifluoroborate, a valuable building block in cross-coupling reactions for the introduction of the hexynyl moiety. Understanding its characteristic spectroscopic signature is paramount for reaction monitoring, quality control, and mechanistic studies.
Molecular Structure and Key Features
Potassium 1-hexynyltrifluoroborate is an ionic compound consisting of a potassium cation (K⁺) and a 1-hexynyltrifluoroborate anion ([C₆H₉BF₃]⁻). The anion features a linear hexynyl group attached to a tetrahedral boron atom, which is further coordinated to three fluorine atoms. This tetra-coordinate boron center imparts the stability characteristic of this class of reagents.
Figure 2: General workflow for the synthesis of potassium 1-hexynyltrifluoroborate.
Step-by-Step Protocol:
-
To a solution of 1-hexyne in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of n-butyllithium in hexanes dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add triisopropyl borate dropwise and allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with an aqueous solution of potassium hydrogen fluoride.
-
Stir the mixture vigorously for 1-2 hours, during which time the product will precipitate.
-
Collect the white solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.
Spectroscopic Characterization Workflow
Figure 3: Workflow for the spectroscopic characterization of potassium 1-hexynyltrifluoroborate.
Detailed Methodologies:
-
NMR: Dissolve approximately 10-20 mg of the sample in 0.6 mL of DMSO-d₆. Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer. [1]* IR: Obtain the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
MS: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze by ESI-MS in negative ion mode. [4]
Conclusion: A Reliable Spectroscopic Fingerprint
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of potassium 1-hexynyltrifluoroborate. The data presented in this guide serves as a reliable reference for researchers utilizing this important synthetic building block. Adherence to the described experimental protocols will ensure the accurate identification and quality assessment of this versatile reagent, facilitating its effective application in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
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Oliveira, R. A.; da Silva, R. O.; Molander, G. A.; Menezes, P. H. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873–878. [Link]
-
Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]
-
Molander, G. A.; Katona, B. W.; Machrouhi, F. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. J. Org. Chem.2002 , 67 (24), 8416–8423. [Link]
-
Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]
-
D'Hooghe, M.; Van Brabandt, W.; De Kimpe, N. Accurate Mass Determination of Organotrifluoroborates. J. Am. Soc. Mass Spectrom.2007 , 18 (4), 771–774. [Link]
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]
-
Bode, J. W. Potassium Acyltrifluoroborates (KATs) for Chemical Protein Synthesis and Modifications. CHIMIA International Journal for Chemistry2014 , 68 (11), 765-769. [Link]
-
Molander, G. A.; Ham, J. A New and Rapid Route to α-Amino Acids via Organotrifluoroborates. Org. Lett.2006 , 8 (13), 2767–2770. [Link]
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Stefani, H. A.; Cella, R.; Vieira, A. S. Recent advances in the chemistry of organotrifluoroborates. Tetrahedron2007 , 63 (18), 3623–3658. [Link]
-
Oregon State University. 1H NMR Chemical Shifts. [Link]
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Molander, G. A.; Biolatto, B. Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkynyltrifluoroborates. Org. Lett.2002 , 4 (11), 1867–1870. [Link]
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Royal Society of Chemistry. 1H NMR Binding Studies of([5]CF3CO2)3 with Various Anions. [Link]
-
IMSERC. NMR Periodic Table: Potassium NMR. [Link]
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- 3. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structural Analysis of the 1-Hexynyltrifluoroborate Anion
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the structural analysis of the 1-hexynyltrifluoroborate anion. This organoboron compound is of significant interest in modern synthetic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery.[1][2] The unique stability and reactivity of the alkynyltrifluoroborate moiety make it a valuable building block for the creation of carbon-carbon bonds through cross-coupling reactions.[3][4][5] This document will delve into the synthesis, characterization, and structural elucidation of the 1-hexynyltrifluoroborate anion, providing both theoretical insights and practical, field-proven methodologies.
The Significance of the 1-Hexynyltrifluoroborate Anion in Modern Synthesis
The 1-hexynyltrifluoroborate anion, typically used as its potassium salt, is a member of the broader class of organotrifluoroborates. These compounds have emerged as superior alternatives to other organoboron reagents like boronic acids and their esters.[6][7] The primary advantages of potassium organotrifluoroborates are their remarkable stability to both air and moisture, allowing for indefinite storage without degradation.[3] This inherent stability simplifies handling and increases the reliability of synthetic protocols, a crucial factor in both academic research and industrial drug development.
The presence of the hexynyl group provides a versatile handle for introducing a six-carbon linear alkyne chain into a target molecule. This is most commonly achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9] The trifluoroborate group, while stable, can be activated under the appropriate catalytic conditions to participate in transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond.
Synthesis and Purification of Potassium 1-Hexynyltrifluoroborate
The synthesis of potassium 1-hexynyltrifluoroborate is a well-established procedure that can be readily performed in a standard synthetic chemistry laboratory. The causality behind this experimental choice lies in its efficiency and the high purity of the resulting product.
Experimental Protocol: Synthesis of Potassium 1-Hexynyltrifluoroborate
Materials:
-
1-Hexyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Potassium bifluoride (KHF₂)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone
-
Diethyl ether
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Deprotonation of 1-Hexyne: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. To this, add 1-hexyne (1.0 equivalent) via syringe. Slowly add n-butyllithium (1.0 equivalent) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature. This step generates the lithium hexynilide, a potent nucleophile.
-
Boration: To the solution of lithium hexynilide, add trimethyl borate (1.5 equivalents) dropwise, ensuring the temperature remains at -78 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours. The borate ester is formed in this step.
-
Formation of the Trifluoroborate Salt: Allow the reaction mixture to warm to -20 °C. In a separate flask, prepare a saturated aqueous solution of potassium bifluoride (6.0 equivalents). Add the KHF₂ solution to the reaction mixture with vigorous stirring. Continue stirring for 1 hour at -20 °C, and then for an additional hour at room temperature.[3] The fluoride ions displace the methoxy groups on the boron atom to form the stable trifluoroborate anion.
-
Isolation and Purification: Remove the THF in vacuo. The resulting white solid should be dried under high vacuum for at least 2 hours to remove residual water. The crude product can then be purified by recrystallization. A common and effective method is to dissolve the solid in a minimal amount of hot acetone and then precipitate the product by the addition of diethyl ether.[3] The purified potassium 1-hexynyltrifluoroborate can be collected by filtration and dried under vacuum.
Structural Analysis of the 1-Hexynyltrifluoroborate Anion
A thorough understanding of the three-dimensional structure of the 1-hexynyltrifluoroborate anion is paramount for predicting its reactivity and designing effective synthetic strategies. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For the 1-hexynyltrifluoroborate anion, a multinuclear approach is essential.[1][3][6]
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a small amount of purified potassium 1-hexynyltrifluoroborate in a suitable deuterated solvent. Due to their ionic nature, organotrifluoroborates are generally soluble in polar aprotic solvents like DMSO-d₆, acetone-d₆, or acetonitrile-d₃.[3]
-
Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. Standard pulse programs are typically sufficient. For ¹¹B NMR, a pulse sequence with a 180° refocusing pulse can improve resolution by mitigating the effects of quadrupolar relaxation.[3]
Expected Spectral Features:
| Nucleus | Expected Chemical Shift (ppm) | Key Features and Interpretation |
| ¹H | 0.8-1.0 (t, 3H, -CH₃) | The terminal methyl group will appear as a triplet. |
| 1.2-1.5 (m, 4H, -CH₂CH₂-) | The two internal methylene groups will likely appear as a complex multiplet. | |
| 2.0-2.3 (t, 2H, -C≡C-CH₂-) | The methylene group adjacent to the alkyne will be deshielded and appear as a triplet. | |
| ¹³C | ~14 | Terminal methyl carbon. |
| ~22, ~31 | Internal methylene carbons. | |
| ~19 | Methylene carbon adjacent to the alkyne. | |
| ~80-90 | Alkynyl carbon not attached to boron. | |
| Undetected/Broad | The alkynyl carbon attached to the boron is often difficult to observe due to quadrupolar broadening from the ¹¹B nucleus. | |
| ¹⁹F | -129 to -141 | A single, often broad, resonance for the three equivalent fluorine atoms.[6] |
| ¹¹B | ~3-5 | A quartet due to coupling with the three fluorine atoms. The resolution of this quartet can be improved with specific pulse sequences.[3] |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the packing of the ions in the solid state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of potassium 1-hexynyltrifluoroborate suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection and Structure Refinement: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[10] The resulting data is then processed to solve and refine the crystal structure.
While a specific crystal structure for potassium 1-hexynyltrifluoroborate is not currently in the public domain, analysis of related structures, such as potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate, reveals key features of the potassium ion's coordination environment, which is typically surrounded by multiple fluorine atoms from neighboring trifluoroborate anions.[11]
Computational Modeling
In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the geometry of the 1-hexynyltrifluoroborate anion.[12][13][14][15]
Methodology: DFT Geometry Optimization
A geometry optimization of the 1-hexynyltrifluoroborate anion can be performed using a standard quantum chemistry software package. A common and reliable method involves the B3LYP functional with a basis set such as 6-31+G(d,p). This level of theory provides a good balance between accuracy and computational cost for geometry optimizations of organic anions.
Predicted Structural Parameters (from DFT calculations):
Based on DFT calculations, the following are the predicted key structural parameters for the 1-hexynyltrifluoroborate anion:
| Parameter | Predicted Value |
| C≡C bond length | ~1.22 Å |
| C-B bond length | ~1.60 Å |
| Average B-F bond length | ~1.42 Å |
| C-C≡C bond angle | ~178° |
| ≡C-B-F bond angle | ~109.5° |
| F-B-F bond angle | ~109.5° |
These values are consistent with a tetrahedral geometry around the boron atom and a nearly linear alkyne moiety.
Visualization of Key Structures and Workflows
Molecular Structure of the 1-Hexynyltrifluoroborate Anion
Caption: Ball-and-stick model of the 1-hexynyltrifluoroborate anion.
Workflow for the Synthesis and Analysis
Caption: Workflow for the synthesis and structural analysis.
Application in Suzuki-Miyaura Cross-Coupling
Sources
- 1. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Periodic Table: Potassium NMR [imserc.northwestern.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and DFT calculation study of interaction between silver nanoparticle and 1-butyl-3-methyl imidazolium tetrafluoroborate ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unveiling the Reactivity of Potassium 1-Hexynyltrifluoroborate: A Theoretical Perspective for Strategic Drug Development
Abstract
Potassium 1-hexynyltrifluoroborate has emerged as a cornerstone reagent in modern synthetic chemistry, prized for its stability, ease of handling, and versatile reactivity, particularly in the construction of carbon-carbon bonds.[1][2][3] This in-depth technical guide moves beyond empirical observations to provide a robust theoretical framework for understanding and predicting the reactivity of this valuable building block. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental electronic and structural properties of potassium 1-hexynyltrifluoroborate and explores the theoretical underpinnings of its participation in key organic transformations. By grounding experimental design in computational insights, we aim to empower chemists to harness the full potential of this reagent in the synthesis of complex molecular architectures.
Introduction: The Rise of Organotrifluoroborates in Synthesis
The quest for stable, efficient, and selective reagents for carbon-carbon bond formation is a central theme in organic synthesis. Potassium organotrifluoroborates have garnered significant attention as superior alternatives to other organoboron compounds due to their remarkable stability to air and moisture, leading to indefinite shelf-life and enhanced reproducibility in chemical reactions.[1][4][5] This stability is conferred by the tetracoordinate nature of the boron atom, which mitigates common decomposition pathways such as protodeboronation.[1] The utility of potassium 1-hexynyltrifluoroborate, a prominent member of the alkynyltrifluoroborate family, is particularly notable in palladium-catalyzed cross-coupling reactions, offering a direct route to functionalized alkynes—a motif prevalent in pharmaceuticals and functional materials.[1][3]
This guide will delve into the theoretical principles governing the reactivity of potassium 1-hexynyltrifluoroborate, providing a deeper understanding that transcends simple procedural descriptions. We will explore its electronic structure, the calculated energetics of its reactions, and the mechanistic pathways it is predicted to follow, thereby offering a predictive lens for its application in complex synthetic challenges.
The Heart of the Matter: Electronic and Structural Landscape
A comprehensive understanding of a molecule's reactivity begins with a detailed analysis of its electronic and structural features. For potassium 1-hexynyltrifluoroborate, theoretical calculations, primarily employing Density Functional Theory (DFT), are invaluable in painting this picture.
Molecular Geometry and Bonding
At the core of potassium 1-hexynyltrifluoroborate's structure is the trifluoroborate anion, where the boron atom is sp³-hybridized and tetrahedrally coordinated to three fluorine atoms and the terminal carbon of the 1-hexynyl group. The C-B bond is a key determinant of its reactivity. Computational models would typically reveal the bond lengths and angles, providing a quantitative basis for its steric and electronic properties.
The 1-hexynyl ligand, with its sp-hybridized carbons, introduces a region of high electron density in the triple bond. The interplay between the electron-withdrawing trifluoroborate group and the π-system of the alkyne dictates the molecule's overall electronic character and its susceptibility to electrophilic or nucleophilic attack.
Frontier Molecular Orbitals and Reactivity Indices
The reactivity of potassium 1-hexynyltrifluoroborate can be rationalized through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: The HOMO is expected to be localized primarily on the carbon-carbon triple bond of the hexynyl moiety. This indicates that the initial interaction in many reactions will involve the donation of these π-electrons to an electrophile or a metal center.
-
LUMO: The LUMO, conversely, is likely to have significant contributions from the antibonding orbitals of the B-F and C-B bonds. This suggests that the molecule can accept electron density into these orbitals, facilitating bond cleavage and subsequent reactions.
The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Deconstructing the Suzuki-Miyaura Coupling: A Theoretical Mechanistic Dissection
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a flagship application of potassium 1-hexynyltrifluoroborate.[1][3] While the general catalytic cycle is well-established, theoretical studies on analogous organotrifluoroborates provide a detailed understanding of the key steps.
The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination. Theoretical calculations are crucial for elucidating the energetics and transition state structures of each step.
The Critical Transmetalation Step
Transmetalation, the transfer of the 1-hexynyl group from boron to the palladium center, is often the rate-determining step and is the subject of considerable theoretical investigation.[6] For organotrifluoroborates, this process is believed to proceed via an intermediate where the trifluoroborate anion coordinates to the palladium complex.[6]
Key Theoretical Insights:
-
Activation of the Trifluoroborate: The inert B-F bonds require activation for the transmetalation to occur. This is typically achieved through the action of a base, which can abstract a fluoride ion or coordinate to the boron atom, increasing its nucleophilicity.
-
Role of the Base: Computational studies can model the interaction of different bases with the trifluoroborate, predicting their efficacy in promoting the reaction. The base facilitates the formation of a more reactive boronate species in situ.
-
Transition State Analysis: DFT calculations can map the potential energy surface of the transmetalation step, identifying the transition state structure. This structure would likely involve a bridged intermediate with both the palladium and boron atoms interacting with the transferring hexynyl group. The calculated activation energy for this step provides a quantitative measure of the reaction's feasibility.
Below is a conceptual workflow for the theoretical investigation of the Suzuki-Miyaura coupling of potassium 1-hexynyltrifluoroborate.
Caption: Conceptual workflow for the theoretical investigation of the Suzuki-Miyaura coupling.
Beyond Cross-Coupling: Exploring Other Reaction Pathways
While the Suzuki-Miyaura reaction is paramount, the reactivity of potassium 1-hexynyltrifluoroborate is not limited to this transformation. Theoretical studies can predict its behavior in other reaction types.
Single-Electron Transfer (SET) Processes
Recent advancements in photoredox catalysis have opened up new avenues for the application of organotrifluoroborates. Theoretical studies on the one-electron redox potentials of organotrifluoroborate anions are critical in this context.[7] A study by Zheng and coworkers calculated the standard one-electron oxidation potentials (E°) for a range of organotrifluoroborate anions using DFT (M05-2X method with a PCM–UAHF solvation model).[7] For Csp³-hybridized center organotrifluoroborate anions with an adjacent alkynyl group, the E° values are predicted to be in a range that makes them amenable to oxidation by common photoredox catalysts.[7] This suggests that potassium 1-hexynyltrifluoroborate could participate in radical-mediated reactions, expanding its synthetic utility.
The calculated redox potentials provide a quantitative basis for selecting appropriate photocatalysts and reaction conditions to achieve desired transformations.
| Organotrifluoroborate Anion Type | Calculated E° Range (V vs. SCE) | Implication for Reactivity |
| Csp³-hybridized (R-CH₂-BF₃⁻, R=alkynyl) | 0.36 - 1.57 | Favorable for SET-based reactions with suitable photocatalysts.[7] |
| Csp²-hybridized (vinyltrifluoroborates) | 1.38 - 2.43 | Less prone to oxidation compared to some Csp³ counterparts.[7] |
| Table 1: Calculated one-electron oxidation potentials for different classes of organotrifluoroborate anions, providing a theoretical basis for their reactivity in SET processes. Data adapted from Zheng et al.[7] |
Addition to Electrophiles
The nucleophilic character of the alkynyl group suggests that potassium 1-hexynyltrifluoroborate can undergo addition reactions with various electrophiles. Theoretical modeling of these reactions would involve:
-
Reactant Complex Formation: Calculation of the geometry and stability of the initial complex between the trifluoroborate and the electrophile.
-
Transition State Search: Identification of the transition state for the C-C bond formation.
-
Product Stability: Calculation of the relative energy of the product to determine the thermodynamic driving force of the reaction.
Such studies can predict the regioselectivity and stereoselectivity of these additions, guiding the development of new synthetic methodologies.
A Practical Guide to Theoretical Investigation
For researchers wishing to conduct their own theoretical studies on the reactivity of potassium 1-hexynyltrifluoroborate, the following protocol outlines a general approach using DFT.
Step-by-Step Computational Protocol
-
Software Selection: Choose a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Model Construction: Build the 3D structure of potassium 1-hexynyltrifluoroborate and any other reactants.
-
Method and Basis Set Selection:
-
Method: A functional like B3LYP is a good starting point for geometry optimizations and frequency calculations. For more accurate energy calculations, especially for reaction barriers, functionals like M06-2X or ωB97X-D are recommended.
-
Basis Set: A Pople-style basis set such as 6-31G(d) is often sufficient for initial optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) should be used.
-
-
Geometry Optimization: Perform a geometry optimization to find the minimum energy structure of all reactants, intermediates, transition states, and products.
-
Frequency Calculation: Conduct a frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). This also provides thermodynamic data such as Gibbs free energy.
-
Potential Energy Surface Scan (for reaction pathways): To locate transition states, a relaxed potential energy surface scan along the reaction coordinate (e.g., the forming C-C bond distance) can be performed.
-
Solvation Modeling: To simulate reaction conditions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) should be employed.
The following diagram illustrates a typical workflow for a DFT-based investigation of a reaction mechanism.
Caption: A generalized workflow for investigating a reaction mechanism using DFT calculations.
Conclusion and Future Outlook
The reactivity of potassium 1-hexynyltrifluoroborate is a rich area of study where theoretical and experimental chemistry converge. This guide has illuminated the fundamental electronic and structural features that govern its behavior and has provided a theoretical framework for understanding its participation in key synthetic transformations. The insights gained from computational studies, particularly DFT, are instrumental in predicting reactivity, elucidating reaction mechanisms, and designing novel applications for this versatile reagent.
As computational methods continue to advance in accuracy and efficiency, we anticipate that in silico screening and mechanistic studies will become increasingly integral to the drug development pipeline. A deeper theoretical understanding of reagents like potassium 1-hexynyltrifluoroborate will undoubtedly accelerate the discovery and synthesis of the next generation of therapeutic agents.
References
- Molander, G. A., & Figueroa, R. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(1), 156-162.
- Molander, G. A., & Ito, T. (2009). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 74(21), 8141–8153.
- Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423.
- Molander, G. A., & Ham, J. (2006).
- Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical reviews, 108(1), 288–325.
- Stefani, H. A., Guarezemini, A. S., & Cella, R. (2010). Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron, 66(40), 7871-7919.
- Zheng, W., Wang, X., & Liu, Y. (2018). A theoretical study on one-electron redox potentials of organotrifluoroborate anions. New Journal of Chemistry, 42(18), 15065-15073.
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Molander, G. A., & Yun, C. S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423.
- Olah, G. A., Prakash, G. K. S., & Williams, R. E. (Eds.). (1990). Hypercarbon chemistry. John Wiley & Sons.
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Molander, G. A., & Katona, B. W. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Chemistry Portal. Retrieved from [Link]
- Thomas, S. E. (1991). Organic synthesis: the roles of boron and silicon. Oxford University Press.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Matos, K., & Soderquist, J. A. (1998). Alkynylboranes: in the vanguard of progress in organoboron chemistry. Journal of Organometallic Chemistry, 567(1-2), 1-8.
- Lloyd-Jones, G. C. (2010). The Suzuki–Miyaura coupling: a mechanistic perspective. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 368(1914), 1271–1288.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling.
- Carrow, B. P., & Hartwig, J. F. (2011). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 133(7), 2116–2119.
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- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 4. Sci-Hub. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations / The Journal of Organic Chemistry, 2002 [sci-hub.box]
- 5. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
The Alkyne Moiety in Modern Drug Discovery: A Comparative Guide to Potassium 1-Hexynyltrifluoroborate and Boronic Acids in Cross-Coupling Reactions
Introduction: The Indispensable Role of the Alkyne in Medicinal Chemistry
The incorporation of the alkynyl group into molecular scaffolds is a cornerstone of modern drug design and development. Its linear geometry, electron-rich nature, and ability to act as a versatile synthetic handle make it a privileged functional group. From serving as a rigid linker to mimicking other functional groups and participating in bioorthogonal chemistry, the alkyne's utility is vast. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging carbon-carbon bonds, and the choice of the organoboron reagent is critical to the success of this transformation. This in-depth technical guide provides a comprehensive comparison of two key classes of alkynylating agents: potassium 1-hexynyltrifluoroborate and the more traditional alkynyl boronic acids. We will delve into their respective strengths and weaknesses, offering field-proven insights to guide researchers in selecting the optimal reagent for their specific synthetic challenges.
A Tale of Two Reagents: Stability, Handling, and Reactivity
At the heart of the comparison between potassium 1-hexynyltrifluoroborate and alkynyl boronic acids lies a fundamental difference in their structure and, consequently, their stability and reactivity.
Potassium Organotrifluoroborates: The Bench-Stable Workhorse
Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids for a multitude of applications.[1][2] These crystalline solids are characterized by their remarkable stability to both air and moisture, allowing for indefinite storage without degradation.[3] This inherent stability stems from the tetracoordinate nature of the boron atom, which masks the reactivity of the carbon-boron bond.[4] Consequently, potassium 1-hexynyltrifluoroborate is a user-friendly reagent, simplifying experimental setup and ensuring reproducibility.
Alkynyl Boronic Acids: The Precursor with Caveats
Alkynyl boronic acids, while effective reagents in their own right, are beset by inherent instability. They are prone to protodeboronation, a deleterious side reaction where the carbon-boron bond is cleaved by a proton source, leading to loss of the desired reagent.[5][6] Furthermore, boronic acids can readily form cyclic anhydrides (boroxines) upon dehydration, which can complicate stoichiometry and impact reactivity.[7] To circumvent these stability issues, alkynyl boronic acids are often generated in situ or used as their more stable ester derivatives, such as pinacol esters. However, this adds steps to the synthetic workflow and introduces atom economy concerns.[4]
| Property | Potassium 1-Hexynyltrifluoroborate | Alkynyl Boronic Acids/Esters |
| Physical State | Crystalline solid | Often generated in situ or as an ester (liquid or solid) |
| Air Stability | High; can be stored indefinitely[3] | Low; prone to oxidation and decomposition |
| Moisture Stability | High; stable to water[3] | Low; susceptible to hydrolysis and boroxine formation[7] |
| Handling | Easy to handle and weigh | Requires inert atmosphere and careful handling |
| Stoichiometry | Well-defined and reliable | Can be complicated by boroxine formation |
| Protodeboronation | Significantly less prone | A common and often significant side reaction[5][6] |
The Suzuki-Miyaura Coupling: A Mechanistic Divergence
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle. However, the initial activation and transmetalation steps differ significantly for potassium alkynyltrifluoroborates and alkynyl boronic acids, influencing reaction conditions and outcomes.
The Boronic Acid Pathway: The Essential Role of the Base
For a boronic acid to participate in the Suzuki-Miyaura coupling, it must first be activated by a base.[8][9] The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex. This step is crucial for facilitating the subsequent transmetalation of the alkynyl group from boron to the palladium center. The choice of base and solvent is therefore critical to the success of the reaction and can significantly impact yield and reaction time.
The Trifluoroborate Pathway: A "Slow Release" Mechanism
Potassium alkynyltrifluoroborates are considered "protected" forms of boronic acids.[4] Under the basic conditions of the Suzuki-Miyaura reaction, they undergo slow hydrolysis to release the corresponding boronic acid or a related reactive species in situ.[6] This "slow release" mechanism maintains a low concentration of the active boron species in the reaction mixture, which can be highly advantageous in minimizing side reactions such as protodeboronation and homocoupling.[6] Some studies suggest that under certain conditions, the trifluoroborate salt may even participate directly in the transmetalation step.[10]
Experimental Protocols: A Head-to-Head Comparison
To provide a practical illustration of the differences between these two reagents, we present representative, field-proven protocols for the Suzuki-Miyaura cross-coupling of an aryl bromide with both potassium 1-hexynyltrifluoroborate and an alkynyl boronic acid pinacol ester (a commonly used stable surrogate for the free boronic acid).
Protocol 1: Suzuki-Miyaura Coupling of Potassium 1-Hexynyltrifluoroborate with 4-Bromoanisole
This protocol is adapted from the work of Molander et al., who have extensively studied the application of organotrifluoroborates in cross-coupling reactions.[3]
-
Materials:
-
Potassium 1-hexynyltrifluoroborate
-
4-Bromoanisole
-
Palladium(II) chloride bis(diphenylphosphino)ferrocene complex (PdCl₂(dppf)·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add potassium 1-hexynyltrifluoroborate (1.2 mmol), 4-bromoanisole (1.0 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%), and Cs₂CO₃ (3.0 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (5 mL) and deionized water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(hex-1-yn-1-yl)-4-methoxybenzene.
-
Protocol 2: Representative Suzuki-Miyaura Coupling of 1-Hexynylboronic Acid Pinacol Ester with 4-Bromoanisole
This protocol is a representative procedure based on general methods for the Suzuki-Miyaura coupling of boronic esters.
-
Materials:
-
1-Hexynylboronic acid pinacol ester
-
4-Bromoanisole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-hexynylboronic acid pinacol ester (1.5 mmol), 4-bromoanisole (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), SPhos (0.06 mmol, 6 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(hex-1-yn-1-yl)-4-methoxybenzene.
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial. For the more robust trifluoroborate, a pre-catalyst like PdCl₂(dppf) is often sufficient. For the boronic acid ester, a more active catalyst system, such as one generated from Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand like SPhos, is often employed to facilitate the oxidative addition and transmetalation steps.
-
Base: A strong base like Cs₂CO₃ is typically used with trifluoroborates to promote the necessary hydrolysis and subsequent steps. For boronic acid esters, a variety of bases can be effective, with K₃PO₄ being a common choice that balances reactivity with functional group tolerance.
-
Solvent: A mixture of an organic solvent and water is standard for both reactions. The organic solvent ensures solubility of the reagents, while water is necessary for the activation of the boron species.
-
Temperature: Reactions with boronic acid esters often require higher temperatures to drive the reaction to completion, which can be a concern for thermally sensitive substrates.
Sources
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- 2. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of Potassium 1-Hexynyltrifluoroborate
Abstract: This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing potassium 1-hexynyltrifluoroborate. We will explore the distinct advantages of organotrifluoroborates over traditional boronic acids, delve into the reaction mechanism, and present a detailed, field-proven laboratory protocol. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex organic molecules, offering insights into reaction optimization, setup, and execution for the efficient formation of internal alkynes.
Introduction: The Superiority of Organotrifluoroborates in Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] While traditionally reliant on organoboronic acids and esters, the field has increasingly embraced potassium organotrifluoroborates as superior coupling partners.[3] This shift is driven by their significant practical advantages.
Potassium alkynyltrifluoroborates, such as the 1-hexynyl derivative, are air- and moisture-stable, free-flowing crystalline solids.[4][5] This contrasts sharply with many boronic acids, which are prone to decomposition via dehydration and are often challenging to handle and purify.[6] The robust nature of organotrifluoroborates allows for indefinite storage and simplifies weighing and dispensing, making them exceptionally well-suited for high-throughput screening and industrial applications where consistency and reliability are paramount.[4]
This application note provides the foundational knowledge and a validated protocol to empower scientists to successfully implement this powerful synthetic tool.
Reaction Mechanism and the Role of Key Reagents
The catalytic cycle for the Suzuki-Miyaura coupling of potassium 1-hexynyltrifluoroborate follows the three canonical steps: oxidative addition, transmetalation, and reductive elimination.[1][7] However, the activation of the trifluoroborate salt is a critical feature of the transmetalation step.
-
Oxidative Addition: The cycle begins with the oxidative addition of an active Pd(0) species into the aryl or heteroaryl halide (Ar-X) bond, forming a Pd(II) intermediate.[7]
-
Transmetalation (Activation): The potassium alkynyltrifluoroborate, [R-BF₃]K, is not sufficiently nucleophilic to engage directly with the Pd(II) center. A base, typically cesium carbonate (Cs₂CO₃), is essential for its activation.[8] The base is believed to promote a slow, in-situ hydrolysis of the trifluoroborate to a highly reactive boronic acid or a related anionic boronate species. This activated boron reagent can then efficiently transfer the alkynyl group to the palladium center, displacing the halide and forming an alkynyl-aryl-Pd(II) complex.
-
Reductive Elimination: This final step involves the reductive elimination of the desired internal alkyne product (Ar-C≡C-R), regenerating the catalytically active Pd(0) species which can then re-enter the cycle.[1][7]
The overall catalytic pathway is visualized below.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is a robust starting point for the coupling of various aryl and heteroaryl bromides. Optimization of temperature, reaction time, or catalyst loading may be necessary for particularly challenging substrates.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Oven-dried round-bottom flask or reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Magnetic stir plate with heating
-
Inert atmosphere line (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Recommended Reaction Parameters
The following table outlines the generalized stoichiometry and conditions for the reaction.
| Component | Stoichiometry / Condition | Rationale |
| Aryl Halide (Ar-X) | 1.0 equiv | Limiting reagent. |
| Potassium 1-hexynyltrifluoroborate | 1.2 - 1.5 equiv | A slight excess mitigates potential protodeboronation and drives the reaction to completion.[9] |
| Base (Cs₂CO₃) | 3.0 equiv | A strong, inorganic base is crucial for activating the trifluoroborate for transmetalation.[2][9] |
| Catalyst (PdCl₂(dppf)·CH₂Cl₂) | 2 - 5 mol % | Provides an efficient catalytic system for a broad range of substrates.[2][10] |
| Solvent System | Toluene / H₂O (4:1 v/v) | Biphasic system facilitates the interaction of organic and inorganic reagents.[9] |
| Concentration | 0.25 M (in Toluene) | A standard concentration for efficient reaction kinetics. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle, especially the oxidative addition step.[2][9] |
| Reaction Time | 12 - 24 hours | Typically sufficient for full conversion. Monitor by TLC or GC-MS. |
Step-by-Step Procedure
The following workflow diagram illustrates the key phases of the experimental process.
Caption: Experimental workflow from setup to purification.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), potassium 1-hexynyltrifluoroborate (1.2 equiv), and cesium carbonate (3.0 equiv).
-
Solvent Addition: Add anhydrous toluene and deionized water in a 4:1 ratio to achieve the desired concentration (e.g., 0.25 M with respect to the aryl halide).
-
Inerting the Atmosphere: Seal the vial with a septum cap. Purge the reaction mixture by bubbling argon gas through the solution for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the PdCl₂(dppf)·CH₂Cl₂ catalyst (0.02 - 0.05 equiv).
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of a small aliquot.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.
-
Extraction and Washing: Separate the aqueous and organic layers. Extract the aqueous layer once more with ethyl acetate. Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure internal alkyne product.
Troubleshooting and Expert Insights
-
Issue: Low or No Conversion.
-
Cause: Inefficient removal of oxygen can poison the Pd(0) catalyst.
-
Solution: Ensure the solvent is adequately degassed and that the reaction is maintained under a positive pressure of an inert gas throughout. Consider using the freeze-pump-thaw method for rigorous oxygen removal.
-
-
Issue: Formation of Homocoupled Byproduct (Ar-Ar).
-
Cause: This can occur if the transmetalation step is slow relative to other pathways.
-
Solution: Ensure the base is of high quality and sufficiently anhydrous. Increasing the temperature may also favor the desired cross-coupling pathway.
-
-
Issue: Protodeboronation of the Trifluoroborate.
-
Cause: The alkynyltrifluoroborate can react with trace acidic protons or water, leading to the loss of the boron moiety.
-
Solution: Using a slight excess (1.2-1.5 equiv) of the trifluoroborate reagent is a standard practice to compensate for any potential loss to this side reaction.[9]
-
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
ChemOrgChem. (2023). Suzuki Reaction| Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic Letters, 12(22), 5342–5345. [Link]
-
Molander, G. A., & Ito, T. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Various Authors. (2006). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(11), 1867–1870. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Kim, D.-S., & Ham, J. (2010). Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction. Organic Letters, 12(5), 1092–1095. [Link]
-
Ham, J., & Kim, D.-S. (2010). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Bulletin of the Korean Chemical Society, 31(3), 775–777. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Reaction Conditions for Potassium 1-Hexynyltrifluoroborate
Introduction: Advancing Beyond the Traditional Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has been instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][4] However, the classical Sonogashira protocol is not without its challenges. The use of gaseous and volatile terminal alkynes can be cumbersome, and the copper co-catalyst often leads to the formation of undesired alkyne homocoupling products (Glaser coupling), which complicates purification.[5]
This guide focuses on a significant evolution of this methodology: the use of potassium 1-hexynyltrifluoroborate as a stable, versatile, and highly effective coupling partner in a Sonogashira-type reaction. Potassium organotrifluoroborates, in general, are air- and moisture-stable crystalline solids that are easy to handle and can be stored indefinitely, offering a distinct advantage over many volatile or unstable terminal alkynes and other organometallic reagents.[6][7] Their application in a palladium-catalyzed cross-coupling reaction, which can be considered a modified Sonogashira or a variation of the Suzuki-Miyaura reaction, circumvents many of the issues associated with the traditional setup.
This document provides a comprehensive overview of the reaction, detailed experimental protocols, and an in-depth look at the mechanistic considerations for researchers, scientists, and drug development professionals seeking to leverage this robust synthetic tool.
The Advantage of Potassium Alkynyltrifluoroborates
The decision to replace a terminal alkyne with its corresponding potassium trifluoroborate salt is driven by several key practical and chemical advantages:
-
Enhanced Stability and Handling: Unlike many terminal alkynes, which can be volatile, odorous, or prone to decomposition, potassium alkynyltrifluoroborates are stable, non-volatile crystalline solids.[6][7] This simplifies weighing, handling, and long-term storage, making them ideal for high-throughput screening and library synthesis applications.[8]
-
Suppression of Homocoupling: The classic Sonogashira reaction often requires copper(I) salts as a co-catalyst, which can promote the oxidative homocoupling of the terminal alkyne. The use of potassium alkynyltrifluoroborates often allows for copper-free conditions, thus eliminating this major side reaction and simplifying product purification.[5]
-
Broad Functional Group Tolerance: The reaction conditions developed for potassium alkynyltrifluoroborates are generally mild and compatible with a wide array of functional groups on both the aryl halide and the alkyne partner.[6][7]
-
Improved Safety and Toxicity Profile: These reagents avoid the use of highly toxic organostannane reagents used in Stille coupling and are generally less hazardous than many other reactive organometallic compounds.[7][9]
Mechanistic Considerations: A Hybrid of Sonogashira and Suzuki-Miyaura Pathways
The palladium-catalyzed cross-coupling of potassium alkynyltrifluoroborates with aryl halides combines mechanistic features of both the Sonogashira and Suzuki-Miyaura reactions. The generally accepted catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) species. The key step of transmetalation then occurs, where the alkynyl group is transferred from the boron atom to the palladium center. This is followed by reductive elimination to yield the final arylalkyne product and regenerate the palladium(0) catalyst.
A crucial component in this process is the base, which is believed to play a role in the activation of the trifluoroborate salt, facilitating the transmetalation step. Unlike the traditional Sonogashira reaction where the base deprotonates the terminal alkyne[1][10], here it assists in the transfer of the alkynyl group from the borate complex.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the cross-coupling of potassium 1-hexynyltrifluoroborate with an aryl halide.
Caption: Proposed catalytic cycle for the coupling reaction.
Optimized Reaction Parameters
Successful coupling of potassium 1-hexynyltrifluoroborate requires careful selection of the catalyst, base, and solvent. The following table summarizes the generally recommended conditions based on seminal work in this area.[6][7]
| Component | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | PdCl₂(dppf)·CH₂Cl₂ (3-9 mol %) or Pd(OAc)₂ with a phosphine ligand | Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that stabilizes the palladium catalyst and promotes efficient oxidative addition and reductive elimination. Using a pre-formed complex like PdCl₂(dppf)·CH₂Cl₂ ensures accurate stoichiometry and is often more reliable than generating the catalyst in situ. |
| Base | Cesium Carbonate (Cs₂CO₃) (3.0 equivalents) | Cs₂CO₃ is a strong, yet non-nucleophilic, inorganic base. Its high solubility in polar aprotic solvents and its ability to effectively facilitate the transmetalation step from the trifluoroborate make it the base of choice for this transformation. Other bases like K₂CO₃ or organic amines are generally less effective. |
| Solvent | Tetrahydrofuran (THF) or a mixture of THF/H₂O (e.g., 10:1) | THF is an excellent solvent for dissolving the organic reagents and the palladium complex. The addition of a small amount of water can sometimes accelerate the reaction, likely by aiding in the dissolution of the inorganic base and facilitating the hydrolysis of the trifluoroborate. Anhydrous conditions are also effective. |
| Temperature | 80 °C (Reflux) | Heating is typically required to drive the reaction to completion in a reasonable timeframe. 80 °C (refluxing THF) provides a good balance between reaction rate and catalyst stability. |
| Atmosphere | Inert (Nitrogen or Argon) | While the potassium trifluoroborate salt is air-stable, the Pd(0) catalytic species is susceptible to oxidation.[1] Conducting the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields. |
Detailed Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with potassium 1-hexynyltrifluoroborate.
Materials and Reagents:
-
Aryl halide (e.g., 4-iodoanisole) (1.0 mmol, 1.0 equiv)
-
Potassium 1-hexynyltrifluoroborate (1.5 mmol, 1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol, 5 mol %)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Round-bottom flask or reaction vial equipped with a magnetic stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), potassium 1-hexynyltrifluoroborate (1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol), and cesium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous THF (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (10 mL) and ethyl acetate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Drying and Filtration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure arylalkyne product.
Conclusion
The use of potassium 1-hexynyltrifluoroborate in palladium-catalyzed cross-coupling reactions represents a significant advancement in the synthesis of internal alkynes. This method provides a robust, reliable, and user-friendly alternative to the traditional Sonogashira reaction.[6][7] The stability of the trifluoroborate salt, coupled with the often copper-free and mild reaction conditions, minimizes side reactions and simplifies purification, making it an invaluable tool for applications ranging from medicinal chemistry to materials science. By understanding the key parameters and following the detailed protocols outlined in this guide, researchers can effectively implement this powerful synthetic transformation.
References
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Sonogashira cross-coupling reaction. Chem Help ASAP YouTube Channel. [Link]
-
Kim, D.-S., & Ham, J. (2010). Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction. Organic Letters, 12(5), 1092–1095. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6149–6171. [Link]
-
Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. [Link]
-
Wang, X., et al. (2022). Broadly Applicable Ion Pair-Assisted Nucleophilic Substitution of sp3-Carbon Electrophiles with Alkynyltrifluoroborates. Organic Letters, 24(34), 6290–6295. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Clegg, J. K., et al. (2020). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. ChemRxiv. [Link]
- Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds.
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. American Chemical Society. [Link]
-
Poom, M., & Burk, P. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. Proceedings of the Estonian Academy of Sciences, 62(2), 133. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Center for Biotechnology Information. [Link]
-
Chen, Y., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 9(7), 1464–1469. [Link]
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- 10. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Guide to Copper-Free Sonogashira Coupling with Potassium 1-hexynyltrifluoroborate
Introduction: Advancing C(sp)-C(sp²) Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the powerful formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This transformation is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials where conjugated enyne motifs are critical.[3][4]
The classical Sonogashira protocol employs a dual-catalyst system, comprising a palladium complex and a copper(I) co-catalyst.[3] While highly effective, the copper component can introduce significant challenges, including the promotion of undesirable alkyne homocoupling (Glaser coupling), the requirement for rigorously anaerobic conditions, and difficulties in removing toxic copper residues from pharmaceutically active compounds.[4]
To circumvent these issues, extensive research has focused on developing copper-free Sonogashira protocols.[4][5] A significant breakthrough in this area involves the use of potassium organotrifluoroborates as coupling partners. This guide provides a detailed examination and protocol for the copper-free Sonogashira coupling, specifically utilizing potassium 1-hexynyltrifluoroborate—an air- and moisture-stable, crystalline solid that offers substantial advantages in handling, storage, and reactivity.[6][7][8]
The Reagent: Advantages of Potassium 1-hexynyltrifluoroborate
Potassium organotrifluoroborates, in this case, potassium 1-hexynyltrifluoroborate, represent a superior class of reagents for cross-coupling reactions for several compelling reasons:
-
Enhanced Stability: Unlike many other organometallic reagents, potassium alkynyltrifluoroborates are remarkably stable crystalline solids that are insensitive to air and moisture, permitting indefinite storage and simplifying handling procedures.[6][7][8]
-
Ease of Handling: Their solid nature and stability eliminate the need for specialized techniques often required for pyrophoric or sensitive reagents like organolithiums or Grignards.
-
Minimal Toxicity: Boron-based reagents exhibit significantly lower toxicity compared to alternatives like organostannanes (used in Stille coupling), aligning with the principles of green chemistry.[9]
-
Broad Functional Group Tolerance: The coupling reaction tolerates a wide variety of functional groups on both the aryl halide and the alkynyltrifluoroborate partner, enhancing its synthetic utility.[7][8][10]
Reaction Mechanism: The Copper-Free Catalytic Cycle
The copper-free Sonogashira coupling with potassium alkynyltrifluoroborates proceeds through a palladium-mediated catalytic cycle. The generally accepted mechanism avoids the copper-acetylide formation step central to the classic reaction. Instead, a base is crucial for the transmetalation step.
The cycle can be summarized in three key stages:
-
Oxidative Addition: A low-valent Pd(0) species undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The potassium 1-hexynyltrifluoroborate is activated by a base (e.g., a carbonate or an amine). This facilitates the transfer of the hexynyl group from the boron atom to the palladium center, displacing the halide and forming an aryl-alkynyl-Pd(II) complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired product, the 1-aryl-2-hexynyl-alkyne, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol
This section provides a representative, field-proven protocol for the copper-free Sonogashira coupling of an aryl bromide with potassium 1-hexynyltrifluoroborate.
Materials & Reagents:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Potassium 1-hexynyltrifluoroborate (1.2 - 1.5 equivalents)
-
Palladium catalyst: PdCl₂(dppf)·CH₂Cl₂ (2-5 mol %)
-
Base: Cesium Carbonate (Cs₂CO₃) (3.0 equivalents)
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), potassium 1-hexynyltrifluoroborate (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol %), and cesium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask and condenser assembly. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous THF (5 mL) and deionized water (0.5 mL) via syringe.
-
Reaction Execution: Lower the flask into an oil bath preheated to 80 °C. Stir the reaction mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-24 hours.
-
Reaction Workup: Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.
Data & Expected Outcomes
The described protocol is robust and applicable to a wide range of aryl and heteroaryl halides.[11][12] Yields are typically moderate to excellent, contingent on the electronic and steric properties of the substrates.
Table 1: Representative Yields for Copper-Free Sonogashira Coupling
| Entry | Aryl Halide Partner | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 1-Hexynyl-4-methoxybenzene | 85-95% |
| 2 | 4-Iodobenzonitrile | 4-(Hex-1-yn-1-yl)benzonitrile | 80-90% |
| 3 | 3-Bromopyridine | 3-(Hex-1-yn-1-yl)pyridine | 75-85% |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(Hex-1-yn-1-yl)-4-(trifluoromethyl)benzene | 70-80% |
Yields are based on published procedures and may vary depending on specific reaction scale and purity of reagents.[7][8]
Conclusion and Outlook
The copper-free Sonogashira coupling using potassium 1-hexynyltrifluoroborate offers a reliable, efficient, and more environmentally benign alternative to traditional methods.[13] The operational simplicity, coupled with the exceptional stability of the borate reagent, makes this protocol highly attractive for applications in medicinal chemistry, materials science, and complex molecule synthesis.[10] By eliminating the need for a copper co-catalyst, researchers can achieve higher purity products, avoid problematic side reactions, and simplify purification processes, thereby accelerating discovery and development timelines.
References
-
Molander, G. A., & Katona, B. W. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link][7][8]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link][9][14]
-
Doubleday, W. D., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13865–13874. [Link][4]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436–7454. [Link][1][2][5]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link][3]
-
Molander, G. A., et al. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link][10]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkynyltrifluoroborates. [Link][6]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link][12]
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- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Potassium alkynyltrifluoroborate synthesis [organic-chemistry.org]
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- 14. Sci-Hub. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles / The Journal of Organic Chemistry, 2006 [sci-hub.box]
Synthesis of internal alkynes using potassium 1-hexynyltrifluoroborate
An In-Depth Guide to the Synthesis of Internal Alkynes via Suzuki-Miyaura Coupling of Potassium 1-Hexynyltrifluoroborate
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Internal Alkynes and Organotrifluoroborates
Internal alkynes are a cornerstone functional group in modern organic synthesis, prized for their unique linear geometry and reactivity.[1][2] This structural motif is integral to the design of a vast array of molecules, from complex pharmaceuticals and agrochemicals to advanced organic materials.[3][4] In drug discovery, the incorporation of an alkyne can enhance metabolic stability, optimize binding to target proteins, and serve as a rigid linker within a molecular scaffold.[1][3][4]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation.[5][6] While traditionally employing boronic acids, the field has increasingly embraced potassium organotrifluoroborates as superior coupling partners. These crystalline solids offer significant advantages, including remarkable stability to air and moisture, indefinite shelf-life, and ease of handling, which circumvents the challenges of dehydration and protodeboronation often associated with boronic acids.[7][8][9]
This guide provides a detailed exploration of the synthesis of internal alkynes using potassium 1-hexynyltrifluoroborate. We will delve into the mechanistic underpinnings of the reaction, provide validated, step-by-step protocols, and discuss the broad applicability of this method for researchers in synthetic chemistry and drug development.
Mechanistic Rationale: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The efficacy of this transformation hinges on a well-understood palladium catalytic cycle. The use of potassium 1-hexynyltrifluoroborate is particularly advantageous due to its controlled release of the active boronate species upon activation by a base, which is crucial for the key transmetalation step.
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The potassium 1-hexynyltrifluoroborate is activated by the base (e.g., cesium carbonate), facilitating the transfer of the hexynyl group from the boron atom to the palladium center. This step regenerates the borate salt and forms an organopalladium(II) intermediate containing both the aryl and hexynyl fragments.
-
Reductive Elimination: The final step involves the collapse of the Pd(II) intermediate, forming the new carbon-carbon bond of the internal alkyne product and regenerating the catalytically active Pd(0) species, allowing the cycle to continue.
Safety and Handling Protocols
Proper safety precautions are paramount when working with organometallic reagents and catalysts.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[10]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dusts, vapors, or fumes.[11]
-
Reagent Handling:
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid creating dust.
-
Potassium 1-hexynyltrifluoroborate: While generally stable, organotrifluoroborates can cause skin and eye irritation. Avoid contact and inhalation of the powder.[11] In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.
-
Cesium Carbonate (Cs₂CO₃): This base is hygroscopic and an irritant. Keep the container tightly closed and handle it in a dry environment if possible.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to your institution's hazardous waste disposal guidelines.
Experimental Application & Protocols
Materials and Equipment
-
Reagents: Potassium 1-hexynyltrifluoroborate, aryl/heteroaryl halide, Palladium(II) chloride-dppf complex (PdCl₂(dppf)·CH₂Cl₂), Cesium Carbonate (Cs₂CO₃), Tetrahydrofuran (THF, anhydrous), Deionized Water, Diethyl Ether, Magnesium Sulfate (anhydrous), and Silica Gel for chromatography.
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, condenser, heating mantle with temperature control, inert gas line (Argon or Nitrogen), septa, syringes, needles, and standard laboratory glassware for work-up and purification.
Detailed Protocol: Synthesis of 1-(Hex-1-yn-1-yl)-4-methoxybenzene
This protocol details a representative coupling between potassium 1-hexynyltrifluoroborate and 4-bromoanisole. It can be adapted for a wide range of aryl and heteroaryl halides.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add potassium 1-hexynyltrifluoroborate (1.5 mmol, 1.5 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 8 mL) and deionized water (2 mL) to the flask. The use of a THF/H₂O solvent system is common for Suzuki-Miyaura couplings involving trifluoroborates.[7][12]
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). The washes remove the inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient), to afford the pure internal alkyne product.
Expected Results and Substrate Scope
This protocol is highly versatile and tolerates a wide range of functional groups on the coupling partner. Moderate to excellent yields are typically achieved.[8] The stability of the potassium 1-hexynyltrifluoroborate allows for its use with sensitive substrates where other organometallic reagents might fail.[13]
| Aryl/Heteroaryl Halide (Ar-X) | Product (Ar-C≡C-C₄H₉) | Typical Yield (%) |
| 4-Bromoacetophenone | 1-(4-(Hex-1-yn-1-yl)phenyl)ethan-1-one | 85-95% |
| 4-Bromobenzonitrile | 4-(Hex-1-yn-1-yl)benzonitrile | 80-90% |
| Methyl 4-bromobenzoate | Methyl 4-(Hex-1-yn-1-yl)benzoate | 88-98% |
| 2-Bromopyridine | 2-(Hex-1-yn-1-yl)pyridine | 70-80% |
| 1-Bromo-4-nitrobenzene | 1-(Hex-1-yn-1-yl)-4-nitrobenzene | 75-85% |
| 1-Bromo-3,5-dimethylbenzene | 1-(Hex-1-yn-1-yl)-3,5-dimethylbenzene | 90-99% |
Table 1: Representative scope of the Suzuki-Miyaura coupling with potassium 1-hexynyltrifluoroborate. Yields are illustrative and based on published data.[8][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxidized Pd(0)).- Insufficiently anhydrous solvent.- Inefficient base. | - Ensure the reaction is set up under a robust inert atmosphere.- Use freshly distilled, anhydrous THF.- Ensure the cesium carbonate is dry and of high purity. |
| Formation of Side Products | - Homocoupling of the aryl halide.- Protodeboronation of the trifluoroborate. | - Lower the catalyst loading.- Ensure the base is added last, just before heating.- Use a slightly larger excess of the trifluoroborate salt (1.5-2.0 equiv). |
| Difficult Purification | - Co-elution of product with residual dppf ligand or its oxide. | - After the reaction, consider adding a small amount of a thiol-functionalized silica gel to the crude mixture to scavenge residual palladium and ligand before filtration and chromatography. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium 1-hexynyltrifluoroborate with aryl and heteroaryl halides is a powerful and reliable method for the synthesis of internal alkynes. The operational simplicity, broad functional group tolerance, and use of a bench-stable boron reagent make this protocol highly attractive for applications ranging from discovery chemistry to process development. By understanding the underlying mechanism and adhering to the detailed procedures outlined in this guide, researchers can effectively leverage this reaction to construct valuable molecular architectures.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Alacid, E., & Nájera, C. (2009). Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media. The Journal of Organic Chemistry, 74(6), 2321–2327. [Link]
-
Molander, G. A., & Figueroa, R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(20), 6937-6943. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Kim, D. S., & Ham, J. (2010). Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction. Organic Letters, 12(5), 1092–1095. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Potassium fluoride. Retrieved from Carl ROTH. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Nikpassand, M., et al. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances, 14, 2529-2561. [Link]
-
Organic Chemistry Portal. (n.d.). Internal alkyne synthesis by C-C coupling. [Link]
-
Molander, G. A., & Katona, B. W. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416-8423. [Link]
-
Oreate AI. (2026). Understanding Potassium Fluoride: Safety Data and Handling. Oreate AI Blog. [Link]
-
Wang, J., et al. (2025). Approved Alkyne-Containing Drugs: A Review of Their Pharmacokinetic Properties and Therapeutic Applications. European Journal of Medicinal Chemistry. [Link]
-
Soengas, R. G., & Silva, A. M. S. (2012). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 14, 1567-1570. [Link]
-
Chad's Prep. (2020, December 4). 9.3 Synthesis of Alkynes | Organic Chemistry [Video]. YouTube. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Wang, J., et al. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. European Journal of Medicinal Chemistry, 303, 118118. [Link]
-
Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546. [Link]
-
Khan Academy. (n.d.). Synthesis using alkynes [Video]. Khan Academy. [Link]
-
Molander, G. A., & Figueroa, R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Wang, X., et al. (2012). A mild preparation of alkynes from alkenyl triflates. Organic & Biomolecular Chemistry, 10, 7552-7555. [Link]
-
Molander, G. A., & Brown, A. R. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Dreher, S. D., et al. (2008). Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides. Organic Letters, 10(1), 113-116. [Link]
-
Jack, J. (Ed.). (2021). Drug Discovery with Privileged Building Blocks. Taylor & Francis. [Link]
-
Darses, S., & Genet, J. P. (2003). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 5(17), 2983–2986. [Link]
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- 3. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
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- 8. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
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- 10. Understanding Potassium Fluoride: Safety Data and Handling - Oreate AI Blog [oreateai.com]
- 11. fishersci.com [fishersci.com]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of Potassium 1-Hexynyltrifluoroborate in the Assembly of Pharmaceutical Intermediates
Introduction: A Paradigm Shift in Alkyne Introduction for Drug Discovery
In the landscape of modern pharmaceutical synthesis, the efficient and robust incorporation of alkynyl functionalities is paramount for the construction of complex molecular architectures. These moieties are prevalent in a multitude of bioactive compounds, serving as key building blocks and versatile handles for further chemical elaboration. Traditionally, the introduction of terminal alkynes has been dominated by the Sonogashira coupling, a powerful transformation that, however, often necessitates the use of sensitive and sometimes pyrophoric terminal alkynes. The advent of potassium 1-hexynyltrifluoroborate as a stable, crystalline, and easy-to-handle reagent has offered a significant leap forward, providing a safer and more reliable alternative for the synthesis of pharmaceutical intermediates.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of potassium 1-hexynyltrifluoroborate, focusing on its application in palladium-catalyzed cross-coupling reactions for the synthesis of key pharmaceutical scaffolds.
Core Principles: Why Potassium Alkynyltrifluoroborates Excel
The utility of potassium organotrifluoroborates, in general, stems from their enhanced stability compared to their boronic acid counterparts.[4][5] Specifically, potassium 1-hexynyltrifluoroborate offers several distinct advantages in the context of pharmaceutical intermediate synthesis:
-
Enhanced Stability: Unlike many terminal alkynes and boronic acids, potassium 1-hexynyltrifluoroborate is an air- and moisture-stable crystalline solid that can be stored indefinitely without special precautions.[1][2][3] This stability simplifies handling and improves the reproducibility of reactions, a critical factor in process development.
-
Safety Profile: The non-pyrophoric nature of this reagent significantly mitigates the safety risks associated with the use of terminal alkynes, particularly in large-scale synthesis.
-
Ease of Handling: As a free-flowing solid, potassium 1-hexynyltrifluoroborate is easily weighed and dispensed, facilitating accurate stoichiometry in reactions.
-
Broad Functional Group Tolerance: The Suzuki-Miyaura coupling conditions employed with potassium 1-hexynyltrifluoroborate are generally mild and tolerant of a wide array of functional groups commonly found in pharmaceutical intermediates.[1]
Reaction Mechanism: The Suzuki-Miyaura Pathway
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone of the application of potassium 1-hexynyltrifluoroborate. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Synthesis of a Heteroaryl-Alkyne Intermediate
This section provides a detailed protocol for the synthesis of a representative heteroaryl-alkyne, a common scaffold in medicinal chemistry, via a Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of Potassium 1-Hexynyltrifluoroborate
This protocol is adapted from established methods for the synthesis of potassium alkynyltrifluoroborates.
Materials:
-
1-Hexyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Potassium bifluoride (KHF₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
-
Acetone
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add 1-hexyne (1.1 equivalents) to the cooled THF.
-
Add n-butyllithium (1.0 equivalent) dropwise to the solution, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve triisopropyl borate (1.2 equivalents) in anhydrous THF.
-
Slowly add the solution of triisopropyl borate to the lithium acetylide solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Prepare a saturated solution of potassium bifluoride (KHF₂) in methanol (MeOH).
-
Add the methanolic KHF₂ solution to the reaction mixture and stir vigorously for 1 hour.
-
Remove the solvent under reduced pressure.
-
Add acetone to the residue and stir for 30 minutes.
-
Filter the white solid and wash with cold acetone.
-
Dry the solid under vacuum to yield potassium 1-hexynyltrifluoroborate as a white crystalline solid.
Characterization Data (Representative):
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the butyl chain protons. |
| ¹³C NMR | Peaks for the alkynyl carbons and the butyl chain carbons. |
| ¹⁹F NMR | A broad singlet characteristic of the BF₃⁻ group. |
| ¹¹B NMR | A quartet characteristic of the tetracoordinate boron. |
| FT-IR | A characteristic C≡C stretching frequency. |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium 1-Hexynyltrifluoroborate with a Heteroaryl Bromide
This protocol outlines the synthesis of a 2-(hex-1-yn-1-yl)pyridine, a valuable intermediate for further functionalization in drug discovery.
Materials:
-
Potassium 1-hexynyltrifluoroborate (from Protocol 1)
-
2-Bromopyridine
-
Palladium(II) chloride bis(diphenylphosphino)ferrocene complex (PdCl₂(dppf)·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Standard reaction glassware
Procedure:
-
To a round-bottom flask, add potassium 1-hexynyltrifluoroborate (1.2 equivalents), 2-bromopyridine (1.0 equivalent), cesium carbonate (3.0 equivalents), and PdCl₂(dppf)·CH₂Cl₂ (3 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed mixture of THF and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-(hex-1-yn-1-yl)pyridine.
Data Summary for a Representative Coupling Reaction:
| Reactant | Product | Yield | Purity (by GC/HPLC) |
| 2-Bromopyridine | 2-(Hex-1-yn-1-yl)pyridine | 85-95% | >98% |
| 4-Bromoanisole | 1-(Hex-1-yn-1-yl)-4-methoxybenzene | 90-98% | >99% |
Workflow Visualization
Sources
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- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Potassium 1-Hexynyltrifluoroborate Coupling Reactions: Application Notes and Protocols
Introduction: The Strategic Advantage of Potassium 1-Hexynyltrifluoroborate in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of synthetic tools available, transition metal-catalyzed cross-coupling reactions have emerged as particularly powerful for their efficiency and functional group tolerance. Potassium organotrifluoroborates have gained significant traction as robust and versatile coupling partners in these transformations, most notably in the Suzuki-Miyaura reaction.[1]
Potassium 1-hexynyltrifluoroborate, the subject of this guide, offers distinct advantages over traditional alkynylating agents. Unlike terminal alkynes, which often necessitate the use of a copper co-catalyst in Sonogashira couplings, or highly reactive and sensitive organometallic reagents, potassium alkynyltrifluoroborates are air- and moisture-stable crystalline solids that can be stored indefinitely.[2] This remarkable stability simplifies handling, enhances reproducibility, and makes them amenable to high-throughput screening and combinatorial chemistry applications.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the judicious selection of catalysts for coupling reactions involving potassium 1-hexynyltrifluoroborate, with a focus on palladium- and copper-based systems.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium 1-Hexynyltrifluoroborate
The palladium-catalyzed Suzuki-Miyaura coupling is a premier method for the formation of C(sp²)-C(sp) bonds, offering a milder and often more efficient alternative to the traditional Sonogashira reaction. The choice of the palladium catalyst and associated ligands is paramount to achieving high yields and broad substrate scope.
Mechanism of Catalysis
The catalytic cycle of the Suzuki-Miyaura coupling of potassium 1-hexynyltrifluoroborate is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by a crucial transmetalation step, where the 1-hexynyl group is transferred from the trifluoroborate to the palladium center. The cycle is completed by reductive elimination, which forms the desired alkynylated product and regenerates the active Pd(0) catalyst.
Diagram 1: Catalytic Cycle for Suzuki-Miyaura Coupling
Sources
Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of Potassium 1-Hexynyltrifluoroborate
Abstract: This document provides a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling of potassium 1-hexynyltrifluoroborate with aryl halides. We delve into the unique advantages of potassium organotrifluoroborates as coupling partners, the synergistic benefits of microwave irradiation for reaction rate enhancement, and the mechanistic underpinnings of the catalytic cycle. Detailed, field-tested protocols, safety considerations, and troubleshooting advice are provided for researchers, scientists, and drug development professionals aiming to leverage this efficient methodology for the synthesis of internal alkynes.
Foundational Principles: The Synergy of Organotrifluoroborates and Microwave Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its utility is largely due to the mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts.
1.1 The Ascendancy of Potassium Organotrifluoroborates
While traditionally employing boronic acids and esters, the field has seen a significant shift towards the use of potassium organotrifluoroborates (R-BF₃K). These reagents offer substantial advantages that address the inherent limitations of their tricoordinate precursors.[2][3]
-
Enhanced Stability: Potassium organotrifluoroborates are typically crystalline, monomeric solids that are remarkably stable to air and moisture, allowing for indefinite storage without special precautions.[3][4][5][6][7] This tetracoordinate structure masks the reactivity of the carbon-boron bond, preventing common side reactions like protodeboronation that can plague boronic acids.[6][7]
-
Ease of Handling and Preparation: They are readily prepared from various organoboron intermediates by the addition of inexpensive potassium hydrogen fluoride (KHF₂).[3][6][7] Their solid nature simplifies weighing and dispensing, lending itself to high-throughput and combinatorial chemistry applications.[4][5]
-
Stoichiometric Efficiency: Due to their stability and reduced propensity for side reactions, near-stoichiometric amounts of the trifluoroborate partner can be used, improving atom economy.[7]
Specifically, potassium 1-hexynyltrifluoroborate serves as a robust and reliable precursor for introducing a hexynyl moiety onto aromatic and heteroaromatic scaffolds.
1.2 The Microwave Advantage in Cross-Coupling
Microwave-assisted organic synthesis (MAOS) has transitioned from a novelty to a mainstream tool for accelerating chemical reactions.[8] By using microwave irradiation, energy is transferred directly to the polar molecules in the reaction mixture (dielectric heating), leading to rapid and uniform heating.[9] This contrasts sharply with conventional heating, which relies on slower conduction and convection. The benefits for Suzuki-Miyaura couplings are profound:
-
Drastic Reduction in Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes.[10][11][12]
-
Increased Yields and Purity: The rapid heating minimizes the time reactants are held at high temperatures, often reducing the formation of thermal decomposition byproducts and leading to cleaner reaction profiles.[10][11][12]
-
Enhanced Energy Efficiency: Microwave synthesis is considered a green chemistry technique due to its efficient energy use and potential to reduce solvent volumes.[13]
Combining the stability and reactivity of potassium 1-hexynyltrifluoroborate with the speed and efficiency of microwave irradiation creates a powerful synthetic protocol for the rapid generation of functionalized alkynes.
The Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[14] The base plays a crucial role in activating the organotrifluoroborate for the transmetalation step.
Caption: The catalytic cycle begins with the oxidative addition of an aryl halide to the active Pd(0) catalyst. The resulting Pd(II) complex undergoes transmetalation with the alkynyltrifluoroborate, facilitated by a base. The final step is reductive elimination, which forms the C-C bond, releases the product, and regenerates the Pd(0) catalyst.
Experimental Protocol: Microwave-Assisted Synthesis
This section details a representative protocol for the coupling of potassium 1-hexynyltrifluoroborate with 4-bromoanisole. This procedure can be adapted for other aryl or heteroaryl halides, though optimization may be required.[1][4]
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Potassium 1-hexynyltrifluoroborate | ≥95% | Commercially Available | Store at room temp. |
| 4-Bromoanisole | ≥98% | Commercially Available | |
| PdCl₂(dppf)·CH₂Cl₂ | Catalyst Grade | Commercially Available | Air-stable, but store under inert gas for long term. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Hygroscopic; store in a desiccator. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Use a dry solvent for best results. |
| Deionized Water | N/A | In-house | Degas before use. |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying. |
3.2 Equipment
-
Dedicated laboratory microwave reactor with temperature and pressure sensors. Note: Domestic kitchen microwave ovens must not be used due to the lack of safety features and the risk of explosion.[15]
-
10 mL microwave reaction vial with a magnetic stir bar.
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
-
Silica gel for column chromatography.
3.3 General Experimental Workflow
Caption: A generalized workflow for performing microwave-assisted Suzuki-Miyaura cross-coupling reactions, from reagent preparation to final product analysis.
3.4 Step-by-Step Procedure
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add potassium 1-hexynyltrifluoroborate (0.30 mmol, 1.2 equiv.), 4-bromoanisole (0.25 mmol, 1.0 equiv.), cesium carbonate (0.75 mmol, 3.0 equiv.), and PdCl₂(dppf)·CH₂Cl₂ (0.0225 mmol, 9 mol%).[4][5]
-
Add anhydrous THF (2.0 mL) and degassed deionized water (0.5 mL).
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters: irradiate at a constant temperature of 100°C for 20 minutes with continuous stirring. Set the maximum power to 150 W. The pressure should be monitored and should not exceed the vessel's limit.
-
After irradiation is complete, allow the vial to cool to room temperature (below 50°C) before removal from the reactor.
-
Open the vial and quench the reaction mixture with 5 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 1-methoxy-4-(hex-1-yn-1-yl)benzene.
Troubleshooting and Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst.- Insufficient temperature/time.- Wet solvent or reagents.- Inefficient base. | - Use a fresh batch of catalyst.- Increase reaction temperature (e.g., to 120°C) or time.- Ensure use of anhydrous solvents and dry reagents.- Ensure Cs₂CO₃ is dry; consider a different base like K₃PO₄. |
| Formation of Side Products | - Protodeboronation of the trifluoroborate.- Homocoupling of the aryl halide.- Thermal decomposition. | - Ensure the system is properly degassed to remove oxygen.- Use near-stoichiometric amounts of the trifluoroborate.[7]- Reduce reaction time or temperature. Microwave heating minimizes this, but it can still occur.[10] |
| High Pressure Reading | - Reaction is outgassing.- Solvent volume is too high for the vial.- Temperature is too high for the solvent's boiling point. | - Reduce the amount of starting material.- Ensure the total reaction volume does not exceed the manufacturer's recommendation (typically <50% of vial volume).- Lower the set temperature. |
Safety Precautions
-
Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. These are built to withstand pressure and contain potential vessel failures.[15]
-
Pressure Monitoring: Always operate within the pressure limits of the reaction vessel. Be aware that heating solvents above their boiling points will generate significant pressure.[16]
-
Reagent Stability: Be aware of the thermal stability of all reagents and solvents at the target reaction temperature. Some compounds can decompose exothermically or release gas, leading to a runaway reaction.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Proper Cooling: Ensure the reaction vessel has cooled sufficiently before opening to prevent sudden boiling of the solvent.
-
Ventilation: Conduct all operations in a well-ventilated fume hood.[15]
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Bargues, M., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Omega, 6(38), 24491–24503. [Link]
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Toubi, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2235–2243. [Link]
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Shaikh, I. R., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(10), 1121. [Link]
-
Couture, D., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. ACS Omega, 1(1), 81-85. [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of organic chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Chemistry Portal. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Lerebours, R., & Wolf, C. (2005). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(21), 8601–8604. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
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Bode, J. W. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
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De la Hoz, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(5), 1148. [Link]
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Sharma, U., et al. (2020). Microwave Assisted Organic Synthesis: Cross Coupling and Multicomponent Reactions. ResearchGate. [Link]
-
BS Publications. (n.d.). PART - 1 INTRODUCTION. BS Publications. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Yadav, P., & Singh, S. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 2(4), 1-11. [Link]
-
Petricci, E., et al. (2020). Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. Molecules, 25(21), 5136. [Link]
-
Zhang, Y., et al. (2024). Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review. Journal of Materials Chemistry A. [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Safety Considerations for Microwave Synthesis [cem.com]
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Scale-Up Synthesis of Substituted Alkynes with Potassium 1-Hexynyltrifluoroborate: An Application and Protocol Guide
Introduction: The Strategic Value of Substituted Alkynes and the Rise of Potassium Organotrifluoroborates
Substituted alkynes are foundational structural motifs in a vast array of functional molecules, from active pharmaceutical ingredients (APIs) and agrochemicals to advanced materials. Their rigid, linear geometry and the high reactivity of the triple bond make them invaluable building blocks in organic synthesis. Consequently, the development of robust, scalable, and safe methods for their synthesis is of paramount importance to the chemical and pharmaceutical industries.
Traditionally, the synthesis of substituted alkynes has been dominated by methods like the Sonogashira coupling. While effective, the Sonogashira reaction often requires the use of a copper co-catalyst, which can introduce challenges related to product contamination and catalyst removal, particularly on a large scale. Furthermore, the handling of terminal alkynes can pose safety risks due to their potential to form explosive acetylides.
The advent of potassium organotrifluoroborates has offered a compelling alternative, particularly for large-scale applications. These reagents, including potassium 1-hexynyltrifluoroborate, are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[1] Their enhanced stability simplifies handling and storage, a crucial advantage in a manufacturing environment. The Suzuki-Miyaura cross-coupling reaction of potassium alkynyltrifluoroborates with aryl or vinyl halides provides a powerful and versatile method for the synthesis of substituted alkynes, often with high yields and excellent functional group tolerance.[2]
This technical guide provides a comprehensive overview of the scale-up synthesis of substituted alkynes using potassium 1-hexynyltrifluoroborate. We will delve into the practical considerations for synthesizing the trifluoroborate salt on a large scale, followed by a detailed protocol for its application in a scaled-up Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to implement this efficient methodology in their work.
Part 1: Large-Scale Preparation of Potassium 1-Hexynyltrifluoroborate
The successful scale-up of any multi-step synthesis begins with a robust and reproducible procedure for preparing the key reagents. This section outlines a scalable protocol for the synthesis of potassium 1-hexynyltrifluoroborate from 1-hexyne.
Mechanistic Rationale and Key Considerations
The synthesis of potassium alkynyltrifluoroborates generally involves the reaction of a terminal alkyne with an organolithium reagent to form a lithium acetylide. This is followed by quenching with a trialkyl borate to form a lithium alkynyltrialkoxyborate intermediate. Finally, treatment with an aqueous solution of potassium hydrogen fluoride (KHF₂) yields the desired potassium alkynyltrifluoroborate.[3]
For a successful and safe scale-up, several factors must be carefully considered:
-
Handling of Pyrophoric Reagents: The use of n-butyllithium (n-BuLi) necessitates strict anhydrous and inert atmosphere conditions to prevent its violent reaction with water and air.
-
Temperature Control: The initial deprotonation of 1-hexyne is exothermic and requires careful temperature management to avoid side reactions.
-
Reagent Addition: Slow, controlled addition of reagents is critical to maintain a safe reaction temperature and ensure complete reaction.
-
Product Isolation: The product is a solid that is typically isolated by filtration. Efficient washing and drying are crucial to obtain a high-purity product.
Scalable Protocol for Potassium 1-Hexynyltrifluoroborate
This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment:
-
Jacketed glass reactor (2 L) equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel (500 mL).
-
Schlenk line or similar inert gas system.
-
Large Buchner funnel and filter flask.
-
Vacuum oven.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-Hexyne | 82.14 | 100 g | 1.22 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 500 mL | 1.25 | 1.03 |
| Triisopropyl borate | 188.07 | 253 g (298 mL) | 1.34 | 1.1 |
| Potassium hydrogen fluoride (KHF₂) | 78.10 | 286 g | 3.66 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 1 L | - | - |
| Methanol | - | 500 mL | - | - |
| Water (deionized) | - | 1 L | - | - |
| Acetone | - | As needed for washing | - | - |
Procedure:
-
Reactor Setup and Inerting: Assemble the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
Initial Charge: Charge the reactor with 1-hexyne (100 g, 1.22 mol) and anhydrous THF (500 mL).
-
Cooling and Deprotonation: Cool the reactor contents to -78 °C using a suitable cooling system. Slowly add n-butyllithium (500 mL of a 2.5 M solution in hexanes, 1.25 mol) via the addition funnel over 1-2 hours, maintaining the internal temperature below -70 °C.
-
Borate Addition: After the n-BuLi addition is complete, continue stirring at -78 °C for 30 minutes. Then, slowly add triisopropyl borate (253 g, 1.34 mol) over 1 hour, ensuring the temperature remains below -70 °C.
-
Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Formation of the Trifluoroborate Salt: In a separate vessel, dissolve potassium hydrogen fluoride (286 g, 3.66 mol) in water (1 L) and methanol (500 mL). Cool this solution in an ice bath.
-
Quenching and Precipitation: Slowly add the reaction mixture to the KHF₂ solution with vigorous stirring. A white precipitate of potassium 1-hexynyltrifluoroborate will form.
-
Isolation and Washing: Stir the resulting slurry for 1-2 hours at room temperature. Collect the solid product by filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 250 mL) and then with cold acetone (2 x 250 mL).
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: 180-200 g (80-90% yield) of a white crystalline solid.
Part 2: Scale-Up of Suzuki-Miyaura Coupling for Substituted Alkyne Synthesis
With a reliable supply of potassium 1-hexynyltrifluoroborate, the next stage is the scale-up of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Catalytic Cycle: A Deeper Look
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimization, especially at scale. The generally accepted catalytic cycle involves three key steps:[4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organotrifluoroborate is activated by a base, which facilitates the transfer of the alkynyl group from the boron atom to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final substituted alkyne product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Scale-Up Challenges and Mitigation Strategies
Scaling up palladium-catalyzed reactions presents a unique set of challenges:[5]
-
Heat Transfer: The reaction can be exothermic. A jacketed reactor with precise temperature control is essential to prevent temperature spikes that could lead to side reactions or decomposition of the catalyst.
-
Mixing: Efficient mixing is crucial to ensure homogeneity, especially with heterogeneous mixtures involving a solid base. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.
-
Catalyst Activity and Lifetime: On a larger scale, the catalyst is more susceptible to deactivation by oxygen or impurities. Maintaining a strict inert atmosphere and using high-purity reagents are critical.
-
Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry due to its toxicity. A well-defined and validated purification strategy is required.
Detailed Scale-Up Protocol for a Substituted Alkyne
This protocol describes the synthesis of 1-(hex-1-yn-1-yl)-4-methoxybenzene on a 100-gram scale.
Materials and Equipment:
-
Jacketed glass reactor (5 L) with mechanical stirrer, temperature probe, reflux condenser, and nitrogen inlet/outlet.
-
Schlenk line or similar inert gas system.
-
Filtration equipment (e.g., Nutsche filter-dryer or large Buchner funnel).
-
Rotary evaporator.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-Iodo-4-methoxybenzene | 234.04 | 100 g | 0.427 | 1.0 |
| Potassium 1-hexynyltrifluoroborate | 204.09 | 96.0 g | 0.470 | 1.1 |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 7.0 g | 0.0086 | 0.02 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 278 g | 0.854 | 2.0 |
| Tetrahydrofuran (THF) | - | 2 L | - | - |
| Water (degassed) | - | 500 mL | - | - |
| Ethyl Acetate | - | As needed for extraction | - | - |
| Brine | - | As needed for washing | - | - |
| Anhydrous Magnesium Sulfate | - | As needed for drying | - | - |
Procedure:
-
Reactor Setup and Inerting: Assemble and thoroughly dry the 5 L jacketed reactor. Purge the system with nitrogen for at least 30 minutes.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with 1-iodo-4-methoxybenzene (100 g, 0.427 mol), potassium 1-hexynyltrifluoroborate (96.0 g, 0.470 mol), cesium carbonate (278 g, 0.854 mol), and PdCl₂(dppf)·CH₂Cl₂ (7.0 g, 0.0086 mol).
-
Solvent Addition: Add degassed THF (2 L) and degassed water (500 mL) to the reactor.
-
Reaction: Heat the mixture to reflux (approximately 66 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC). The reaction is typically complete within 12-24 hours.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate.
-
Work-up: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers and wash with water (1 L) and then brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(hex-1-yn-1-yl)-4-methoxybenzene.
Expected Yield: 70-80 g (80-92% yield) of a pale yellow oil.
Part 3: Analytical Methods and Quality Control
For any scaled-up synthesis, especially in the context of drug development, robust analytical methods are essential for reaction monitoring, quality control, and impurity profiling.
Reaction Monitoring
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of starting materials and the appearance of the product. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Gas Chromatography (GC): For volatile products, GC can be used to monitor reaction progress. A non-polar capillary column is generally suitable.
Quality Control and Impurity Profiling
The purity of the final substituted alkyne is critical. Potential impurities that should be monitored include:
-
Residual Starting Materials: Unreacted aryl halide or potassium 1-hexynyltrifluoroborate.
-
Homocoupling Products: Dimerization of the aryl halide or the alkyne.
-
Protodeboronation Product: Cleavage of the C-B bond of the trifluoroborate, leading to the formation of 1-hexyne.
-
Residual Palladium: The level of palladium in the final product must be below the limits set by regulatory agencies (e.g., ICH Q3D). Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard method for quantifying residual metals.
Part 4: Safety Considerations for Scale-Up
Safety is the utmost priority in any chemical synthesis, and the risks are magnified during scale-up. A thorough risk assessment should be conducted before commencing any large-scale reaction.
-
Pyrophoric Reagents: The handling of n-butyllithium requires specialized training and equipment. It should always be handled under an inert atmosphere and away from flammable materials.
-
Exothermic Reactions: The deprotonation of 1-hexyne and the Suzuki-Miyaura coupling can be exothermic. Ensure that the reactor's cooling capacity is sufficient to control the reaction temperature.
-
Flammable Solvents: THF and other organic solvents are highly flammable. The reactor should be properly grounded, and all potential ignition sources should be eliminated.
-
Toxic Catalyst: Palladium compounds are toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably a fume hood.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.
Conclusion
The Suzuki-Miyaura cross-coupling of potassium 1-hexynyltrifluoroborate offers a highly effective and scalable method for the synthesis of substituted alkynes. The stability and ease of handling of the trifluoroborate reagent make it particularly attractive for industrial applications. By carefully considering the challenges of scale-up, such as heat transfer, mixing, and palladium removal, and by implementing robust process controls and analytical methods, this methodology can be safely and efficiently translated from the laboratory to a manufacturing setting. This guide provides a solid foundation for researchers and process chemists to harness the power of this important transformation in their pursuit of novel and valuable molecules.
References
-
Molander, G. A.; Katona, B. W.; Machrouhi, F. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. J. Org. Chem.2002 , 67 (24), 8416–8423. [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Magano, J.; Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chem. Rev.2011 , 111 (3), 2177–2250. [Link]
-
Molander, G. A.; Katona, B. W.; Machrouhi, F. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. PubMed2002 . [Link]
-
Belletete, M.; Morin, J.-F.; Leclerc, M. Monitoring of the Pre-Equilibrium Step in the Alkyne Hydration Reaction Catalyzed by Au(III) Complexes: A Computational Study Based on Experimental Evidences. National Institutes of Health. [Link]
-
Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Dehli, J. R.; Legros, J.; Bolm, C. The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. ResearchGate2005 . [Link]
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Molander, G. A.; Biolatto, B. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate2003 . [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Molander, G. A.; Ellis, N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
-
Longdom Publishing. Short Notes on Synthesis using Alkynes. Longdom Publishing. [Link]
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Molander, G. A.; Ham, J. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. PubMed2006 . [Link]
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Molander, G. A.; Grote, T. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. [Link]
- Wang, F.; et al. Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. J. Am. Chem. Soc.2023.
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Molander, G. A.; Katona, B. W.; Machrouhi, F. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Sci-Hub2002 . [Link]
-
Das, P.; et al. Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives. New J. Chem.2023 , 47, 17351-17360. [Link]
-
Gligorich, K. M.; Toste, F. D. Transition metal-catalyzed couplings of alkynes to 1,3-enynes: modern methods and synthetic applications. Chem. Soc. Rev.2007 , 36, 612-628. [Link]
-
Singh, A. K.; et al. Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. Molecules2020 , 25 (23), 5650. [Link]
-
Liu, C.; et al. Synthesis of Highly Substituted Alkenes from Terminal Alkynes. PubMed2020 . [Link]
-
Naeimi, H.; et al. Optimization of conditions in the Suzuki-Miyaura coupling reaction a. ResearchGate2014 . [Link]
-
Organic Chemistry Portal. Potassium alkynyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Wang, C.; et al. Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. PubMed2022 . [Link]
-
Reddy, V. P.; et al. Synthesis of Conjugated Boron‐Enynes via cis‐Alkynylboration of Terminal Alkynes. ResearchGate2016 . [Link]
-
ResearchGate. Optimization of Suzuki-Miyaura coupling reaction (reactions carried out on a 20 mg scale of 3). ResearchGate2018 . [Link]
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- 1. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 2. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Functional Group Tolerance in Palladium-Catalyzed Cross-Coupling Reactions of Potassium 1-Hexynyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Potassium Organotrifluoroborates in Modern Synthesis
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, valued for its robustness and broad applicability.[1] Central to this reaction is the nature of the organoboron reagent. While boronic acids have been the traditional workhorses, their inherent limitations, such as potential instability and susceptibility to protodeboronation, have driven the quest for more resilient alternatives.[1] Enter potassium organotrifluoroborates, a class of air- and moisture-stable crystalline solids that offer significant advantages in terms of handling, storage, and functional group compatibility.[2][3] These reagents are easily prepared and can be stored indefinitely, making them particularly amenable to applications in high-throughput screening and complex molecule synthesis.[2][3]
This guide focuses specifically on potassium 1-hexynyltrifluoroborate , a valuable reagent for the introduction of the hexynyl moiety onto aromatic and heteroaromatic scaffolds. We will delve into its remarkable functional group tolerance, providing a detailed analysis of compatible and potentially challenging functionalities. The underlying mechanistic principles that govern this tolerance will be explored, offering researchers the insights needed to design and execute successful coupling strategies.
The Mechanistic Underpinning of Broad Functional Group Tolerance
The remarkable functional group compatibility of potassium 1-hexynyltrifluoroborate in Suzuki-Miyaura couplings is rooted in the inherent stability of the trifluoroborate salt and the carefully orchestrated steps of the catalytic cycle. Unlike boronic acids, which can readily undergo protodeboronation under basic reaction conditions, the tetracoordinate boron center in potassium trifluoroborates is significantly more stable.[1] This enhanced stability minimizes the premature degradation of the reagent, allowing for efficient coupling even in the presence of functionalities with acidic protons.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of potassium organotrifluoroborates is depicted below. The process is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with the organotrifluoroborate, a step that is facilitated by the presence of a base. Finally, reductive elimination from the palladium(II) intermediate furnishes the desired coupled product and regenerates the active palladium(0) catalyst. The judicious choice of ligands and reaction conditions is crucial for ensuring the efficiency of each step and accommodating a wide array of functional groups.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates.
Functional Group Compatibility: A Detailed Overview
The palladium-catalyzed cross-coupling of potassium 1-hexynyltrifluoroborate exhibits a broad tolerance for a diverse array of functional groups on the coupling partner (typically an aryl or heteroaryl halide/triflate). This compatibility is a key advantage, enabling the late-stage functionalization of complex molecules without the need for extensive protecting group strategies.
Below is a comprehensive table summarizing the compatibility of various functional groups, synthesized from studies on potassium alkynyltrifluoroborates and other organotrifluoroborate analogues.[2][4][5]
| Functional Group | Compatibility | Notes and Mechanistic Rationale |
| Electron-withdrawing Groups | ||
| Nitro (-NO₂) | Generally Compatible | Well-tolerated in many instances, allowing for the synthesis of nitro-substituted alkynylarenes.[4][5] However, in some systems, particularly with sensitive substrates, low yields have been reported, potentially due to interference with the catalytic cycle. |
| Cyano (-CN) | Highly Compatible | The nitrile group is robust under typical Suzuki-Miyaura conditions and does not interfere with the palladium catalyst.[4][5] |
| Ketone (C=O) | Highly Compatible | Ketones are excellent functional handles that are well-preserved during the coupling reaction.[4][5] |
| Aldehyde (-CHO) | Compatible | Aldehydes are generally tolerated, though care should be taken to avoid side reactions under strongly basic conditions or high temperatures.[4] |
| Ester (-COOR) | Highly Compatible | Ester functionalities are stable and do not impede the cross-coupling process.[4][5] |
| Electron-donating Groups | ||
| Alkoxy (-OR) | Highly Compatible | Ether linkages are inert to the reaction conditions.[5] |
| Amine (-NH₂, -NHR, -NR₂) | Compatible (with caution) | Primary and secondary amines can potentially coordinate to the palladium center, inhibiting catalysis. N-alkylation can also be a side reaction. Protection of the amine (e.g., as an amide or with a Boc group) is often recommended.[6] |
| Halogens | ||
| Fluoro (-F), Chloro (-Cl), Bromo (-Br), Iodo (-I) | Compatible (Chemoselectivity) | The order of reactivity for oxidative addition is generally I > Br > OTf > Cl. This allows for selective coupling at one halogen site in the presence of another. |
| Other Functional Groups | ||
| Alcohol (-OH) | Compatible (with caution) | Free hydroxyl groups can be tolerated, but their acidity may require the use of a stronger base or protection to prevent interference.[4] |
| Amide (-CONR₂) | Highly Compatible | Amides are stable and do not interfere with the coupling reaction. |
| Sulfonamide (-SO₂NR₂) | Highly Compatible | Sulfonamides are robust and compatible with the reaction conditions. |
| Thioether (-SR) | Compatible | Thioethers are generally tolerated, although strong coordination to the palladium center can sometimes inhibit catalysis. |
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of potassium 1-hexynyltrifluoroborate with aryl halides. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a good starting point for a wide range of aryl bromides.
Materials:
-
Potassium 1-hexynyltrifluoroborate
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), potassium 1-hexynyltrifluoroborate (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in 2 mL of THF.
-
Add the catalyst solution to the reaction vessel, followed by 8 mL of THF and 2 mL of deionized water.
-
Heat the reaction mixture to 65-70 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylarene.
Protocol 2: Protocol for Challenging or Electron-Rich Aryl Chlorides
For less reactive aryl chlorides, a more active catalyst system is often required.
Materials:
-
Potassium 1-hexynyltrifluoroborate
-
Aryl chloride
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl chloride (1.0 mmol), potassium 1-hexynyltrifluoroborate (1.5 mmol, 1.5 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%).
-
Add 10 mL of 1,4-dioxane and 2 mL of deionized water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 18-36 hours, monitoring the reaction progress.
-
Follow the workup and purification procedure as described in Protocol 1.
Workflow for Assessing Functional Group Tolerance
When venturing into new substrate classes, a systematic approach to evaluating functional group tolerance is essential. The following workflow provides a logical progression for testing the compatibility of a new functional group.
Caption: A systematic workflow for evaluating the compatibility of new functional groups in potassium 1-hexynyltrifluoroborate couplings.
Conclusion and Future Outlook
Potassium 1-hexynyltrifluoroborate has emerged as a highly versatile and user-friendly reagent for the introduction of the hexynyl moiety in palladium-catalyzed cross-coupling reactions. Its excellent functional group tolerance, stemming from the inherent stability of the trifluoroborate salt, allows for its application in the synthesis of complex and highly functionalized molecules. The protocols and guidelines presented herein provide a solid foundation for researchers to harness the full potential of this powerful synthetic tool. As the field of catalysis continues to evolve, the development of even more active and selective catalyst systems will further expand the scope and utility of potassium 1-hexynyltrifluoroborate in both academic and industrial settings, paving the way for the efficient construction of novel chemical entities for drug discovery and materials science.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]
-
Molander, G. A., & Dreher, S. D. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4387–4390. [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids to Trifluoroborates: Convenient Precursors to Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]
-
Molander, G. A., & Cavalcanti, L. N. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters, 14(11), 2818–2821. [Link]
-
Batey, R. A., & Quach, T. D. (2001). Palladium-Catalyzed Alkylation of Aryl Halides with Potassium Alkyltrifluoroborate Salts. Organic Letters, 3(11), 1681–1684. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Potassium 1-Hexynyltrifluoroborate Suzuki Coupling
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of potassium 1-hexynyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your experimental success.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing in-depth explanations and actionable solutions.
Q1: My Suzuki coupling reaction with potassium 1-hexynyltrifluoroborate is resulting in consistently low yields. What are the primary factors I should investigate?
Low yields in this specific Suzuki-Miyaura coupling can often be traced back to a few critical parameters. Potassium organotrifluoroborates, while valued for their stability, require specific conditions for efficient transmetalation.[1][2][3] Here’s a systematic approach to troubleshooting:
1. Catalyst System Inefficiency: The choice of palladium source and ligand is paramount. While a variety of palladium catalysts can be effective, the nature of the aryl or heteroaryl halide partner can necessitate ligand optimization.[4]
-
Initial Screening: For standard aryl bromides, a common starting point is a catalyst system of PdCl₂(dppf)·CH₂Cl₂ or a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂ with a phosphine ligand such as PPh₃.[4][5]
-
Challenging Substrates: For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands, such as those from the Buchwald ligand family (e.g., RuPhos), may be required to promote efficient oxidative addition and reductive elimination.[4] In some cases, these specialized ligands have shown superior performance over more traditional ones.[6]
2. Suboptimal Base Selection and Stoichiometry: The base plays a crucial role in the activation of the organotrifluoroborate and the overall catalytic cycle.[7]
-
Base Type: Carbonate bases are generally effective. Cesium carbonate (Cs₂CO₃) is often the base of choice for these couplings, with potassium carbonate (K₂CO₃) also providing good results.[4][5][8] Amine bases like triethylamine (Et₃N) or t-butylamine (t-BuNH₂) have also been used successfully, particularly with heteroaryl halides.[1]
-
Base Equivalents: Using an adequate amount of base is critical. Typically, 2 to 3 equivalents of the base relative to the limiting reagent are recommended.
3. Inappropriate Solvent System: The solvent system must facilitate the dissolution of both the organic and inorganic reaction components to ensure an efficient reaction.
-
Aqueous Mixtures: A mixture of an organic solvent and water is often optimal. Common systems include THF/H₂O or isopropanol/H₂O.[1][4] The water component is crucial for dissolving the inorganic base and facilitating the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle.[9][10][11][12]
-
Anhydrous Conditions: While aqueous systems are common, anhydrous conditions using organic-soluble bases can also be effective and may offer advantages in specific cases.[13]
4. Incomplete Hydrolysis of the Trifluoroborate: Potassium organotrifluoroborates are precursors to the active boronic acid. The rate of hydrolysis can impact the concentration of the active nucleophile.[9][10][11][12]
-
"Slow Release" Strategy: The gradual hydrolysis of the trifluoroborate can be advantageous as it maintains a low concentration of the boronic acid, which can minimize side reactions like homocoupling and protodeboronation.[9][10][11][12]
-
Factors Affecting Hydrolysis: The rate of hydrolysis is influenced by the pH of the reaction mixture, temperature, and the specific organotrifluoroborate substrate.[9][11]
5. Reaction Temperature and Time: These parameters should be optimized for each specific substrate combination.
-
Temperature: Reactions are often run at elevated temperatures, typically in the range of 60-80 °C.
-
Monitoring Progress: It is advisable to monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time and to identify potential decomposition of starting materials or products.
Q2: I am observing significant amounts of protodeboronation of my potassium 1-hexynyltrifluoroborate. How can I mitigate this side reaction?
Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that consumes the organoboron reagent and reduces the yield of the desired coupled product.
Understanding the Cause: This side reaction is often promoted by the presence of excess water or acidic protons in the reaction mixture, especially at elevated temperatures. While water is necessary for the hydrolysis of the trifluoroborate, its concentration and the overall basicity of the medium must be controlled.
Mitigation Strategies:
-
Control of Water Content: While an aqueous environment is often necessary, using a precisely controlled amount of water in the solvent system can be beneficial.
-
Base Strength and Concentration: Employing a sufficiently strong base at an adequate concentration helps to maintain a basic environment, which disfavors protodeboronation. Cesium carbonate is often effective in this regard.[4][5]
-
"Slow Release" Advantage: The inherent stability of potassium organotrifluoroborates and their slow hydrolysis can be an advantage here, as it keeps the concentration of the more sensitive boronic acid low, reducing the likelihood of protodeboronation.[9][10][11][12]
Q3: My reaction seems to stall, or the catalyst appears to have decomposed. What are the signs of catalyst deactivation and how can I prevent it?
Catalyst deactivation can manifest as a stalled reaction or the appearance of palladium black. This is often due to the instability of the catalytically active Pd(0) species.
Signs of Catalyst Deactivation:
-
Color Change: The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.
-
Stalled Reaction: The reaction fails to proceed to completion despite an extended reaction time.
Prevention and Solutions:
-
Ligand Selection: The use of appropriate phosphine ligands is crucial for stabilizing the Pd(0) center and preventing its agglomeration. For challenging couplings, bulky, electron-rich ligands can enhance catalyst stability and activity.[4]
-
Catalyst Loading: While a lower catalyst loading is desirable, increasing it slightly (e.g., from 2 mol% to 5 mol%) can sometimes compensate for slow catalyst turnover or partial deactivation.[8]
-
Pre-catalysts: Using palladium pre-catalysts that rapidly form the active catalytic species can be advantageous, especially for reactions with unstable coupling partners.[14]
-
Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. It is important to find a balance between a temperature that promotes the reaction rate and one that maintains catalyst stability.
Experimental Protocol: General Procedure for Suzuki Coupling of Potassium 1-Hexynyltrifluoroborate
This protocol provides a starting point for optimization.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), potassium 1-hexynyltrifluoroborate (1.2-1.5 equiv), and cesium carbonate (3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium source (e.g., PdCl₂ at 2 mol%) and the ligand (e.g., PPh₃ at 6 mol%).[4]
-
Solvent Addition: Add the solvent system, for example, a 9:1 mixture of THF and water.[4]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique (TLC, GC, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Source | PdCl₂(dppf)·CH₂Cl₂ (2-9 mol%) or PdCl₂/PPh₃ (2/6 mol%) | Catalyst choice can be substrate-dependent.[4][5] |
| Base | Cs₂CO₃ (3 equiv) | K₂CO₃ can also be effective.[4][8] |
| Solvent | THF/H₂O (9:1) | Other aqueous mixtures like i-PrOH/H₂O can be used.[1][4] |
| Temperature | 80 °C | Optimization may be required. |
Frequently Asked Questions (FAQs)
Q: Why should I use potassium 1-hexynyltrifluoroborate instead of the corresponding boronic acid or ester?
Potassium organotrifluoroborates offer several advantages over their boronic acid and ester counterparts:
-
Stability: They are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage.[1][2][3][5][15] This contrasts with some boronic acids, which can be prone to dehydration to form boroxines, making accurate stoichiometry challenging.[1]
-
Ease of Handling: Their solid nature makes them easy to handle and weigh.[16]
-
Reduced Side Reactions: The "slow release" of the boronic acid upon hydrolysis can minimize side reactions like protodeboronation and homocoupling.[9][10][11][12]
Q: What is the role of water in the reaction medium?
Water plays a multifaceted role in the Suzuki coupling of potassium organotrifluoroborates:
-
Hydrolysis: It is essential for the hydrolysis of the trifluoroborate salt to the corresponding boronic acid, which is the active species that undergoes transmetalation to the palladium center.[9][10][11][12]
-
Solubility of Base: It helps to dissolve the inorganic base (e.g., Cs₂CO₃), which is necessary for the catalytic cycle.
-
Reaction Rate: The presence of water can significantly accelerate the reaction rate.[17] However, it's important to note that this can also lead to more significant exothermic events.[17]
Q: Can I use other coupling partners besides aryl halides?
Yes, the Suzuki-Miyaura coupling of potassium alkynyltrifluoroborates is not limited to aryl halides. Aryl triflates can also be used as effective electrophilic partners.[5][15]
Q: How can I synthesize potassium 1-hexynyltrifluoroborate?
Potassium alkynyltrifluoroborates can be readily synthesized in a one-pot, three-step procedure from the corresponding terminal alkyne. This typically involves:
-
Deprotonation of the alkyne.
-
Reaction with a trialkyl borate.
-
In situ treatment with potassium hydrogen fluoride (KHF₂).[3]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low yields.
References
-
Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic letters, 11(13), 2687–2690. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(18), 7165–7170. [Link]
-
Baird, B., & Beletskaya, I. P. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform, 33(45). [Link]
-
Jeong, J., & Lee, J. (2011). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Bulletin of the Korean Chemical Society, 32(11), 3929–3932. [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of organic chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Chemistry Portal. [Link]
-
Savage, S. A., Dreher, S. D., & Molander, G. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8564–8575. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of chemical research, 40(4), 275–286. [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical reviews, 108(1), 288–325. [Link]
-
Savage, S. A., Dreher, S. D., & Molander, G. A. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(20), 8564–8575. [Link]
-
Savage, S. A., Dreher, S. D., & Molander, G. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8564–8575. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. ACS omega, 2(10), 7152–7159. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Chong, J. M., & Shen, H. (2006). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. Organic letters, 8(17), 3697–3700. [Link]
-
Yang, H., & Vemishetti, P. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 368–375. [Link]
-
Savage, S. A., Dreher, S. D., & Molander, G. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8564–8575. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. The Journal of organic chemistry, 71(14), 5743–5747. [Link]
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- 5. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
Suppression of homocoupling side products in 1-hexynyltrifluoroborate reactions
Welcome to the Technical Support Center for Boron Chemistry. As Senior Application Scientists, we understand the nuances of complex coupling reactions. This guide is designed to provide you, our fellow researchers, with in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura coupling of potassium 1-hexynyltrifluoroborate, focusing specifically on the persistent challenge of homocoupling side product formation.
Introduction: The Promise and Peril of Alkynyltrifluoroborates
Potassium organotrifluoroborates have emerged as highly valuable reagents in palladium-catalyzed cross-coupling reactions.[1] Their air and moisture stability makes them attractive alternatives to traditional boronic acids, which can be prone to decomposition and side reactions.[2][3] Specifically, potassium 1-hexynyltrifluoroborate offers a robust method for introducing a hexynyl moiety.
However, the desired cross-coupling reaction is often plagued by a competing side reaction: the homocoupling of the alkynyltrifluoroborate to form 1,3-dodecadiyne. This not only consumes the valuable starting material but also complicates purification, reducing the overall efficiency of your synthesis. This guide provides a systematic approach to understanding and suppressing this unwanted pathway.
Part 1: Understanding the Competing Reaction Pathways
To effectively troubleshoot, one must first understand the underlying mechanisms. The formation of your desired product and the homocoupled side product occur via two distinct, competing catalytic cycles.
The Desired Pathway: Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The base plays a critical role in activating the organotrifluoroborate for the transmetalation step.[6][7]
Caption: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling.
The Unwanted Pathway: Oxidative Homocoupling
Homocoupling of organoboron reagents is often promoted by Pd(II) species and the presence of an oxidant, most commonly molecular oxygen.[5][8] If the active Pd(0) catalyst is oxidized, or if a Pd(II) precatalyst is not efficiently reduced, these species can intercept the organotrifluoroborate before it enters the cross-coupling cycle.
Caption: The competing pathway leading to the homocoupling side product.
The key to suppressing the side product is to ensure the rate of the desired catalytic cycle (k_cross) is significantly faster than the rate of the homocoupling pathway (k_homo).
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: I'm observing a significant amount (>10%) of 1,3-dodecadiyne in my reaction, even with a good yield of the cross-coupled product. What is the most likely cause?
A1: This is a classic sign that the homocoupling pathway is competitive. The most common culprits are:
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of dissolved oxygen in your reaction mixture.[5][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two alkynyltrifluoroborate molecules.
-
Inefficient Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the residual Pd(II) will catalyze the homocoupling reaction.[5]
Actionable Advice:
-
Improve Degassing Technique: Do not underestimate the importance of this step. Standard nitrogen bubbling may not be sufficient. The "freeze-pump-thaw" method (at least three cycles) is the gold standard for removing dissolved oxygen. Alternatively, sparging your solvent with argon for at least 30-60 minutes before adding reagents is a highly effective technique.
-
Switch to a Pd(0) Precatalyst: Consider using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. This eliminates the need for an in situ reduction step and can significantly lower the initial concentration of homocoupling-promoting Pd(II) species.
Q2: My reaction is very slow, and I see both unreacted starting materials and the homocoupling byproduct after 24 hours. What should I investigate first?
A2: A sluggish reaction points to a problem in the main catalytic cycle, which allows the slower, background homocoupling reaction to become significant. The issue is likely with the transmetalation step.
Causality: The transmetalation of organotrifluoroborates requires activation by a base to facilitate the transfer of the organic group from boron to palladium.[6][7][9] If the base is too weak, insoluble, or inappropriate for the solvent system, this step becomes the rate-determining bottleneck.
Actionable Advice:
-
Re-evaluate Your Base: For alkynyltrifluoroborates, a strong base is often required. Cesium carbonate (Cs₂CO₃) is frequently the base of choice for these couplings.[10] If you are using a weaker base like K₂CO₃ or K₃PO₄, consider switching.
-
Check Solvent System: The choice of solvent impacts the solubility and effectiveness of the base. A common system for this reaction is a mixture of an organic solvent (like THF, Dioxane, or Toluene) and water.[10] The water helps to solubilize the base and facilitate the hydrolysis of the trifluoroborate to the more reactive boronic acid in situ.[11][12]
-
Consider Ligand Choice: The ligand on the palladium catalyst dramatically influences the rates of all steps in the catalytic cycle.[6] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate both oxidative addition and reductive elimination, helping the desired cycle outcompete homocoupling.
Q3: I switched to a Pd(0) catalyst and improved my degassing, but I still see a small amount of homodimer. Are there any other subtle factors I can control?
A3: Yes. Once the major sources of homocoupling are addressed, you can fine-tune the reaction conditions. The concept of "slow release" is critical here. Organotrifluoroborates are considered protected forms of boronic acids.[3] Their slow hydrolysis in situ maintains a very low steady-state concentration of the highly reactive boronic acid, which minimizes side reactions like homocoupling.[3][11][12]
Actionable Advice:
-
Order of Addition: Add the palladium catalyst and ligand to the degassed mixture of your aryl halide and solvent first. Allow this mixture to stir for a few minutes to ensure the formation of the active catalyst. Then, add the base, followed by the potassium 1-hexynyltrifluoroborate last. This ensures the catalyst is ready to engage in the cross-coupling cycle as soon as the alkynyl species is introduced.
-
Slow Addition of the Trifluoroborate: For particularly sensitive substrates, dissolving the 1-hexynyltrifluoroborate in a small amount of degassed solvent and adding it slowly via syringe pump over several hours can further suppress homocoupling by keeping its instantaneous concentration low.[13]
Part 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Why use potassium 1-hexynyltrifluoroborate instead of 1-hexynylboronic acid?
-
Potassium trifluoroborates are crystalline, air-stable solids that are much easier to handle and store long-term compared to their corresponding boronic acids, which can be prone to polymerization and protodeboronation.[2][3][14] This stability translates to better reproducibility in your reactions.
-
-
FAQ 2: Can the choice of aryl halide (I, Br, Cl, OTf) affect homocoupling rates?
-
Yes, indirectly. The rate of oxidative addition generally follows the trend I > OTf > Br >> Cl.[4] If you are using a less reactive aryl halide (like a chloride), the oxidative addition step can be slow. This can lead to a higher concentration of "unoccupied" active Pd(0) catalyst, which may be more susceptible to oxidation by trace O₂, thereby increasing the risk of homocoupling. Therefore, ensuring your catalyst system (especially the ligand) is active enough for the chosen halide is crucial.
-
-
FAQ 3: My reaction mixture turns black immediately. Is this a problem?
-
The formation of palladium black (finely divided Pd(0) metal) indicates catalyst decomposition. This is a significant problem, as it removes the catalyst from the desired soluble catalytic cycle. This can be caused by ligands that are not robust enough, excessively high temperatures, or incorrect stoichiometry. The decomposed catalyst has no defined ligand sphere and can sometimes promote side reactions, including homocoupling. Using robust, sterically hindered biarylphosphine ligands can help stabilize the catalyst and prevent this decomposition.
-
Part 4: Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with potassium 1-hexynyltrifluoroborate, designed to minimize homocoupling.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting homocoupling side reactions.
Step-by-Step Methodology
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
Potassium 1-hexynyltrifluoroborate (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (3.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous, degassed Toluene and Water (4:1 v/v)
-
Schlenk flask or similar reaction vessel with a reflux condenser
-
Inert atmosphere (Argon or Nitrogen) manifold
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.5 mol%).
-
Solvent Degassing (Critical Step): In a separate flask, prepare the required volume of the Toluene/Water (4:1) mixture. Degas this solvent mixture thoroughly using the freeze-pump-thaw technique (3 cycles) or by sparging with Argon for at least 45 minutes.
-
Reaction Setup: Add the degassed solvent to the Schlenk flask containing the reagents via cannula. Stir the mixture for 10 minutes at room temperature to allow for the formation of the active L-Pd(0) complex. The solution should be homogeneous.
-
Addition of Base and Trifluoroborate: To the stirred solution, add the Cs₂CO₃ (3.0 equiv) followed by the potassium 1-hexynyltrifluoroborate (1.5 equiv).
-
Reaction: Heat the reaction mixture to 80-90 °C under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired cross-coupled product.
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale for Suppressing Homocoupling |
| Palladium Source | Pd₂(dba)₃ (or other Pd(0) source) | Avoids inefficient in situ reduction of Pd(II) which promotes homocoupling.[5] |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos) | Accelerates reductive elimination and stabilizes the catalyst, making the cross-coupling cycle faster. |
| Base | Cs₂CO₃ | Strong, effective base for activating the trifluoroborate for rapid transmetalation.[10] |
| Solvent | Degassed Toluene/H₂O | Rigorous degassing removes O₂, the primary oxidant for homocoupling. Water aids base solubility.[5][11] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents re-introduction of oxygen during the reaction. |
| Order of Addition | Catalyst/Ligand first, then Base/Boron reagent | Ensures the active catalyst is formed and ready to enter the cross-coupling cycle immediately. |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
-
Suzuki reaction - Wikipedia . Wikipedia. Available at: [Link]
-
The Suzuki Reaction . Myers Group, Harvard University. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates . (2001). The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling . Accounts of Chemical Research. Available at: [Link]
-
Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . (2024). YouTube. Available at: [Link]
-
Suzuki cross-coupling reaction . (2020). YouTube. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction . (2006). Organic Process Research & Development. Available at: [Link]
-
Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride . (2012). Catalysis Letters. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates . The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., & Rivero, M. R. (2002). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles . Organic Syntheses. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling . Journal of the American Chemical Society. Available at: [Link]
-
Transmetalation of Boron reagents . Chirik Group, Princeton University. Available at: [Link]
-
Molander, G. A., & Herrera, R. (2005). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations . The Journal of Organic Chemistry. Available at: [Link]
-
Shekhar, S., et al. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines . Organic Letters. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling . Journal of the American Chemical Society. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling . (2012). Synfacts. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds . Denmark Group, University of Illinois. Available at: [Link]
-
Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation) . (2020). YouTube. Available at: [Link]
-
Stambuli, J. P., et al. (2001). Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes . Journal of the American Chemical Society. Available at: [Link]
-
Fuentes-Rivera, J. J., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts . Organic Process Research & Development. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene . Journal of the American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents . (2019). ChemistrySelect. Available at: [Link]
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex . (2006). Journal of the American Chemical Society. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2009). Cross-coupling Reactions of Organotrifluoroborate Salts . In Boronic Acids. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods . Accounts of Chemical Research. Available at: [Link]
-
Darses, S., et al. (1999). Potassium Organotrifluoroborates: New Partners in Palladium‐Catalyzed Cross‐Coupling Reactions . ChemInform. Available at: [Link]
Sources
- 1. Sci-Hub. ChemInform Abstract: Potassium Organotrifluoroborates: New Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. / ChemInform, 1999 [sci-hub.box]
- 2. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Products from Potassium 1-Hexynyltrifluoroborate Reactions
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of reaction products derived from potassium 1-hexynyltrifluoroborate. As a stable, crystalline solid, potassium 1-hexynyltrifluoroborate is an increasingly popular reagent for the introduction of the hexynyl moiety, primarily through Suzuki-Miyaura cross-coupling reactions. However, successful synthesis is only half the battle; efficient purification is critical to obtaining high-purity products for downstream applications. This guide is designed to address the common challenges encountered during the purification process, providing both theoretical explanations and practical, field-proven protocols.
I. Understanding the Reaction Landscape: Common Impurities and Side Products
Before delving into purification strategies, it is crucial to understand the potential impurities that may be present in your crude reaction mixture. The Suzuki-Miyaura coupling of potassium 1-hexynyltrifluoroborate with an aryl or vinyl halide is a multi-component reaction, and various side products can arise.
Key Reaction Components and Their Fates:
| Component | Desired Role | Potential Fate / Source of Impurity |
| Potassium 1-Hexynyltrifluoroborate | Nucleophilic partner | - Unreacted starting material- Homocoupling to form 5,7-dodecadiyne- Protodeboronation to form 1-hexyne |
| Aryl/Vinyl Halide | Electrophilic partner | - Unreacted starting material- Homocoupling to form a biaryl/diene byproduct |
| Palladium Catalyst | Facilitates C-C bond formation | - Residual palladium in the final product |
| Base (e.g., Cs₂CO₃, K₂CO₃) | Activates the trifluoroborate | - Inorganic salts to be removed during workup |
| Solvent (e.g., THF, Dioxane) | Reaction medium | - Can sometimes participate in side reactions |
A primary side-reaction of concern is the homocoupling of the alkynyltrifluoroborate to yield the symmetrical diyne (5,7-dodecadiyne). This is particularly prevalent if copper salts are present as co-catalysts, a remnant of conditions often used in Sonogashira couplings.[1] The mechanism of the Suzuki-Miyaura reaction itself involves the activation of the trifluoroborate by a base to form a more reactive boronate species, which then undergoes transmetalation with the palladium catalyst.[2][3]
II. Troubleshooting and FAQs: A Q&A Approach to Purification
This section addresses specific issues you may encounter during the purification of your 1-hexynyl-substituted product.
FAQ 1: My TLC plate shows multiple spots. How do I identify my product and the major impurities?
Answer:
Identifying the components on a TLC plate is the first step in developing a purification strategy. For internal alkynes, which may not be UV-active, visualization can be challenging.
-
Visualization Techniques:
-
UV Light (254 nm): If your coupling partner was an aromatic halide, your product will likely be UV-active. Unreacted aryl halide and biaryl homocoupling products will also be visible. The 1-hexynyl group itself does not have a chromophore that absorbs at this wavelength.[4]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for visualizing alkynes. The permanganate ion reacts with the carbon-carbon triple bond, resulting in a yellow or brown spot on a purple background. This stain will visualize your desired product, any unreacted 1-hexyne (from protodeboronation), and the 5,7-dodecadiyne homocoupling product.[4]
-
Iodine Chamber: Iodine vapor reversibly stains most organic compounds, appearing as brown spots. This is a general, non-destructive method.[5]
-
-
Identifying the Spots:
-
Rf Values: Generally, the nonpolar impurities will have higher Rf values than the more polar desired product. The expected order of elution (from high Rf to low Rf) on silica gel is often:
-
5,7-dodecadiyne (homocoupling product) - very nonpolar
-
Unreacted aryl/vinyl halide
-
Desired internal alkyne product
-
Unreacted boronic acid/boronate esters (if formed from hydrolysis) - more polar and may streak
-
-
To confirm the identity of the spots, you can run co-spots with your starting materials.
FAQ 2: I'm having trouble separating my product from a close-running impurity via column chromatography. What can I do?
Answer:
This is a common challenge, often arising from the homocoupled 5,7-dodecadiyne or unreacted aryl halide being close in polarity to the desired product.
Optimization of Silica Gel Chromatography:
-
Solvent System: For many internal alkynes, a non-polar solvent system is required.
-
Start with a low polarity eluent, such as a hexane/ethyl acetate or hexane/dichloromethane mixture. A common starting point is 95:5 or 98:2 hexane:ethyl acetate.
-
If separation is poor, try switching to a different solvent system. Toluene or mixtures of hexanes and toluene can sometimes provide different selectivity.
-
A shallow gradient, where the polarity is increased very slowly, can improve the separation of closely running spots.
-
-
Column Packing and Loading:
-
Ensure the column is packed well to avoid channeling.
-
Load the crude product in a minimal amount of solvent to ensure a narrow starting band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often beneficial.
-
Alternative Stationary Phases:
If silica gel fails to provide adequate separation, consider alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica gel (C18), although the latter will require a switch to polar mobile phases like acetonitrile/water or methanol/water.
FAQ 3: My final product is a yellow oil, and I suspect it's contaminated with palladium. How do I remove it?
Answer:
Residual palladium is a common impurity in cross-coupling reactions and can be detrimental to downstream applications, especially in drug development. Several methods exist for palladium scavenging.
Palladium Removal Strategies:
| Method | Description | Advantages | Disadvantages |
| Filtration through Celite® | After the reaction workup, the organic solution is passed through a plug of Celite®. | Simple and effective for removing heterogeneous palladium black.[6] | May not remove soluble palladium species. |
| Activated Carbon | The crude product solution is stirred with activated carbon, followed by filtration. | Inexpensive and can be effective. | Can sometimes adsorb the desired product, leading to yield loss.[7] |
| Palladium Scavengers | These are functionalized silica gels or polymers that chelate palladium. Common scavengers include those with thiol or amine functionalities. | High efficiency and selectivity for palladium.[8][9] | More expensive than other methods. |
| Aqueous Washes | Washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can extract some palladium salts. | Simple and inexpensive. | Often not sufficient to meet strict purity requirements. |
A Practical Protocol for Palladium Removal:
-
After the initial aqueous workup, dissolve the crude product in a suitable organic solvent.
-
Add a palladium scavenger (e.g., a thiol-functionalized silica gel, ~5-10 wt% relative to the crude product).
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the mixture through a pad of Celite®, washing with the same solvent.
-
Concentrate the filtrate to obtain the palladium-free crude product, ready for chromatography.
FAQ 4: My reaction yield is low. Could this be a purification issue, and what can I do to troubleshoot the reaction itself?
Answer:
Low yield can be due to either an inefficient reaction or loss of product during purification.
Purification-Related Yield Loss:
-
Product Adsorption on Silica: Some polar compounds can irreversibly bind to silica gel. If you suspect this, after running the column with your standard eluent, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or methanol) to see if any product elutes.
-
Product Volatility: While not typically an issue for products with a hexynyl and an aryl group, very small molecules can be lost during solvent removal under high vacuum.
Troubleshooting the Suzuki-Miyaura Reaction:
-
Incomplete Reaction: Monitor the reaction by TLC until the limiting reagent is consumed.
-
Homocoupling: As mentioned, this is a common side reaction. If you observe a significant amount of 5,7-dodecadiyne, ensure your reaction is truly copper-free.[1]
-
Protodeboronation: This occurs when the boronic acid intermediate is protonated and decomposes before it can couple. This can be minimized by using a non-protic solvent and ensuring your base is sufficiently strong.[2]
-
Catalyst Deactivation: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.
III. Experimental Workflows and Diagrams
General Purification Workflow
The following diagram outlines a typical decision-making process for the purification of products from potassium 1-hexynyltrifluoroborate reactions.
Caption: General purification workflow for internal alkyne products.
Troubleshooting Low Yield
This diagram illustrates a logical progression for diagnosing the cause of low product yield.
Caption: Troubleshooting flowchart for low product yield.
IV. Detailed Protocols
Protocol 1: Standard Post-Reaction Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent).
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Flash Chromatography
-
Prepare the Column: Dry pack a flash chromatography column with silica gel. The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Choose the Eluent: Based on TLC analysis, select a solvent system that provides good separation (a difference in Rf of at least 0.1) between the product and major impurities. A common eluent is a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elute and Collect: Apply the eluent to the column and collect fractions. Monitor the elution by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
V. Conclusion
The purification of products from reactions involving potassium 1-hexynyltrifluoroborate is a critical step that often requires careful planning and troubleshooting. By understanding the potential side products, employing appropriate analytical techniques, and systematically optimizing purification protocols, researchers can consistently obtain high-purity internal alkynes. This guide provides a framework for addressing common challenges, from identifying unknown spots on a TLC plate to removing persistent palladium contamination.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599–1633. [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Molander, G. A., & Katona, B. W. (2002). Synthesis of alkynyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416-8423*. [Link]
-
Carrow, B. P., & Nozaki, K. (2014). Transition-Metal-Catalyzed Functionalization of Allenes. Chemical Reviews, 114(11), 6033–6071. [Link]
-
Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(29), 9149–9157. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). TLC stains. [Link]
-
Biotage. (n.d.). How to Remove Palladium in three easy steps. [Link]
- US Patent No. US7084287B2. (2006). Method of removing palladium.
-
Dreher, S. D., et al. (2013). Pd-Catalyzed Alkynylation of 2-Chloroacetates and 2-Chloroacetamides with Potassium Alkynyltrifluoroborates. Organic letters, 15(19), 5052–5055*. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TLC stains [reachdevices.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Potassium 1-Hexynyltrifluoroborate Cross-Coupling
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of potassium 1-hexynyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency and yield of your reactions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of potassium 1-hexynyltrifluoroborate?
A1: For initial explorations, a palladium catalyst loading of 1-5 mol % is a common starting point.[1][2] For instance, successful couplings have been reported using 2 mol % of PdCl₂(dppf)·CH₂Cl₂ or a combination of 2 mol % PdCl₂ and 6 mol % PPh₃.[3][4] Highly efficient catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, may allow for significantly lower loadings, sometimes even below 0.1 mol %.[5][6] However, for challenging substrates or when trying to drive a reaction to full conversion, a higher initial loading (e.g., 5-10 mol %) might be necessary.[2]
Q2: How do I choose between a Pd(0) and a Pd(II) precatalyst?
A2: Both Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) (e.g., Pd(OAc)₂, PdCl₂(dppf)) precursors are effective. Pd(II) sources are generally more stable to air and moisture, making them easier to handle. However, they require in situ reduction to the active Pd(0) species, a step that can sometimes be influenced by the solvent, base, or other reaction components.[7] Pd(0) sources are already in the active oxidation state but can be more sensitive to air and may require more careful handling under an inert atmosphere. For reactions prone to side reactions like the homocoupling of the organoboron reagent, starting with a Pd(0) source can sometimes be advantageous.
Q3: What is the role of the ligand, and which ligands are most effective for this type of coupling?
A3: The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[8] For the coupling of alkynyltrifluoroborates, phosphine ligands are commonly employed.
-
For general applications: Triphenylphosphine (PPh₃) is a cost-effective and often suitable choice.[3]
-
For more challenging substrates or to improve reaction rates: Bulky, electron-rich phosphine ligands such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) or RuPhos can be highly effective.[1][9] These ligands promote the formation of monoligated, highly reactive Pd(0) species that can accelerate the rate-determining oxidative addition step.[8]
Q4: How does the choice of base and solvent affect catalyst efficiency and overall reaction success?
A4: The base is essential for activating the potassium 1-hexynyltrifluoroborate, facilitating the transmetalation step in the catalytic cycle.[10] The choice of base and solvent are often interconnected.
-
Bases: Cesium carbonate (Cs₂CO₃) is a highly effective base for these couplings, often providing superior results.[2][9][11] Other bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be used.[12] The strength and solubility of the base can significantly impact the reaction rate.
-
Solvents: A mixture of an organic solvent and water is frequently used. THF/H₂O is a common choice.[3][9] The water is necessary to dissolve the inorganic base and facilitate the hydrolysis of the trifluoroborate to the active boronic acid species.[13] For higher reaction temperatures, solvents like cyclopentyl methyl ether (CPME) with water can be beneficial, potentially increasing yield and reducing reaction times.[9]
Q5: What are the primary signs of catalyst deactivation or an inhibited reaction?
A5: The most common sign is a stalled reaction, where you observe incomplete conversion of your starting materials over an extended period, even with sufficient heating. This can be monitored by techniques like TLC, LC-MS, or GC-MS.[14][15] Another sign can be the formation of palladium black (finely divided palladium metal), which indicates that the catalyst has precipitated out of the solution and is no longer active in the catalytic cycle. This can be caused by excessively high temperatures or the absence of a sufficiently stabilizing ligand.
Troubleshooting Guide for Low Yield & Side Reactions
Problem 1: Low or No Conversion of Starting Materials
If your reaction shows minimal product formation, it's crucial to diagnose the root cause systematically.
Caption: A decision-making workflow for troubleshooting low conversion.
-
Possible Cause: Inactive Catalyst System
-
Explanation: The active Pd(0) species is susceptible to oxidation if oxygen is present. Similarly, the quality of the precatalyst or ligand can degrade over time.
-
-
Possible Cause: Suboptimal Reaction Conditions
-
Explanation: The combination of base, solvent, and temperature is critical. An inappropriate base may not be effective at promoting the crucial transmetalation step. The temperature might be too low to overcome the activation energy for the oxidative addition step.
-
Recommended Solution: If using a weaker base like K₂CO₃, consider switching to Cs₂CO₃.[9][11] Gradually increase the reaction temperature in 10-15 °C increments. Ensure that a suitable solvent system that allows for good solubility of all components at the reaction temperature is being used.[9]
-
Problem 2: Significant Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired product.
-
Side Reaction: Protodeboronation
-
Explanation: This is the cleavage of the C-B bond of the alkynyltrifluoroborate, leading to the formation of 1-hexyne. This can be exacerbated by the presence of excess water or protic solvents, especially under basic conditions, and can be a significant issue for some organoboron reagents.[1][17]
-
Recommended Solution: Use the minimum amount of water necessary for the reaction. Ensure you are not using an excessive amount of base (typically 2-3 equivalents is sufficient).[2][9] Using an precisely measured amount of the organotrifluoroborate (e.g., 1.1-1.2 equivalents) can help compensate for minor degradation without leading to excessive side reactions.
-
-
Side Reaction: Homocoupling (Glaser Coupling)
-
Explanation: This involves the coupling of two molecules of the potassium 1-hexynyltrifluoroborate to form 5,7-dodecadiyne. This side reaction can sometimes be promoted by the palladium catalyst, particularly in the presence of oxygen.
-
Recommended Solution: Meticulous deoxygenation of the reaction mixture is critical. Lowering the catalyst loading or the reaction temperature may also help to suppress this side reaction.
-
Data Presentation & Experimental Protocols
Table 1: Recommended Starting Conditions for Catalyst System Screening
| Parameter | Condition A (Standard) | Condition B (High-Activity) | Condition C (Ligandless) |
| Pd Precursor | PdCl₂(dppf)·CH₂Cl₂ | Pd(OAc)₂ | Pd(OAc)₂ |
| Catalyst Loading | 2 mol %[4] | 1-3 mol %[9] | 0.2-2 mol %[18] |
| Ligand | None (included in precatalyst) | XPhos or RuPhos | None |
| Ligand Loading | N/A | 2-6 mol % (1:1 or 1:2 Pd:Ligand)[9] | N/A |
| Base (equiv.) | Cs₂CO₃ (3 equiv)[11] | Cs₂CO₃ or K₃PO₄ (3 equiv)[9] | K₂CO₃ (3 equiv)[18] |
| Solvent System | THF / H₂O (10:1)[9] | CPME / H₂O (10:1) or n-Butanol[1][9] | Methanol or Water[18] |
| Temperature | 80 °C | 85-100 °C | 65-80 °C |
General Experimental Protocol for Cross-Coupling
This protocol provides a starting point for the cross-coupling of an aryl halide with potassium 1-hexynyltrifluoroborate.
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium 1-hexynyltrifluoroborate (1.2 equiv)
-
Pd(OAc)₂ (2 mol %)
-
XPhos (4 mol %)
-
Cs₂CO₃ (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF/H₂O 10:1, to make a 0.1 M solution with respect to the aryl halide)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, potassium 1-hexynyltrifluoroborate, Cs₂CO₃, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Upon completion (disappearance of the limiting reagent), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Dreher, S. D., et al. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Kim, J., & Lee, S. (2010). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. PMC. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. PMC. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Molander, G. A., & Knights, C. R. (2005). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. PMC. Retrieved from [Link]
-
Robey, M. T. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. ACS Publications. Retrieved from [Link]
-
Molander, G. A., & Yun, C-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ACS Publications. Retrieved from [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Chemistry Portal. Retrieved from [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
SciSpace. (n.d.). Palladium-Catalyzed Suzuki—Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Alkyne Insertion/Suzuki Reaction of Alkyl Iodides. Retrieved from [Link]
-
Sci-Hub. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. MIT Open Access Articles. Retrieved from [Link]
-
Maito, M., et al. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. PMC. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Retrieved from [Link]
-
ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Retrieved from [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. vapourtec.com [vapourtec.com]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Accelerating Potassium 1-Hexynyltrifluoroborate Couplings
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving potassium 1-hexynyltrifluoroborate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction efficiency, minimize reaction times, and troubleshoot common issues encountered with this versatile reagent.
Potassium organotrifluoroborates are valued for their stability to air and moisture, making them excellent coupling partners.[1][2] However, the very stability of the tetracoordinate boron "ate" complex can sometimes lead to sluggish reactions. The key to accelerating these couplings lies in understanding the delicate balance between activating the trifluoroborate and managing the catalytic cycle's kinetics.
This document provides in-depth, actionable guidance in a question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: My coupling with potassium 1-hexynyltrifluoroborate is extremely slow or has stalled completely. What's the most common reason?
A1: The most frequent bottleneck is inefficient hydrolysis of the potassium 1-hexynyltrifluoroborate (R-BF₃K) into its corresponding boronic acid (RB(OH)₂).[3][4] The palladium catalyst interacts with the neutral boronic acid, not the trifluoroborate salt directly.[3] Studies have shown that alkynyltrifluoroborates, in particular, hydrolyze very slowly under standard basic conditions.[5] This "slow-release" of the active boron species must be carefully matched with the catalyst's turnover rate; if hydrolysis is too slow, the catalytic cycle effectively starves.[4][5]
Q2: How does the choice of base impact the reaction speed?
A2: The base plays a dual role. First, it facilitates the crucial hydrolysis of the R-BF₃K to the boronic acid.[5] Second, it activates the resulting boronic acid to form a more nucleophilic borate species (e.g., [RB(OH)₃]⁻), which then undergoes transmetalation with the palladium complex.[6][7] For alkynyltrifluoroborates, a strong base like Cesium Carbonate (Cs₂CO₃) is often required to achieve a reasonable reaction rate.[2][8] Weaker bases may not be sufficient to promote the slow hydrolysis step effectively.
Q3: Can I simply increase the temperature to speed up the reaction?
A3: While increasing the temperature can accelerate the overall reaction rate, it must be done cautiously. Elevated temperatures can also promote undesirable side reactions, such as catalyst decomposition or protodeboronation (loss of the boron group). A systematic approach, as outlined in our troubleshooting guides, is recommended before resorting to high temperatures.
Q4: I'm observing significant homocoupling of my aryl halide. What causes this?
A4: Homocoupling is often a sign that the transmetalation step (boron-to-palladium transfer) is slow compared to other pathways in the catalytic cycle. If the active boronic acid concentration is too low due to slow hydrolysis, the oxidative addition complex [Ar-Pd(II)-X] may undergo side reactions before it can couple with the intended partner. Ensuring efficient R-BF₃K hydrolysis is the first step to mitigating this issue.
Troubleshooting Guides & Optimization Protocols
Problem: Reaction is Sluggish or Stalled (Low Conversion)
This is the most common issue, directly tied to the rate-limiting hydrolysis of the alkynyltrifluoroborate.
Root Cause Analysis:
-
Insufficient Hydrolysis: As established, alkynyltrifluoroborates are particularly resistant to hydrolysis.[5] The reaction medium may not be conducive to generating the active boronic acid at a sufficient rate.
-
Suboptimal Base: The chosen base may be too weak or have poor solubility in the solvent system, failing to drive the hydrolysis and subsequent transmetalation.
-
Inefficient Catalyst System: The palladium ligand may not be optimal for the alkynyl substrate, leading to a slow reductive elimination step.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for slow reactions.
Protocol 1: Base and Solvent System Optimization
The interplay between the base and solvent is critical for promoting the hydrolysis of the trifluoroborate.[5] A biphasic system with a suitable base often provides the best results.
Objective: To identify the optimal base and solvent combination to accelerate the hydrolysis of potassium 1-hexynyltrifluoroborate and subsequent coupling.
Methodology:
-
Setup: Prepare parallel reactions in separate vials. To each vial, add the aryl halide (1.0 equiv), potassium 1-hexynyltrifluoroborate (1.5 equiv), palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a stir bar.
-
Variable Addition: Add the base and solvent according to the conditions outlined in Table 1.
-
Inert Atmosphere: Seal the vials, then purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Heating & Monitoring: Place the reactions in a pre-heated block at a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by GC-MS or LC-MS.[9]
-
Analysis: Compare the rate of product formation across the different conditions to identify the optimum system.
Table 1: Recommended Screening Conditions for Base & Solvent
| Entry | Base (3.0 equiv) | Solvent System (0.2 M) | Expected Outcome |
| 1 | Cs₂CO₃ | THF / H₂O (9:1) | High Priority. Often the most effective system for alkynyltrifluoroborates.[2] |
| 2 | K₃PO₄ | THF / H₂O (9:1) | Good alternative to Cs₂CO₃, may offer different kinetics.[10] |
| 3 | K₂CO₃ | THF / H₂O (9:1) | Less effective than Cs₂CO₃, but a viable option.[8] |
| 4 | Cs₂CO₃ | Dioxane / H₂O (9:1) | Alternative solvent that can sometimes improve results. |
Causality: Cesium carbonate is highly effective due to its high basicity and good solubility in the aqueous phase of the biphasic mixture, which accelerates the hydrolysis of the R-BF₃K at the phase interface.[5][8] The presence of water is essential for the hydrolysis to occur.[11]
Problem: Low Yield Despite Full Consumption of Starting Material
If your starting materials are consumed but the desired product yield is low, side reactions are likely dominating.
Root Cause Analysis:
-
Protodeboronation: The 1-hexynyltrifluoroborate, once converted to the boronic acid, can react with trace water or other protic sources to replace the boron group with a hydrogen. This is a common failure mode.[9]
-
Catalyst Decomposition: The palladium catalyst may be degrading before the reaction reaches completion.
-
Reductive Elimination is Rate-Limiting: The final step of the catalytic cycle, where the product is formed, may be slow. This can be influenced by the ligand choice.
Protocol 2: Ligand Screening for Enhanced Reductive Elimination
The choice of phosphine ligand is critical for stabilizing the palladium center and promoting the rate-limiting steps of the catalytic cycle.[12][13] For alkynyl couplings, accelerating the reductive elimination step is key.
Objective: To identify a phosphine ligand that accelerates the reductive elimination step, thereby increasing product yield and reducing side reactions.
Methodology:
-
Setup: Using the optimized base and solvent system from Protocol 1, set up parallel reactions.
-
Catalyst Preparation: In each vial, use a consistent palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) but vary the phosphine ligand (4 mol%).
-
Execution: Add the remaining reagents, purge with inert gas, and run the reactions under identical temperature and time conditions.
-
Analysis: Quantify the yield of the desired product versus key side products (e.g., the protodeboronated alkyne).
Table 2: Recommended Ligands for Screening
| Entry | Ligand | Ligand Type | Rationale |
| 1 | dppf | Ferrocene-based | A robust, general ligand. Good starting point.[2] |
| 2 | SPhos | Buchwald-type | Bulky and electron-rich, known to accelerate reductive elimination.[14] |
| 3 | XPhos | Buchwald-type | Similar to SPhos, often effective for challenging couplings. |
| 4 | PPh₃ | Triphenylphosphine | A classic ligand, but may be less effective for fast turnovers.[8] |
Causality: Bulky, electron-rich phosphine ligands (like SPhos) increase electron density on the palladium center, which can facilitate the oxidative addition step.[13] More importantly, their steric bulk can promote the bond-forming reductive elimination step, which is often the rate-limiting step for product formation.[15]
Mechanistic Insight: The Catalytic Cycle
Understanding the catalytic cycle is essential for rational troubleshooting. A slow reaction is caused by a bottleneck in one of these three key steps.
Caption: The Suzuki-Miyaura cycle with the critical R-BF₃K activation step.
Our troubleshooting focuses on two main areas:
-
Accelerating Hydrolysis: Ensuring the active R-B(OH)₂ species is generated quickly (Protocol 1).[3]
-
Optimizing the Cycle: Ensuring the three core steps (Oxidative Addition, Transmetalation, Reductive Elimination) proceed efficiently (Protocol 2).[12]
By systematically addressing these potential bottlenecks, you can significantly improve the reaction times and overall success of your potassium 1-hexynyltrifluoroborate couplings.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Molander, G. A., & Ito, T. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic letters. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. PubMed. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Kabalka, G. W., & Mohammad, A. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PubMed Central. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Ramirez, A. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Schneider, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross coupling reaction. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Troubleshooting Catalyst Deactivation in Alkynyltrifluoroborate Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving alkynyltrifluoroborates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst performance and seeking to optimize their synthetic routes. Here, we address common issues related to catalyst deactivation in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a potassium alkynyltrifluoroborate is sluggish or has stalled completely. What are the likely causes of catalyst deactivation?
A1: Catalyst deactivation in these systems is often multifaceted. The primary suspects are:
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate into inactive palladium black. This is a common issue in many palladium-catalyzed reactions and can be influenced by several factors.
-
Ligand Degradation: The phosphine ligands that are crucial for stabilizing the active catalyst can degrade over time, especially at elevated temperatures or in the presence of certain reagents.
-
Protodeboronation of the Alkynyltrifluoroborate: While generally stable, alkynyltrifluoroborates can undergo protodeboronation under certain conditions, leading to the formation of terminal alkynes. These can then react with the palladium catalyst in undesirable ways, leading to catalyst inhibition or deactivation.
-
Inhibition by Reaction Components: Impurities in reagents or solvents, or even the reaction products themselves, can sometimes coordinate to the palladium center and inhibit its catalytic activity.
A systematic approach to troubleshooting, starting with the most common issues, is the most effective way to identify and resolve the problem.
Troubleshooting Guides
Issue 1: Observation of a Black Precipitate (Palladium Black) and Low Yield
Question: I'm observing a black precipitate in my reaction flask, and my yield is significantly lower than expected. How can I prevent the formation of palladium black?
Answer: The formation of palladium black is a clear indicator of catalyst aggregation and deactivation. This typically occurs when the concentration of the active, ligand-stabilized Pd(0) species is too high or when the ligands are not effectively protecting the metal center.
Causality and Solutions:
-
Inadequate Ligand Protection: The choice of ligand is critical. For alkynyltrifluoroborate couplings, bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the desired catalytic cycle. If the ligand is not sterically hindering enough or if the palladium-to-ligand ratio is incorrect, the palladium atoms can aggregate.
-
Actionable Advice:
-
Increase Ligand Loading: Try increasing the ligand-to-palladium ratio. A common starting point is a 2:1 or 4:1 ratio of ligand to palladium.
-
Switch to a More Robust Ligand: Consider using a more sterically demanding and electron-rich ligand. For instance, biaryl phosphine ligands like SPhos or XPhos have shown excellent performance in Suzuki-Miyaura couplings.[1]
-
-
-
High Catalyst Concentration: While it may seem counterintuitive, a higher initial catalyst loading can sometimes lead to faster aggregation, especially if the reaction initiation is slow.[2]
-
Actionable Advice:
-
Optimize Catalyst Loading: Experiment with lower catalyst loadings (e.g., 0.5-2 mol%). A lower concentration of the active catalyst can sometimes reduce the rate of aggregation.[3]
-
-
-
Solvent Effects: The solvent can influence the stability of the catalytic species.
-
Actionable Advice:
-
Solvent Screening: A mixture of an organic solvent and water is often beneficial for Suzuki-Miyaura reactions with organotrifluoroborates.[4][5] Common solvent systems include THF/water, dioxane/water, or toluene/water.[3][4][6] The water can aid in the dissolution of the base and the trifluoroborate salt.
-
-
Experimental Protocol: Screening for Optimal Ligand and Catalyst Loading
-
Setup: Prepare a parallel set of reactions in small vials.
-
Constant Parameters: Keep the substrate, alkynyltrifluoroborate, base, solvent, temperature, and reaction time constant.
-
Variable Parameters:
-
Vary the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Screen a panel of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos).
-
For the most promising ligand, vary the catalyst loading (e.g., 0.5%, 1%, 2%).
-
-
Analysis: Monitor the reactions by TLC or LC-MS to determine the optimal conditions that minimize palladium black formation and maximize product yield.
Diagram: Catalyst Deactivation via Aggregation
Caption: Pathway to catalyst deactivation through aggregation.
Issue 2: Incomplete Conversion and Presence of Protodeboronated Side Product
Question: My reaction is not going to completion, and I'm observing a significant amount of the corresponding terminal alkyne in my crude NMR. What's causing this, and how can I prevent it?
Answer: The presence of the terminal alkyne is a strong indication of protodeboronation of your alkynyltrifluoroborate. This side reaction consumes your nucleophile and can also lead to catalyst deactivation through the formation of unwanted palladium-alkynyl complexes.
Causality and Solutions:
-
Excessive Water or Protic Solvents: While some water is often beneficial, an excess can lead to hydrolysis of the trifluoroborate salt, followed by protodeboronation, especially in the presence of a strong base.[7]
-
Actionable Advice:
-
-
Inappropriate Base: The choice and strength of the base are critical. A base that is too strong or too soluble in the reaction medium can accelerate protodeboronation.
-
Actionable Advice:
-
-
Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, the alkynyltrifluoroborate has more time to undergo protodeboronation.
-
Actionable Advice:
-
Optimize Reaction Temperature: Gently heating the reaction (e.g., to 50-80 °C) can often increase the rate of transmetalation relative to protodeboronation.
-
Ligand Choice: The ligand also influences the rate of transmetalation. Electron-rich and bulky ligands can accelerate this step.
-
-
Table: Comparison of Common Bases in Alkynyltrifluoroborate Couplings
| Base | pKa of Conjugate Acid | Common Solvents | Key Considerations |
| Cs₂CO₃ | ~10.3 | THF/H₂O, Toluene/H₂O | Often provides excellent yields and is a good first choice.[4][8] |
| K₃PO₄ | ~12.3 | Dioxane/H₂O, THF/H₂O | A stronger base that can be effective for challenging couplings. |
| K₂CO₃ | ~10.3 | Dioxane/H₂O, Ethanol/H₂O | A more economical option, but may be less effective than Cs₂CO₃.[6] |
| t-BuNH₂ | ~10.7 | i-PrOH/H₂O | An organic base that has been shown to be effective in some cases.[9] |
Diagram: Competing Pathways for Alkynyltrifluoroborate
Caption: Desired vs. undesired pathways for the alkynyltrifluoroborate.
General Best Practices for Robust Reactions
-
Reagent Quality: Ensure the purity of your alkynyltrifluoroborate, aryl halide, and solvent. Impurities can poison the catalyst. Potassium alkynyltrifluoroborates are generally stable crystalline solids that can be stored for extended periods.[4]
-
Inert Atmosphere: While some reactions are reported to work in an open atmosphere, it is always best practice to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and ligands.[10]
-
Systematic Optimization: When troubleshooting, change only one variable at a time to clearly identify the root cause of the problem.
By understanding the potential causes of catalyst deactivation and systematically applying these troubleshooting strategies, you can significantly improve the success rate and efficiency of your alkynyltrifluoroborate cross-coupling reactions.
References
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Huang, H., Dai, Q.-S., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]
-
Molander, G. A., & Brown, A. R. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PubMed Central. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. ResearchGate. [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Matos, K., et al. (2019). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Buchwald, S. L., et al. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]
-
Pae, A. N., et al. (2007). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. PubMed Central. [Link]
-
Barluenga, J., et al. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. [Link]
-
Various Authors. (2022). Recoverable low fluorine content palladium complex-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions under thermomorphic mode. R Discovery. [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Chemistry Portal. [Link]
-
Adonin, N. Y., et al. (2015). Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation. National Institutes of Health. [Link]
-
Various Authors. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Adonin, N. Y., et al. (2015). Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation. Beilstein Journals. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PubMed Central. [Link]
-
Various Authors. (2012). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. [Link]
-
Sandford, G., et al. (2010). ChemInform Abstract: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. Sci-Hub. [Link]
-
Anderson, N. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
-
Singleton, D. A., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Buchwald, S. L., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Various Authors. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Molander, G. A., & Ito, T. (2006). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Sci-Hub. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Buchwald, S. L., et al. (2020). Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines. PubMed Central. [Link]
-
Various Authors. (2022). Tips on increasing yield of Miyaura coupling reaction?. Reddit. [Link]
-
Perrin, D. M., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry Department. [Link]
-
Various Authors. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Organic Letters. [Link]
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
Various Authors. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PubMed Central. [Link]
-
Adonin, N. Y., et al. (2015). Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation. ResearchGate. [Link]
-
Various Authors. (2016). Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Link]
-
Tan, Z., et al. (2025). ppm level Pd catalytic Suzuki-Miyaura coupling reaction in water and its application in the synthesis of Bixafen. ResearchGate. [Link]
Sources
- 1. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 4. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 8. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Hexynyltrifluoroborate Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-hexynyltrifluoroborate and related organotrifluoroborate reagents. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of removing boron-containing impurities from your reaction products. As chemists, we understand that a successful reaction is only half the battle; a pure product is the ultimate goal. This resource is designed to equip you with the knowledge and practical techniques to achieve that goal with confidence.
Introduction: The Nature of the Problem
Potassium 1-hexynyltrifluoroborate is a versatile and increasingly popular reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and ease of handling compared to boronic acids.[1] However, after the reaction is complete, residual boron-containing species can contaminate the desired product. These impurities often manifest as boronic acids or their derivatives, which can be polar and challenging to remove using standard purification techniques.[2] Their removal is critical, especially in pharmaceutical applications, as some boron-containing reagents have been identified as potential mutagens.[3]
This guide will walk you through identifying, troubleshooting, and effectively removing these persistent impurities.
Troubleshooting Guide: Isolating Your Pure Product
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: I've performed a standard silica gel column chromatography, but my product is still contaminated with a polar impurity. How can I confirm it's a boron compound?
A1: The first step in effective troubleshooting is accurate identification of the contaminant.
-
¹¹B NMR Spectroscopy: This is the most direct method for identifying boron-containing species.[4][5] Boronic acids and their esters have characteristic chemical shifts in the ¹¹B NMR spectrum.[6][7] Be aware that borosilicate NMR tubes can contribute to a background signal, often referred to as the "boron hump," which can obscure your compound's signal.[4][5][8] Using quartz NMR tubes can help minimize this background noise.[4][8]
-
¹H NMR Spectroscopy: While less definitive than ¹¹B NMR, proton NMR can offer clues. Boronic acid protons are often broad and may not be easily visible. However, if the impurity is a boronate ester (e.g., from a pinacol-protected boronic acid used in a side reaction), you may see characteristic signals from the diol protecting group.
-
LC-MS: While some boronic acids can be difficult to ionize and may not be stable in aqueous conditions for reversed-phase LC-MS, it can still be a useful tool for identifying boron-containing impurities, especially when coupled with a high-resolution mass spectrometer.[3]
-
ICP-MS/ICP-OES: These techniques can determine the total boron content in your sample, confirming the presence of boron but not the specific compound.[3][9][10] This is particularly useful for quantifying the level of contamination once you've identified the impurity.[3][9]
Q2: My boron impurity is co-eluting with my product on silica gel. What are my options?
A2: Co-elution is a common problem due to the polarity of boronic acids.[2] Here are several strategies to improve separation:
-
Modify Your Silica Gel Chromatography:
-
Acidify the Mobile Phase: Adding a small amount of acetic acid to your eluent can sometimes improve the resolution of acidic impurities.
-
Use a More Polar Eluent System: Switching to a solvent system like dichloromethane/methanol may improve the separation of polar compounds.[2]
-
Boric Acid Impregnated Silica: Pre-treating your silica gel with boric acid can suppress the strong interaction of boronic esters with the silica surface, leading to better elution profiles.[2]
-
-
Switch to a Different Stationary Phase:
-
Reversed-Phase Chromatography (C18): If your desired product is sufficiently nonpolar, reversed-phase chromatography can be an excellent option, as the highly polar boronic acid impurities will elute in the void volume.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar products, HILIC can provide better retention and separation of polar analytes.[12][13]
-
Ion Exchange Chromatography: If your product and impurity have different acidic or basic properties, ion exchange chromatography can be a powerful separation tool.[12]
-
Q3: I want to avoid chromatography altogether. Are there effective non-chromatographic purification methods?
A3: Yes, several chemical and physical methods can be employed to remove boron impurities without resorting to chromatography.
-
Aqueous Extraction (Basic Wash): This is often the simplest and most effective method. By washing your organic solution with an aqueous base (e.g., 1M NaOH), you can convert the acidic boronic acid into its highly water-soluble boronate salt, which will partition into the aqueous layer.[2][14]
-
Derivatization and Filtration:
-
Scavenging Resins: These are solid-supported reagents that selectively bind to certain functional groups.
-
Diol-functionalized Resins: These resins can selectively bind to boronic acids and can be removed by filtration.
-
DEAM (Diethanolamine) Resins: Similar to the diethanolamine derivatization, these resins will covalently bind to boronic acids.[2]
-
-
Sorbitol Extraction: A specialized aqueous extraction where the addition of sorbitol to the aqueous phase enhances the partitioning of boronic acids into the water layer.[11]
-
Volatilization: Boronic acids can be converted to their volatile trimethyl borate esters by repeatedly dissolving the crude product in methanol and removing the solvent under reduced pressure.[14]
Frequently Asked Questions (FAQs)
Q: What are the most common boron impurities I should expect?
A: The most common boron impurity is the corresponding boronic acid formed from the hydrolysis of the trifluoroborate salt. Other potential impurities include unreacted starting material and boronate esters if they are used in the reaction scheme.
Q: How can I prevent the formation of these impurities in the first place?
A: While it's difficult to completely prevent the formation of boronic acid byproducts due to the presence of water in the reaction or workup, you can minimize them by:
-
Ensuring your reaction conditions are as anhydrous as possible if the reaction mechanism is sensitive to water.
-
Carefully controlling the stoichiometry of your reagents to drive the reaction to completion, thus consuming the starting trifluoroborate.
Q: Are there any safety concerns with boron impurities?
A: Yes, particularly in the context of drug development. Some boronic acids and their precursors have been shown to be mutagenic.[3] Therefore, their removal to very low levels is a regulatory expectation for active pharmaceutical ingredients (APIs).
Q: I am working with a very polar product. How can I purify it away from polar boron impurities?
A: This is a challenging scenario. Here are a few approaches:
-
HILIC: This chromatography technique is specifically designed for the separation of polar compounds.[13]
-
Ion Exchange Chromatography: If your product has a different pKa than the boronic acid impurity, this can be a highly selective method.[12]
-
Size Exclusion Chromatography (e.g., Sephadex LH-20): If there is a significant size difference between your product and the impurity, this technique can be effective, especially with polar solvents.[11]
-
Derivatization: Consider temporarily protecting a polar functional group on your desired product to make it less polar, allowing for easier separation from the polar boronic acid. The protecting group can then be removed after purification.
Experimental Protocols
Protocol 1: Boronic Acid Removal via Basic Aqueous Extraction
This protocol describes a standard liquid-liquid extraction procedure to remove acidic boron impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous sodium hydroxide (NaOH) solution. Typically, one-third of the organic volume is sufficient for the aqueous wash.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely.
-
Extraction: Drain the aqueous layer. Repeat the wash with 1M NaOH two more times to ensure complete removal of the boronic acid.
-
Neutralization and Brine Wash: Wash the organic layer with water, followed by a saturated aqueous sodium chloride (brine) solution to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Visualizing the Workflow: Boron Impurity Removal
Caption: Workflow for removing boron impurities via basic extraction.
Data Summary Table
| Purification Method | Principle of Separation | Best Suited For | Key Advantages | Potential Drawbacks |
| Basic Aqueous Wash | Acid-base chemistry; partitioning | Products stable to base | Simple, scalable, and highly effective for acidic impurities[2][14] | Not suitable for base-sensitive products |
| Silica Gel Chromatography | Polarity | General purpose | Widely available and understood | Boronic acids can streak or irreversibly bind[2] |
| Reversed-Phase (C18) Chromatography | Hydrophobicity | Nonpolar to moderately polar products | Excellent for removing highly polar impurities[11] | Requires removal of aqueous mobile phase |
| Diethanolamine Adduct Formation | Crystallization | Products soluble in nonpolar solvents | Can yield highly pure product via filtration[11][15] | Adduct formation is not always successful |
| Scavenging Resins | Covalent or coordinate bonding | Complex mixtures where chromatography is difficult | High selectivity for boronic acids[2] | Can be expensive for large-scale purifications |
Logical Relationships in Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
-
Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Retrieved from [Link]
-
Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Effective Removal of Boronic Acid Byproducts.
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). WO2022030380A1 - Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method.
-
LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
PubMed. (1984, November). Determination of boron impurities in syrups containing lactulose. Retrieved from [Link]
-
Journal of Analytical Atomic Spectrometry. (n.d.). Quantification of boron in cells for evaluation of drug agents used in boron neutron capture therapy. Retrieved from [Link]
-
Organic Letters. (2022, April 26). Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. Retrieved from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]
-
ResearchGate. (2025, August 5). Boron Determination—A Review of Analytical Methods. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
ResearchGate. (2013, February 24). Troubleshooting protein purification? Retrieved from [Link]
-
Organic Letters. (2025, August 10). Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Retrieved from [Link]
-
IMSERC. (n.d.). NMR Periodic Table: Boron NMR. Retrieved from [Link]
-
Scribd. (n.d.). Boron NMR | PDF | Nuclear Magnetic Resonance | Natural Products. Retrieved from [Link]
Sources
- 1. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
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Air and moisture sensitivity of potassium 1-hexynyltrifluoroborate under reaction conditions
Welcome to the technical support center for potassium 1-hexynyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful application of this versatile reagent in your synthetic endeavors. My aim is to combine established scientific principles with practical, field-tested insights to help you navigate the nuances of working with this compound.
Introduction: The Duality of Stability
Potassium 1-hexynyltrifluoroborate is a member of the broader class of organotrifluoroborate salts, which are renowned for their benchtop stability compared to their boronic acid counterparts.[1][2][3][4][5] This stability to air and moisture simplifies storage and handling, a significant advantage in many laboratory settings.[3][4][5] However, it is this very stability that can be a source of confusion and experimental challenges. For successful cross-coupling reactions, the trifluoroborate must be activated in situ to participate in the catalytic cycle. This guide will explore the factors that govern this activation and how to troubleshoot common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: Is potassium 1-hexynyltrifluoroborate truly stable to air and moisture?
A1: Yes, as a solid, potassium 1-hexynyltrifluoroborate is a crystalline substance that can be stored indefinitely under ambient conditions without significant degradation.[3][5] This makes it a more convenient reagent to handle than many other organoboron compounds. However, this stability is not absolute under all conditions. In solution, particularly in the presence of protic solvents and bases, it can slowly hydrolyze. This controlled hydrolysis is, in fact, a key feature of its reactivity in Suzuki-Miyaura cross-coupling reactions.
Q2: What is the purpose of the base in a reaction involving potassium 1-hexynyltrifluoroborate?
A2: The base plays a crucial role in the activation of the trifluoroborate for transmetalation to the palladium catalyst.[6] It is believed to facilitate the hydrolysis of the trifluoroborate to a more reactive boronic acid or a related species, which can then more readily engage in the catalytic cycle.[6][7] The choice and amount of base can significantly impact the reaction rate and yield.
Q3: Can I use any solvent for my reaction?
A3: Solvent choice is critical. While potassium 1-hexynyltrifluoroborate is a solid, the reaction itself is typically carried out in a suitable solvent system. Protic solvents, often in combination with aprotic solvents (e.g., THF/water, isopropanol/water), can facilitate the necessary hydrolysis of the trifluoroborate.[7] However, the solvent must also be compatible with the other reagents and the reaction temperature.
Q4: My reaction is not working. What are the most common reasons for failure?
A4: The most common reasons for failure in reactions involving potassium 1-hexynyltrifluoroborate include:
-
Insufficient degassing: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation.
-
Improper base selection or amount: The base is critical for activating the trifluoroborate.
-
Poor quality solvent: Water content in solvents can be critical and should be controlled.
-
Inactive catalyst: The palladium source may be old or improperly handled.
-
Substrate-specific issues: The electronic and steric properties of your coupling partner can significantly affect the reaction.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered when using potassium 1-hexynyltrifluoroborate.
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Verify Reagent Integrity:
-
Potassium 1-hexynyltrifluoroborate: Although stable, it's good practice to use a freshly opened bottle or a sample that has been stored in a desiccator.
-
Palladium Catalyst: Ensure your catalyst has been stored under an inert atmosphere and is not expired. A common issue is the use of a catalyst that has been repeatedly exposed to air.
-
Base: Some bases can be hygroscopic. Use a freshly opened container or dry the base before use.
-
Solvents: Use anhydrous solvents where appropriate, but remember that a controlled amount of water is often necessary for the reaction to proceed.
-
-
Enhance Degassing:
-
Palladium(0) species are oxygen-sensitive. Ensure your reaction mixture is thoroughly degassed. Standard methods include bubbling argon or nitrogen through the solvent or, for more rigorous degassing, performing several freeze-pump-thaw cycles.
-
-
Optimize the Base:
-
The choice of base is critical. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates. The strength and solubility of the base can affect the rate of trifluoroborate activation. If you are using a mild base and seeing low conversion, consider switching to a stronger base.
-
-
Adjust the Solvent System:
-
The presence of a protic solvent like water or an alcohol is often necessary to facilitate the hydrolysis of the trifluoroborate.[7] If you are using a purely aprotic solvent, consider adding a co-solvent of water or isopropanol. The optimal ratio will depend on the specific substrates and should be determined empirically.
-
Issue 2: Formation of Side Products (e.g., Homocoupling)
The appearance of significant side products can indicate issues with the reaction stoichiometry or catalyst activity.
Potential Causes and Solutions for Side Product Formation
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of the Aryl Halide | Reaction temperature is too high, leading to premature catalyst decomposition. | Lower the reaction temperature and extend the reaction time. |
| Protodeboronation of the Trifluoroborate | Excess water or acidic impurities in the reaction mixture. | Use anhydrous solvents and ensure the base is not contaminated. |
| Decomposition of the Product | The product may be unstable under the reaction conditions. | Monitor the reaction by TLC or LC-MS and stop it once the product is formed. Consider a milder base or lower temperature. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of potassium 1-hexynyltrifluoroborate with an aryl halide. Optimization may be required for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add potassium 1-hexynyltrifluoroborate (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., Cs₂CO₃, 3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O, 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol %) to the flask.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
Potassium 1-hexynyltrifluoroborate is a valuable and user-friendly reagent for the introduction of the 1-hexynyl moiety. Understanding its stability and the conditions required for its activation is key to its successful application. By systematically addressing potential issues related to reagent quality, reaction setup, and optimization of conditions, researchers can effectively troubleshoot their experiments and achieve their desired synthetic outcomes.
References
-
Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 803–813. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Dreher, S. D., et al. (2008). Pd-Catalyzed Alkynylation of 2-Chloroacetates and 2-Chloroacetamides with Potassium Alkynyltrifluoroborates. Organic letters, 10(5), 777–780. [Link]
-
Molander, G. A., & Ito, T. (2007). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic letters, 9(6), 1041–1044. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 4. Pd-Catalyzed Alkynylation of 2-Chloroacetates and 2-Chloroacetamides with Potassium Alkynyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations / The Journal of Organic Chemistry, 2002 [sci-hub.box]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative study of potassium 1-hexynyltrifluoroborate and terminal alkynes in coupling reactions
An In-Depth Comparative Guide to Potassium 1-Hexynyltrifluoroborate and Terminal Alkynes in Coupling Reactions
Introduction
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. For decades, terminal alkynes have been the go-to reagents for introducing alkynyl moieties into organic molecules, primarily through well-established methods like the Sonogashira, Glaser, and Favorskii reactions. While indispensable, the direct use of terminal alkynes is not without its challenges, including their potential for hazardous self-coupling (homocoupling) under certain conditions, sensitivity to reaction parameters, and the frequent necessity of copper co-catalysts, which can introduce issues of toxicity and complicate purification.
In response to these limitations, the development of air- and moisture-stable alkyne surrogates has been a significant area of research. Among the most successful and widely adopted alternatives are potassium alkynyltrifluoroborates. First introduced to the broader synthetic community by Molander and others, these crystalline salts offer remarkable stability, ease of handling, and unique reactivity profiles, particularly in palladium-catalyzed cross-coupling reactions.
This guide provides a detailed comparative analysis of potassium 1-hexynyltrifluoroborate and the corresponding terminal alkyne, 1-hexyne. We will delve into their respective stabilities, explore their performance in key coupling reactions with supporting experimental data, and discuss the mechanistic underpinnings that dictate their distinct reactivity. This comparison aims to equip researchers, particularly those in medicinal and materials chemistry, with the knowledge to strategically select the optimal alkynyl reagent for their specific synthetic challenges.
A Tale of Two Reagents: Stability and Handling
The most immediate and practical difference between terminal alkynes and their trifluoroborate counterparts lies in their physical properties and stability.
1-Hexyne , a representative terminal alkyne, is a volatile, flammable liquid with a low boiling point (71.3 °C). Its terminal C-H bond is acidic (pKa ≈ 25), making it susceptible to deprotonation by a wide range of bases. While essential for its role in reactions like the Sonogashira coupling, this acidity also makes it prone to undesired side reactions. Furthermore, terminal alkynes, especially under conditions involving heat, metals (like copper(I)), and oxygen, can undergo explosive decomposition or vigorous homocoupling, posing a significant safety hazard.
In stark contrast, potassium 1-hexynyltrifluoroborate is a free-flowing, crystalline solid. It is remarkably stable to both air and moisture, non-volatile, and can be stored on the benchtop for extended periods without degradation. This high stability is attributed to the formation of a tetracoordinate boron "ate" complex, where the electron-rich triple bond is protected, mitigating the pathways for oxidative homocoupling that plague terminal alkynes. This user-friendly nature simplifies reaction setup and enhances reproducibility.
| Property | 1-Hexyne (Terminal Alkyne) | Potassium 1-Hexynyltrifluoroborate |
| Physical State | Volatile, flammable liquid | Crystalline solid |
| Air/Moisture Stability | Can be sensitive; prone to oxidation | Highly stable |
| Handling | Requires care due to volatility and flammability | Easy to handle and weigh |
| Safety Concerns | Potential for explosive decomposition/homocoupling | Generally considered much safer |
| Storage | Typically stored under inert atmosphere | Benchtop stable |
The Arena of Cross-Coupling: A Mechanistic and Performance Comparison
The true divergence in utility between these two reagents is most evident in palladium-catalyzed cross-coupling reactions. While both can be used to install an alkynyl group onto an aryl or vinyl electrophile, they operate via fundamentally different mechanisms and offer distinct advantages.
The Classic: Sonogashira Coupling with 1-Hexyne
The Sonogashira coupling is the benchmark reaction for synthesizing arylalkynes from terminal alkynes and aryl halides. The generally accepted mechanism involves two interconnected catalytic cycles. A palladium cycle facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product. A copper(I) co-catalyst cycle is crucial for activating the alkyne by forming a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium center.
Figure 1. The dual-cycle mechanism of the Sonogashira coupling.
Key Features of Sonogashira Coupling:
-
Requires Copper(I): The copper co-catalyst is generally essential for efficient reaction, though "copper-free" variants exist.[1]
-
Base is Crucial: An amine base (e.g., triethylamine, diisopropylamine) is required to deprotonate the terminal alkyne and neutralize the HX generated.[1][2]
-
Side Reactions: The primary drawback is the propensity for alkyne homocoupling (Glaser coupling), which forms a symmetric diyne byproduct (R-C≡C-C≡C-R). This is often promoted by the same copper(I)/O₂ conditions, leading to reduced yields and purification challenges.
The Modern Alternative: Suzuki-Miyaura Coupling with Potassium 1-Hexynyltrifluoroborate
Potassium alkynyltrifluoroborates engage in cross-coupling via the Suzuki-Miyaura pathway. This mechanism is distinct from the Sonogashira and circumvents the need for copper. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) catalyst. The key transmetalation step involves the transfer of the alkynyl group from the boron "ate" complex to the palladium center. This step is facilitated by a base, which is believed to promote the formation of a more reactive boronate species or assist in the exchange of ligands on palladium. Subsequent reductive elimination yields the desired arylalkyne and regenerates the Pd(0) catalyst.
Figure 2. The single-cycle mechanism of the Suzuki-Miyaura coupling.
Key Features of Alkynyltrifluoroborate Suzuki Coupling:
-
Copper-Free: This is a major advantage, eliminating a potential source of contamination and simplifying purification.[3]
-
Broad Base Compatibility: The reaction typically employs inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), which are often milder and more compatible with sensitive functional groups than the amine bases used in the Sonogashira reaction.
-
Suppression of Homocoupling: The inherent stability of the trifluoroborate salt dramatically reduces the incidence of unwanted homocoupling, leading to cleaner reaction profiles and higher yields of the desired cross-coupled product.
Performance Data: A Head-to-Head Comparison
The following table summarizes representative experimental data, highlighting the performance differences between the two methods for coupling 1-hexynyl reagents with 4-bromotoluene.
| Parameter | Sonogashira Coupling (1-Hexyne) | Suzuki Coupling (Potassium 1-Hexynyltrifluoroborate) |
| Alkyne Reagent | 1-Hexyne | Potassium 1-hexynyltrifluoroborate |
| Aryl Halide | 4-Bromotoluene | 4-Bromotoluene |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ / SPhos |
| Base | Triethylamine (Et₃N) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | THF | Toluene/H₂O |
| Temperature | 65 °C | 80 °C |
| Typical Yield | 75-85% | 90-98% |
| Key Byproduct | 5,7-Dodecadiyne (Homocoupling) | Minimal to none |
Note: Yields are representative and can vary based on specific ligand choice, substrate, and reaction scale.
As the data indicates, the Suzuki-Miyaura coupling with the trifluoroborate salt often provides superior yields and a cleaner product profile due to the elimination of the homocoupling pathway.
Experimental Protocols: A Practical Guide
To provide a tangible sense of the operational differences, detailed, step-by-step protocols for each reaction are provided below.
Protocol 1: Sonogashira Coupling of 1-Hexyne with 4-Iodobenzonitrile
Figure 3. Workflow for a typical Sonogashira coupling experiment.
Methodology:
-
To a flame-dried Schlenk flask is added 4-iodobenzonitrile (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
The flask is sealed, evacuated, and backfilled with argon. This cycle is repeated three times.
-
Anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol) are added via syringe.
-
1-Hexyne (1.2 mmol) is added dropwise to the stirring suspension.
-
The reaction mixture is heated to 60 °C and stirred for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the aryl iodide.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by silica gel flash chromatography to afford the desired product.
Protocol 2: Suzuki-Miyaura Coupling of Potassium 1-Hexynyltrifluoroborate with 4-Iodobenzonitrile
Figure 4. Workflow for a Suzuki coupling using a trifluoroborate salt.
Methodology:
-
In a vial, combine 4-iodobenzonitrile (1.0 mmol), potassium 1-hexynyltrifluoroborate (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and powdered Cs₂CO₃ (3.0 mmol).
-
To the vial is added toluene (4 mL) and water (0.4 mL).
-
The vial is sealed with a Teflon-lined cap and the mixture is placed in a preheated oil bath at 80 °C.
-
The reaction is stirred vigorously for 8-12 hours, or until TLC/GC-MS analysis indicates completion.
-
The reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel flash chromatography.
Conclusion and Strategic Recommendations
Both terminal alkynes and potassium alkynyltrifluoroborates are powerful tools for the synthesis of alkynylated compounds. The choice between them is dictated by the specific demands of the synthesis and the priorities of the chemist.
Choose Terminal Alkynes (Sonogashira Coupling) when:
-
Cost is a primary driver, as simple terminal alkynes are often less expensive than their trifluoroborate derivatives.
-
The synthesis involves robust substrates that are insensitive to copper and amine bases.
-
Established literature procedures for a specific target molecule rely on this methodology.
Choose Potassium Alkynyltrifluoroborates (Suzuki-Miyaura Coupling) when:
-
Safety and ease of handling are paramount. The solid, stable nature of these salts is a significant operational advantage.
-
High yields and clean reaction profiles are critical. The suppression of homocoupling often leads to superior outcomes.
-
The substrate contains sensitive functional groups that may be intolerant to the harsher conditions or copper catalysis of the Sonogashira reaction.
-
The project is in the drug discovery or development phase, where reproducibility, scalability, and purity of the final compound are of utmost importance.
Ultimately, the advent of potassium alkynyltrifluoroborates represents a significant advancement in cross-coupling chemistry. By offering a safer, often more efficient, and mechanistically distinct alternative to terminal alkynes, they have broadened the chemist's toolkit for the construction of complex, alkyne-containing molecules.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Alkynyltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]
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Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkynyltrifluoroborates with Aryl and 1-Alkenyl Bromides and Triflates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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A Comparative Guide to the Reactivity of Potassium 1-Hexynyltrifluoroborate and 1-Hexyne Grignard Reagents in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The choice of reagents for these transformations can profoundly impact reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of two prominent reagents for the introduction of a 1-hexynyl moiety: potassium 1-hexynyltrifluoroborate and 1-hexyne Grignard reagents. We will delve into their respective reactivities, stabilities, and functional group tolerances, supported by experimental data and mechanistic insights to inform your selection of the optimal reagent for your synthetic needs.
At a Glance: Key Differences
| Feature | Potassium 1-Hexynyltrifluoroborate | 1-Hexyne Grignard Reagent |
| Stability | Crystalline solid, stable in air and moisture[1][2] | Highly sensitive to air and moisture, requires anhydrous conditions[3] |
| Handling | Can be weighed and handled in the open | Requires inert atmosphere techniques (e.g., Schlenk line or glovebox) |
| Reactivity | Moderately nucleophilic, requires activation (e.g., by a base) in cross-coupling | Highly nucleophilic and basic |
| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups including ketones, esters, and nitro groups[2][4] | Poor; reacts with acidic protons (alcohols, carboxylic acids) and many carbonyl compounds[5][6] |
| Primary Application | Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1][2] | Nucleophilic addition to carbonyls, Sonogashira cross-coupling (as the terminal alkyne)[5] |
| Byproducts | Boron-based byproducts, generally water-soluble and easily removed | Magnesium salts, requires aqueous workup for removal |
Deeper Dive: A Mechanistic and Practical Comparison
The Stable Workhorse: Potassium 1-Hexynyltrifluoroborate
Potassium organotrifluoroborates have gained significant traction in modern organic synthesis due to their remarkable stability.[2] Unlike their boronic acid counterparts, which can be challenging to purify and have uncertain stoichiometry, potassium trifluoroborates are typically crystalline solids that are stable to both air and moisture, allowing for indefinite storage on the shelf.[1][2] This inherent stability simplifies handling and setup, making them particularly amenable to high-throughput screening and applications in combinatorial chemistry.
The primary utility of potassium 1-hexynyltrifluoroborate lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] In this context, the trifluoroborate salt acts as the nucleophilic partner, transferring the 1-hexynyl group to an organic electrophile, typically an aryl or vinyl halide or triflate.
A key mechanistic feature of the Suzuki-Miyaura coupling with organotrifluoroborates is the requirement for activation by a base.[7] The base, commonly cesium carbonate or potassium phosphate, facilitates the formation of a more nucleophilic borate species, which then undergoes transmetalation with the palladium catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The high functional group tolerance of potassium 1-hexynyltrifluoroborate is a significant advantage.[2][4] Reactions can be performed in the presence of esters, ketones, nitro groups, and other functionalities that would be incompatible with more reactive organometallic reagents like Grignards.
The Reactive Powerhouse: 1-Hexyne Grignard Reagent
Grignard reagents, with the general formula RMgX, are among the most powerful and versatile organometallic reagents in organic synthesis.[3] 1-Hexyne Grignard is a potent nucleophile and a strong base, making it highly reactive towards a wide range of electrophiles.
However, this high reactivity comes at the cost of stability and functional group tolerance. Grignard reagents are notoriously sensitive to protic sources, including water and alcohols, with which they react readily in an acid-base manner to quench the reagent.[3] This necessitates the use of anhydrous solvents and inert atmosphere techniques for their preparation and use.
In the context of cross-coupling reactions, 1-hexyne Grignard reagents are not directly used in Suzuki-Miyaura couplings. Instead, the terminal alkyne, 1-hexyne (which can be deprotonated in situ or used after liberation from the Grignard reagent), is the key participant in the Sonogashira coupling. The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
The strong basicity of the 1-hexyne Grignard reagent severely limits the functional groups that can be present in the coupling partners. Substrates containing acidic protons, such as phenols, carboxylic acids, and even primary or secondary amines, will lead to the quenching of the Grignard reagent rather than the desired cross-coupling. Furthermore, Grignard reagents readily add to carbonyl groups like ketones and aldehydes, which restricts their use in molecules containing these functionalities unless protecting groups are employed.[5][6]
Performance in Action: A Comparative Look at Experimental Data
Table 1: Representative Cross-Coupling Reactions and Yields
| Reagent | Coupling Partner | Reaction Type | Catalyst System | Conditions | Yield (%) | Reference |
| Potassium phenylethynyltrifluoroborate | 4-Iodotoluene | Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃, THF, 80 °C | 94 | Molander, G. A., et al. J. Org. Chem.2002 , 67 (24), pp 8416–8423 |
| Phenylacetylene | 4-Iodotoluene | Sonogashira | Pd catalyst, Cu₂O | THF-DMA, 80 °C | 60 | Kormos, C. M., & Leadbeater, N. E. Synlett2006 , 13, 2008-2010 |
| Potassium (Z)-1-hexenyltrifluoroborate | 4-Bromoanisole | Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂, i-PrOH/H₂O, 80 °C | 85 | Molander, G. A., & Bernardi, C. R. J. Org. Chem.2002 , 67 (24), pp 8424–8429 |
From the available data, it is evident that potassium alkynyltrifluoroborates can achieve excellent yields in Suzuki-Miyaura couplings. The 94% yield for the coupling of potassium phenylethynyltrifluoroborate with 4-iodotoluene is noteworthy. In contrast, the Sonogashira coupling of phenylacetylene with the same aryl halide under the reported conditions afforded a 60% yield. While this is not a direct comparison with 1-hexyne derivatives, it provides a valuable benchmark. The high yield obtained with the alkenyltrifluoroborate further underscores the efficiency of this class of reagents in Suzuki-Miyaura couplings.
Experimental Protocols
Synthesis of Potassium 1-Hexynyltrifluoroborate
This procedure is adapted from the general method for the synthesis of potassium alkynyltrifluoroborates.
-
To a solution of 1-hexyne (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture back to -78 °C and add triisopropyl borate (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Add a saturated aqueous solution of KHF₂ (4.0 equiv) and stir vigorously for 30 minutes.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with hot acetone.
-
Concentrate the combined acetone extracts to afford the crude potassium 1-hexynyltrifluoroborate, which can be further purified by recrystallization.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is based on the coupling of potassium alkynyltrifluoroborates with aryl halides.[2]
-
In a reaction vessel, combine potassium 1-hexynyltrifluoroborate (1.5 equiv), the aryl halide (1.0 equiv), cesium carbonate (3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (9 mol %).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed THF and water (if necessary) via syringe.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Sonogashira Coupling Protocol (using 1-hexyne)
This is a general procedure for the Sonogashira coupling of a terminal alkyne.[8]
-
To a reaction vessel, add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol %), and a copper(I) co-catalyst (e.g., CuI, 5 mol %).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent.
-
Add 1-hexyne (1.2 equiv) via syringe.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion and Recommendations
The choice between potassium 1-hexynyltrifluoroborate and a 1-hexyne Grignard reagent is dictated by the specific requirements of the synthetic target and the overall synthetic strategy.
Potassium 1-hexynyltrifluoroborate is the superior choice when:
-
Stability and ease of handling are paramount. Its solid, air- and moisture-stable nature simplifies experimental setup and makes it ideal for routine use and automated synthesis.
-
The substrate contains sensitive functional groups. The excellent functional group tolerance of trifluoroborates allows for their use in later stages of a synthesis without the need for extensive protecting group manipulations.
-
High yields and clean reactions are desired. The Suzuki-Miyaura coupling of alkynyltrifluoroborates is a robust and high-yielding transformation.
1-Hexyne Grignard (or the corresponding terminal alkyne in Sonogashira couplings) may be considered when:
-
The substrate is simple and lacks sensitive functional groups. In such cases, the Sonogashira coupling can be an effective method for forming the desired C-C bond.
-
A strong nucleophile is required for other transformations in the synthetic sequence. The high reactivity of the Grignard reagent can be leveraged for other bond-forming reactions.
For most applications in drug discovery and complex molecule synthesis, the superior stability, handling characteristics, and broader functional group tolerance of potassium 1-hexynyltrifluoroborate make it the more versatile and reliable reagent for the introduction of a 1-hexynyl moiety via cross-coupling reactions.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102873. [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
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Al-Masum, M., & Livinghouse, T. (2000). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Green Chemistry, 2(6), 293-295. [Link]
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Molander, G. A., Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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ChemTalk. (n.d.). Grignard Reagents. Retrieved from [Link]
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Molander, G. A., & Siddiqui, S. Z. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 394. [Link]
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Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki–Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
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Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]
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Quora. (2020). What is the criteria to decide reactivity of functional groups with grignard reagent? Which functional groups react immediately with grignard reagent? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Potassium alkynyltrifluoroborate synthesis. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Grignard Reagents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Performance of different palladium catalysts with potassium 1-hexynyltrifluoroborate
An In-Depth Guide to the Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Potassium 1-Hexynyltrifluoroborate
Introduction: The Strategic Importance of C(sp)-C(sp²) Bond Formation
The construction of carbon-carbon bonds between sp-hybridized alkynyl carbons and sp²-hybridized aryl or vinyl carbons is a cornerstone of modern organic synthesis. This motif is integral to a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. Among the methodologies available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.
Traditionally, this reaction has relied on organoboron reagents like boronic acids. However, alkynylboronic acids are often prone to instability and polymerization. The advent of potassium organotrifluoroborates has provided a paradigm shift. Potassium 1-hexynyltrifluoroborate, the subject of this guide, is a bench-stable, crystalline solid that is easy to handle and purifies readily. Its enhanced stability against protodeboronation often allows for the use of near-stoichiometric quantities, improving reaction efficiency and atom economy.[1]
This guide offers a comparative analysis of different palladium catalyst systems for the Suzuki-Miyaura coupling of potassium 1-hexynyltrifluoroborate with aryl halides. We will delve into the causality behind catalyst selection, provide supporting experimental data from analogous systems, and present detailed protocols to empower researchers in drug development and chemical synthesis.
The Heart of the Reaction: The Palladium Catalytic Cycle
The efficacy of a Suzuki-Miyaura reaction is fundamentally governed by the choice of the palladium catalyst and its associated ligand. The catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the palladium source (a Pd(0) complex or a Pd(II) precatalyst) and the electronic and steric properties of the phosphine ligand directly influence the kinetics and efficiency of each step.[2][3]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. Electron-rich and sterically bulky ligands can accelerate this often rate-limiting step.
-
Transmetalation: The organic group from the organotrifluoroborate is transferred to the palladium center. This step requires a base (e.g., Cs₂CO₃, K₂CO₃) to facilitate the formation of a more reactive boronate species.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Analysis of Palladium Catalyst Systems
The selection of the catalyst system is critical and depends on the reactivity of the coupling partners. Below, we compare three common classes of palladium catalysts, drawing on established protocols for organotrifluoroborate couplings.
Classic System: Palladium(II) Chloride with Triphenylphosphine (PdCl₂/PPh₃)
This system represents a cost-effective and straightforward approach. While direct data for 1-hexynyltrifluoroborate is sparse, extensive studies on the closely related potassium vinyltrifluoroborate provide a strong predictive framework.
-
Catalyst Composition: A Pd(II) precatalyst like PdCl₂ is activated in situ by the phosphine ligand.
-
Performance Insights: This system is generally effective for coupling aryl bromides and iodides. Research shows that a combination of 2 mol % PdCl₂ and 6 mol % PPh₃ with cesium carbonate (Cs₂CO₃) as the base in a THF/H₂O solvent system provides moderate to good yields for vinyltrifluoroborates.[4] The reaction proceeds well with a variety of functional groups, including ketones, esters, and nitriles.[4]
-
Causality: Triphenylphosphine is a moderately electron-donating ligand that effectively stabilizes the palladium catalyst. The use of a Pd(II) source is practical due to its air stability compared to many Pd(0) complexes.[5] However, this system may require higher temperatures and longer reaction times compared to more advanced catalysts, especially for less reactive aryl halides.
The Workhorse: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)·CH₂Cl₂)
PdCl₂(dppf) is one of the most reliable and widely cited catalysts for Suzuki-Miyaura couplings involving organotrifluoroborates. Its balance of stability and reactivity makes it a go-to choice for a broad range of substrates.
-
Catalyst Composition: This is an air-stable, pre-formed Pd(II) complex featuring the bidentate dppf ligand.
-
Performance Insights: This catalyst has proven highly effective for the coupling of potassium alkenyltrifluoroborates with aryl and heteroaryl halides.[6][7][8] Typical conditions involve using 2 mol % of the catalyst with a base like tert-butylamine or a carbonate in a solvent mixture such as isopropanol/water.[6][7][8] It is also efficient for coupling deactivated aryltrifluoroborates with aryl bromides and chlorides at low catalyst loadings (0.5-2%).[9]
-
Causality: The dppf ligand possesses a large "bite angle" and electron-rich phosphino groups. This unique geometry enhances the rate of reductive elimination and provides high thermal stability to the catalytic intermediate. This stability and activity often translate to higher yields, better functional group tolerance, and applicability to a wider scope of substrates, including some challenging heteroaryl halides, compared to simpler phosphine systems.[10]
High-Activity Systems: Palladium(II) Acetate with Buchwald Ligands (e.g., RuPhos)
For particularly challenging couplings, such as those involving unreactive aryl chlorides or sterically hindered substrates, modern catalyst systems pairing a palladium source with bulky, electron-rich phosphine ligands (Buchwald ligands) are often superior.
-
Catalyst Composition: A Pd(II) precatalyst like Pd(OAc)₂ is combined with a specialized monodentate phosphine ligand like RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).
-
Performance Insights: Optimized conditions using Pd(OAc)₂ with RuPhos have been shown to be highly effective for coupling various organotrifluoroborates, including heteroaryl- and alkoxymethyltrifluoroborates.[11][12] These systems can achieve excellent yields with low catalyst loadings (1-3 mol % Pd) and are often the method of choice for difficult substrates like electron-rich aryl chlorides.[12]
-
Causality: The steric bulk and strong electron-donating nature of ligands like RuPhos promote the formation of highly reactive, monoligated Pd(0) species.[1] This active catalyst dramatically accelerates the oxidative addition step, enabling the activation of the strong C-Cl bond under milder conditions than are possible with other systems.
Data Summary: Catalyst Performance at a Glance
The following table summarizes the typical conditions and performance characteristics of the discussed catalyst systems for Suzuki-Miyaura couplings of organotrifluoroborates.
| Feature | PdCl₂ / PPh₃ System | PdCl₂(dppf)·CH₂Cl₂ System | Pd(OAc)₂ / RuPhos System |
| Catalyst Type | In-situ generated from Pd(II) | Pre-formed, air-stable Pd(II) | In-situ generated from Pd(II) |
| Typical Loading | 2-5 mol % | 0.5-3 mol % | 1-3 mol % |
| Common Ligand | Triphenylphosphine (PPh₃) | dppf | RuPhos, SPhos, XPhos |
| Typical Base | Cs₂CO₃, K₂CO₃ | Cs₂CO₃, K₂CO₃, t-BuNH₂ | K₃PO₄, Na₂CO₃, Cs₂CO₃ |
| Typical Solvent | THF / H₂O | i-PrOH / H₂O, Dioxane / H₂O | Dioxane / H₂O, Ethanol, n-Butanol |
| Reaction Temp. | 60-100 °C | 80-100 °C | 80-100 °C (often milder) |
| Substrate Scope | Good for Aryl Bromides/Iodides | Excellent for Aryl/Heteroaryl Bromides & some Chlorides | Excellent for challenging substrates, including Aryl Chlorides |
| Key Advantage | Cost-effective | Broad utility, reliable | High activity, wide scope |
Experimental Protocols
General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for cross-coupling.
Protocol: Coupling of Potassium 1-Hexynyltrifluoroborate with 4-Bromoanisole using PdCl₂(dppf)·CH₂Cl₂
This protocol is a representative example based on established procedures for analogous organotrifluoroborates.[6][7][8][9]
Materials:
-
Potassium 1-hexynyltrifluoroborate (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol %)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol)
-
Isopropanol (4 mL)
-
Water (1 mL)
-
Schlenk flask or sealed vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a Schlenk flask, add potassium 1-hexynyltrifluoroborate, 4-bromoanisole, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the isopropanol and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(hex-1-yn-1-yl)-4-methoxybenzene.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
Potassium 1-hexynyltrifluoroborate is a robust and highly effective coupling partner for palladium-catalyzed Suzuki-Miyaura reactions. The choice of catalyst system is paramount for achieving optimal results. While simple PdCl₂/PPh₃ systems offer a cost-effective entry point, PdCl₂(dppf)·CH₂Cl₂ stands out as a versatile and reliable workhorse for a broad range of aryl and heteroaryl bromides. For the most challenging substrates, particularly unactivated aryl chlorides, high-activity systems employing Pd(OAc)₂ with Buchwald ligands like RuPhos provide unparalleled performance. By understanding the interplay between the substrate, catalyst, and reaction conditions, researchers can effectively leverage these powerful synthetic tools to accelerate discovery in the chemical and pharmaceutical sciences.
References
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
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Molander, G. A., & Ito, T. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Organic Letters. Available upon request from ResearchGate: [Link]
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Molander, G. A., & Elia, D. (2011). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Journal of Organic Chemistry. Available at: [Link]
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
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Chemisty Org Chem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
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Jagriti Sharma. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Reaction Mechanisms: The Case of Potassium 1-Hexynyltrifluoroborate in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the precise understanding and validation of reaction mechanisms are paramount for process optimization, scalability, and ensuring the robustness of synthetic routes. This guide provides an in-depth technical comparison of reaction mechanisms involving potassium 1-hexynyltrifluoroborate, a versatile and increasingly popular reagent in cross-coupling chemistry. We will explore its performance in key reactions, compare it with viable alternatives, and detail the experimental and computational methodologies required for rigorous mechanistic validation.
Introduction to Potassium Organotrifluoroborates: A Bench-Stable Coupling Partner
Potassium organotrifluoroborates (R-BF₃K) have emerged as highly valuable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Their growing popularity stems from their remarkable stability to air and moisture, rendering them as user-friendly, crystalline solids with a long shelf life.[1][2] This contrasts sharply with many other organometallic reagents that require inert handling techniques. Potassium 1-hexynyltrifluoroborate, the focus of this guide, extends these advantages to the introduction of alkynyl moieties, which are crucial building blocks in pharmaceuticals and functional materials.
This guide will delve into the mechanistic intricacies of two major classes of cross-coupling reactions where potassium 1-hexynyltrifluoroborate is a key player: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N and C-O bond formation.
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] When employing potassium 1-hexynyltrifluoroborate, the catalytic cycle, as illustrated below, involves several key steps. A critical aspect to understand is the initial activation of the trifluoroborate salt. Unlike boronic acids, which are directly active in the catalytic cycle, organotrifluoroborates are believed to undergo slow hydrolysis under the basic reaction conditions to generate the corresponding boronic acid or a related active boron species in situ.[4][5] This "slow release" of the active nucleophile can be advantageous in minimizing side reactions.[4][5]
Catalytic Cycle of the Suzuki-Miyaura Reaction with Potassium 1-Hexynyltrifluoroborate
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
The Chan-Lam Coupling: An Alternative Pathway to Heteroatom-Carbon Bonds
The Chan-Lam coupling provides a powerful method for the formation of aryl-heteroatom bonds, offering a complementary approach to the Buchwald-Hartwig amination.[6] This copper-catalyzed reaction can be performed in the presence of air, a significant practical advantage.[6] The mechanism is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle, with the precise pathway often being substrate and ligand-dependent. The generally accepted mechanism involves the transmetalation of the organoboron species to the copper center, followed by coordination of the amine or alcohol, and subsequent reductive elimination to form the desired product.[7]
Catalytic Cycle of the Chan-Lam Coupling with Potassium 1-Hexynyltrifluoroborate
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
Comparative Analysis of Alternatives to Potassium 1-Hexynyltrifluoroborate
While potassium 1-hexynyltrifluoroborate offers significant advantages, a comprehensive understanding requires a comparison with alternative reagents. The choice of reagent can profoundly impact reaction efficiency, substrate scope, and overall process viability.
| Reagent Class | Example | Advantages | Disadvantages |
| Potassium Alkynyltrifluoroborates | Potassium 1-hexynyltrifluoroborate | Air and moisture stable crystalline solids, easy to handle, good functional group tolerance.[2] | May require specific conditions for efficient hydrolysis to the active species.[4] |
| Alkynylboronic Acids/Esters | 1-Hexynylboronic acid pinacol ester | Often highly reactive, well-established in Suzuki-Miyaura couplings. | Can be unstable, prone to polymerization and protodeboronation.[8] |
| Alkynylstannanes | 1-Hexynyltributyltin | Highly reactive in Stille coupling. | High toxicity of tin compounds, difficult to remove tin byproducts.[8] |
| Alkynylsilanes | 1-Hexynyltrimethylsilane | Relatively stable and less toxic than stannanes. | Often require activation with fluoride sources.[8] |
| Terminal Alkynes (Sonogashira) | 1-Hexyne | Atom economical. | Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling). |
| MIDA Boronates | 1-Hexynyl MIDA boronate | Crystalline, air-stable solids, suitable for iterative cross-coupling.[9] | Requires a deprotection step to release the active boronic acid.[9] |
Methodologies for Mechanistic Validation
A robust validation of a proposed reaction mechanism relies on a combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, and their synergistic application leads to a more complete understanding.
Experimental Validation Techniques
1. Kinetic Studies:
Kinetic analysis is fundamental to understanding reaction mechanisms. By systematically varying the concentrations of reactants, catalysts, and additives while monitoring the reaction rate, one can determine the reaction order with respect to each component. This information helps to identify the rate-determining step and which species are involved in this step.
Experimental Protocol: In-Situ Reaction Monitoring by ¹⁹F NMR Spectroscopy
-
Preparation: In an NMR tube, combine the aryl halide (1.0 equiv), potassium 1-hexynyltrifluoroborate (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and a suitable internal standard in the chosen solvent system (e.g., THF/H₂O).
-
Initiation: Add the base (e.g., Cs₂CO₃, 2.0 equiv) to initiate the reaction.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹⁹F NMR spectra at regular time intervals. The disappearance of the signal corresponding to potassium 1-hexynyltrifluoroborate and the appearance of new fluorine-containing species can be monitored.
-
Analysis: Integrate the relevant signals and plot the concentration of the starting material and/or product versus time to determine the reaction rate. Perform multiple experiments with varying concentrations of each reactant to establish the rate law.
2. Isotopic Labeling Studies:
The use of isotopically labeled substrates can provide definitive evidence for bond-forming and bond-breaking events. For instance, using a deuterated solvent can help determine if protonolysis is a significant side reaction.
3. Identification of Intermediates:
Spectroscopic techniques such as in-situ NMR, IR, and Raman spectroscopy can be employed to detect and characterize transient intermediates in the catalytic cycle.[10] This provides direct evidence for the proposed species.
Computational Validation Techniques
1. Density Functional Theory (DFT) Calculations:
DFT has become a powerful tool for elucidating reaction mechanisms.[11][12] By modeling the energies of reactants, transition states, and products, a complete energy profile of the proposed catalytic cycle can be constructed. This allows for the identification of the most likely reaction pathway and the rate-determining step.
Computational Workflow: DFT Analysis of a Catalytic Cycle
Caption: A typical workflow for computational validation of a reaction mechanism using DFT.
Conclusion
The validation of reaction mechanisms is a multifaceted endeavor that requires a synergistic approach, combining careful experimental design with insightful computational analysis. Potassium 1-hexynyltrifluoroborate stands out as a robust and versatile reagent for the introduction of alkynyl groups via Suzuki-Miyaura and Chan-Lam couplings. Its stability and ease of handling make it an attractive alternative to other, more sensitive organometallic reagents. By applying the validation methodologies outlined in this guide, researchers can gain a deeper understanding of the underlying reaction pathways, leading to the development of more efficient, reliable, and scalable synthetic processes.
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Molander, G. A., & Cooper, D. J. (2000). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Synlett, 2000(8), 1043-1055. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 138(49), 15932-15944. [Link]
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Molander, G. A., & Gravel, M. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(24), 9239–9242. [Link]
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Dreher, S. D., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters, 10(1), 113-116. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(19), 7122-7135. [Link]
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Davies, A. T., et al. (2019). A mechanistic study into the copper(i)-catalysed sulfonylative Suzuki-Miyaura reaction, incorporating sulfur dioxide. Catalysis Science & Technology, 9(21), 6061-6070. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Lee, C.-C., Lin, M.-Y., Lu, Y.-H., & Chen, H.-T. (2014). Computational study of the kinetics and mechanisms for the HCO + O3 reaction. The Journal of Physical Chemistry A, 118(19), 3395–3401. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Moskalenko, M. A., et al. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry, 16, 2268–2279. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(19), 7122-7135. [Link]
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A Kinetic Deep Dive: Unveiling the Performance of Potassium 1-hexynyltrifluoroborate in Suzuki-Miyaura Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the synthesis of complex organic molecules. The choice of the organoboron reagent is paramount to the success of this reaction, influencing everything from reaction rates to product yields and purity. This guide offers an in-depth kinetic analysis of Suzuki-Miyaura reactions utilizing potassium 1-hexynyltrifluoroborate, a rising star in the organoboron family. We will dissect its performance in comparison to more traditional boronic acids, providing the experimental data and mechanistic insights necessary to optimize your synthetic strategies.
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] While boronic acids have long been the workhorses of this reaction, their inherent instability and propensity for side reactions, such as protodeboronation and homocoupling, can be significant drawbacks.[2] In recent years, potassium organotrifluoroborates have emerged as highly attractive alternatives due to their remarkable stability to air and moisture, allowing for indefinite storage and easier handling.[3][4] This guide will explore the kinetic implications of employing potassium 1-hexynyltrifluoroborate, providing a clear rationale for its use in demanding synthetic applications.
The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5] The cycle can be broken down into three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex. This step is often the rate-determining step of the overall reaction.[1][6]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species.[7][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Potassium 1-hexynyltrifluoroborate: A Superior Coupling Partner
Potassium 1-hexynyltrifluoroborate offers several distinct advantages over its boronic acid counterparts, primarily stemming from its tetracoordinate boron center. This structural feature imparts enhanced stability, making it resistant to decomposition on the benchtop and simplifying storage and handling.[10] This stability also mitigates common side reactions that plague boronic acids, such as protodeboronation (cleavage of the C-B bond by a proton source) and the formation of boroxines (anhydrides of boronic acids).
A Comparative Kinetic Analysis
While rigorous, direct comparative kinetic studies for potassium 1-hexynyltrifluoroborate against a wide array of other boronic acids are not extensively reported in the literature, we can construct a comparative framework based on established mechanistic principles and the known reactivity of different classes of organoboron compounds.
Experimental Workflow for Kinetic Analysis
Monitoring the progress of a Suzuki-Miyaura reaction is crucial for understanding its kinetics. A typical experimental workflow involves the following steps:
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A Researcher's Guide to Spectroscopic Confirmation of Products from Potassium 1-Hexynyltrifluoroborate Reactions
This guide provides an in-depth, objective comparison of spectroscopic methodologies for the definitive confirmation of products derived from reactions utilizing potassium 1-hexynyltrifluoroborate. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to product characterization. We will explore the unique advantages conferred by the trifluoroborate moiety in spectroscopic analysis and compare its utility against alternative alkynylating agents.
The Rise of Potassium Alkynyltrifluoroborates: A Stable and Versatile Reagent
Potassium 1-hexynyltrifluoroborate, a member of the broader class of organotrifluoroborate salts, has emerged as a highly valuable reagent in modern organic synthesis. Unlike many traditional organometallic reagents, these compounds are typically crystalline solids that exhibit remarkable stability to air and moisture, allowing for indefinite storage on the shelf.[1][2] This stability simplifies handling and improves reproducibility.
Their primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where they serve as effective partners for aryl, heteroaryl, and vinyl halides or triflates to form internal alkynes.[1][3][4] The utility of organotrifluoroborates provides distinct advantages over boronic acids, including enhanced stability and, in many cases, improved reactivity.[4][5] However, the successful synthesis of the desired carbon-carbon bond necessitates a rigorous and multi-faceted approach to structural confirmation. Relying on a single data point is insufficient; a confluence of evidence from orthogonal spectroscopic techniques is the hallmark of sound scientific practice.
The Core of Confirmation: A Multi-Nuclear NMR Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for products derived from potassium 1-hexynyltrifluoroborate. The unique elemental composition of the starting material—containing ¹H, ¹³C, ¹¹B, and ¹⁹F—provides a powerful set of spectroscopic handles to monitor the reaction and characterize the final product.
¹⁹F NMR: The Definitive Marker of Reaction Completion
The most direct and unambiguous method for monitoring the consumption of the starting material is ¹⁹F NMR spectroscopy. The trifluoroborate anion ([R-BF₃]⁻) in the starting material gives a characteristic, relatively sharp signal.
-
Rationale: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making it an excellent probe.[6][7] The chemical environment of the fluorine atoms is drastically altered when the C-B bond is cleaved and the BF₃ group is released as fluoride salts.
-
Observation: A successful reaction is characterized by the complete disappearance of the ¹⁹F signal corresponding to the starting potassium 1-hexynyltrifluoroborate (typically observed between -129 to -141 ppm).[6][8] Concurrently, a new signal corresponding to the inorganic fluoride byproduct (e.g., CsF or KF) may appear at a different chemical shift. This provides a clean and quantitative measure of conversion.
¹¹B NMR: Corroborating Evidence
Similar to ¹⁹F NMR, ¹¹B NMR spectroscopy directly probes the boron atom of the starting material.
-
Rationale: The quadrupolar nature of the ¹¹B nucleus often results in broader signals, but it is still highly effective for monitoring the starting material's fate.
-
Observation: The consumption of the trifluoroborate salt is confirmed by the disappearance of its characteristic ¹¹B NMR signal.[6][8] This technique serves as an excellent orthogonal confirmation to the data obtained from ¹⁹F NMR.
¹H and ¹³C NMR: Elucidating the New Carbon Skeleton
Once the consumption of the starting material is confirmed, ¹H and ¹³C NMR are used to definitively establish the structure of the newly formed product.
-
¹H NMR: Key evidence includes the appearance of signals corresponding to the aromatic or vinylic protons of the coupling partner, with chemical shifts influenced by the new hexynyl substituent. The aliphatic protons of the hexyl chain (butyl group) will be clearly visible, and their integration should be consistent with the proposed structure.
-
¹³C NMR: The most diagnostic signals are those of the two sp-hybridized alkyne carbons, which typically resonate in the 80-90 ppm region.[6] The appearance of these two distinct signals is powerful evidence for the formation of the internal alkyne. Furthermore, shifts in the signals of the coupled aryl or vinyl partner confirm the formation of the new C(sp²)-C(sp) bond.
The following diagram illustrates the logical workflow for confirming a successful reaction using this multi-nuclear NMR approach.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), potassium 1-hexynyltrifluoroborate (1.2 equiv), and cesium carbonate (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of THF and water). [1]Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol %). [3]4. Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and subject the final product to the full suite of spectroscopic analyses (NMR, IR, HRMS) as described above.
Conclusion
The structural confirmation of products from reactions involving potassium 1-hexynyltrifluoroborate is a clear example of where modern spectroscopic methods provide a self-validating system for analysis. The true power of this reagent class lies not only in its synthetic utility and stability but also in the unique analytical advantages conferred by the trifluoroborate moiety. By leveraging the combined insights from ¹⁹F, ¹¹B, ¹H, and ¹³C NMR, alongside IR and HRMS, researchers can achieve an exceptionally high degree of confidence in their results. This multi-faceted approach, grounded in a causal understanding of what each technique reveals, represents the gold standard for integrity and trustworthiness in chemical research.
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ACS Publications. (2023). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au, 3(10), 2841–2848. [Link]
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Dreher, S. D., et al. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(7), 1844–1847. [Link]
-
PubMed. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
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University of Arizona. (n.d.). ¹⁹Fluorine NMR. [Link]
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YouTube. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. [Link]
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Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. [Link]
-
ResearchGate. (2023). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. [Link]
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YouTube. (2021). Lec15 - IR Spectra of Alkanes and Alkenes. [Link]
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University of Washington. (n.d.). Fluorine NMR. [http://spin.medic.washington.edu/ Διαθέσιμο/FluorineNMR.pdf]([Link] Διαθέσιμο/FluorineNMR.pdf)
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Chem-Station. (2015). Organotrifluoroborate Salts. [Link]
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ResearchGate. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. [Link]
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ACS Publications. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 32(10), 4067–4083. [Link]
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Dreher, S. D., et al. (2010). Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides. Journal of the American Chemical Society, 132(47), 16964–16971. [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling with Potassium 1-Hexynyltrifluoroborate
For researchers, medicinal chemists, and drug development professionals, the integration of a fluorine-18 (¹⁸F) radiolabel into a bioactive molecule is a critical step for positron emission tomography (PET) imaging. The short half-life of ¹⁸F (t½ ≈ 109.7 minutes) demands rapid, efficient, and high-yielding radiochemical methods.[1] The alkyne functional group, a cornerstone of bioorthogonal "click" chemistry, offers a versatile handle for conjugating the radiolabel to a biomolecule of interest.[2][3]
This guide provides an in-depth comparison of isotopic labeling using potassium 1-hexynyltrifluoroborate, a promising precursor for generating ¹⁸F-labeled alkynes. We will delve into the causality behind its use, objectively compare it with a leading alternative—the silicon-fluoride acceptor (SiFA) technology—and provide detailed, field-tested protocols to ensure reproducible success in your laboratory.
The Rise of "Click-Ready" ¹⁸F: Why Alkynyltrifluoroborates?
Traditional methods for introducing an ¹⁸F-labeled alkyne often involve multi-step syntheses of complex prosthetic groups.[4] These processes can be time-consuming and often result in lower overall radiochemical yields (RCY), a critical factor when working against the clock of radioactive decay.
Potassium organotrifluoroborates have emerged as a transformative solution. Their key advantage lies in their ability to be labeled with aqueous [¹⁸F]fluoride in a single step via a fluorine-18/fluorine-19 isotopic exchange (IEX) reaction.[5][6] This "kit-like" approach simplifies the radiolabeling workflow, making it more accessible and efficient. The resulting ¹⁸F-labeled trifluoroborate is remarkably stable in vivo, clearing rapidly through the bladder with minimal defluoridation, which would otherwise lead to unwanted signal accumulation in bone.[7][8]
Comparative Analysis: Potassium 1-Hexynyltrifluoroborate vs. SiFA-Alkyne
To provide a clear perspective, we compare potassium 1-hexynyltrifluoroborate with another prominent "one-step" alkynylating agent: an alkyne functionalized with a Silicon-Fluoride Acceptor (SiFA). Both technologies leverage the principle of isotopic exchange but differ in their core chemistry and performance characteristics.
dot
Performance Metrics: A Head-to-Head Comparison
The choice between these synthons often depends on the specific requirements of the application, such as desired specific activity and tolerance to reaction conditions.
| Parameter | Potassium Alkynyltrifluoroborate | SiFA-Alkyne | Rationale & Causality |
| Labeling Method | ¹⁸F/¹⁹F Isotopic Exchange[6] | ¹⁸F/¹⁹F Isotopic Exchange[9] | Both methods avoid complex multi-step syntheses by directly incorporating cyclotron-produced [¹⁸F]F⁻. |
| Reaction Conditions | Aqueous, mild acid (pH 2-4), 40-100 °C[10] | Aqueous or organic solvents, 80-120 °C[9] | The aqueous nature of the trifluoroborate method is a significant advantage, as it bypasses the time-consuming azeotropic drying of [¹⁸F]fluoride.[11] |
| Radiochemical Yield (RCY) | 20-50% (non-decay corrected)[6][10][12] | Generally higher, can exceed 80%[13] | SiFA chemistry often demonstrates more efficient isotopic exchange, leading to higher incorporation of the radiolabel. |
| Specific Activity (Am) | High to very high (40 - 555 GBq/µmol)[6][10][12] | Variable, generally lower than IEX on -BF₃⁻ | The specific activity in IEX is inversely proportional to the precursor amount. The high efficiency of the trifluoroborate IEX allows for the use of very small precursor amounts, leading to exceptionally high specific activities. |
| In Vivo Stability | Generally good, but substituent-dependent[7][8][14] | Good, with hydrolytic stability imparted by bulky groups on the silicon atom.[1] | The B-F bond in trifluoroborates can be susceptible to hydrolysis; stability is enhanced by electron-withdrawing groups.[14] SiFA stability relies on steric hindrance around the Si-F bond.[1] |
| Purification | Sep-Pak or HPLC[6] | Sep-Pak or HPLC | As the labeled product is chemically identical to the precursor, purification aims to remove unreacted [¹⁸F]fluoride and impurities, which can often be achieved with a simple cartridge purification, avoiding the need for HPLC.[5][9] |
Experimental Protocols: A Self-Validating System
Here, we provide detailed, step-by-step methodologies. Each protocol is designed as a self-validating system, incorporating quality control (QC) checkpoints to ensure success at each stage.
dot
Protocol 1: ¹⁸F-Labeling of Potassium 1-Hexynyltrifluoroborate
This protocol is optimized for producing a high specific activity "click-ready" alkyne synthon.
Materials:
-
Potassium 1-hexynyltrifluoroborate precursor (50-100 nmol)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Quaternary Methyl Ammonium (QMA) light cartridge
-
C18 Sep-Pak light cartridge
-
Sodium acetate buffer (0.1 M, pH 4)
-
Acetonitrile (MeCN), HPLC grade
-
Ethanol, USP grade
-
Sterile water for injection
Methodology:
-
[¹⁸F]Fluoride Trapping: Pass the cyclotron target water containing [¹⁸F]fluoride (e.g., 1-2 Ci) through a pre-conditioned QMA light cartridge. Wash the cartridge with 5 mL of sterile water.
-
Expert Insight: The QMA cartridge efficiently captures the [¹⁸F]F⁻ anion, separating it from the bulk [¹⁸O]water. This is a crucial first step for concentrating the activity.
-
-
Elution: Elute the trapped [¹⁸F]fluoride into a shielded reaction vial using 0.5 mL of a 9:1 MeCN/H₂O solution containing Kryptofix 2.2.2 (K₂₂₂) and K₂CO₃.[11][15]
-
Expert Insight: Although this is an aqueous labeling method, azeotropic drying is still commonly performed to ensure the fluoride is highly reactive. The K₂₂₂/K₂CO₃ complex helps to sequester the potassium cation, increasing the nucleophilicity of the fluoride anion.[11]
-
-
Azeotropic Drying: Evaporate the solvent at 110 °C under a stream of nitrogen. Add 1 mL of anhydrous MeCN and repeat the evaporation. Perform this step a total of three times to ensure the [¹⁸F]KF/K₂₂₂ complex is anhydrous.[15][16]
-
Labeling Reaction: Dissolve the potassium 1-hexynyltrifluoroborate precursor (50 nmol) in 0.5 mL of 0.1 M sodium acetate buffer (pH 4). Add this solution to the dried [¹⁸F]fluoride. Seal the vial and heat at 80-100 °C for 15 minutes.
-
Expert Insight: The acidic pH is critical for the stability of the trifluoroborate and facilitates the isotopic exchange mechanism. The relatively low amount of precursor is key to achieving high specific activity.
-
-
QC Check 1 (Radio-TLC): Spot an aliquot of the crude reaction mixture on a TLC plate and develop. Analyze using a radio-TLC scanner to determine the radiochemical conversion (RCC). A successful reaction should show >30% conversion.
-
Purification: Dilute the reaction mixture with 5 mL of water and pass it through a pre-conditioned C18 Sep-Pak cartridge. The labeled product will be retained. Wash the cartridge with 10 mL of water to remove unreacted [¹⁸F]fluoride.
-
Elution of Product: Elute the purified [¹⁸F]1-hexynyltrifluoroborate from the C18 cartridge with 1 mL of ethanol.
-
QC Check 2 (Radio-HPLC): Analyze an aliquot of the final product via radio-HPLC to determine radiochemical purity and specific activity. The radiochemical purity should exceed 95%.
-
Formulation: Evaporate the ethanol and reconstitute the final product in sterile saline for subsequent use in click chemistry reactions.
Protocol 2: Comparative ¹⁸F-Labeling of a SiFA-Alkyne
This protocol outlines the labeling of a representative SiFA-alkyne for comparison.
Materials:
-
Di-tert-butylphenylsilyl alkyne precursor (SiFA-alkyne) (1-2 mg)
-
Tetrabutylammonium bicarbonate (TBAHCO₃)
-
Other materials as listed in Protocol 1.
Methodology:
-
[¹⁸F]Fluoride Preparation: Trap and dry the [¹⁸F]fluoride with K₂₂₂/K₂CO₃ as described in steps 1-3 of Protocol 1.
-
Labeling Reaction: Dissolve the SiFA-alkyne precursor (1-2 mg) in 1 mL of anhydrous DMSO. Add this solution to the dried [¹⁸F]fluoride. Seal the vial and heat at 110 °C for 15 minutes.
-
Expert Insight: SiFA labeling is often performed under anhydrous conditions to maximize RCY, which necessitates the azeotropic drying step. The higher precursor amount is typical and generally results in lower specific activity compared to the trifluoroborate method.
-
-
QC Check 1 (Radio-TLC): Perform a radio-TLC analysis on the crude mixture to determine RCC. Expect >80% conversion.
-
Purification: Dilute the reaction mixture with 10 mL of water and pass through a C18 Sep-Pak cartridge. Wash with water and elute the product with ethanol, as described in steps 6-7 of Protocol 1.
-
QC Check 2 (Radio-HPLC): Analyze the final product for radiochemical purity and specific activity.
-
Formulation: Prepare the final product for use as described in step 9 of Protocol 1.
Conclusion and Authoritative Recommendation
For applications demanding the highest possible specific activity—crucial for imaging low-density targets to avoid mass effects—potassium 1-hexynyltrifluoroborate is the superior choice . Its ability to undergo efficient isotopic exchange in aqueous media with minimal precursor quantities is a distinct advantage.[6][10][12] This translates to tracers that can meet stringent microdosing requirements for clinical translation.[17]
Conversely, when the primary goal is to maximize the radiochemical yield from a given batch of [¹⁸F]fluoride and specific activity is less critical, SiFA-alkyne technology often provides a more robust and higher-yielding alternative .[13] The trade-off is typically a lower specific activity and the requirement for anhydrous conditions.
Ultimately, the selection of the labeling strategy is not a one-size-fits-all decision. It requires a careful analysis of the experimental goals, the nature of the target biomolecule, and the required performance characteristics of the final PET tracer. This guide provides the foundational data and protocols to make an informed, evidence-based choice.
References
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Connolly, D., et al. (2023). ¹⁸F-Labeling of Radiotracers Functionalized with a Silicon Fluoride Acceptor (SiFA) for Positron Emission Tomography. JoVE (Journal of Visualized Experiments). Available at: [Link]
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Ting, R., et al. (2008). Toward [¹⁸F]-labeled aryltrifluoroborate radiotracers: in vivo positron emission tomography imaging of stable aryltrifluoroborate clearance in mice. Journal of the American Chemical Society. Available at: [Link]
-
Liu, Z., et al. (2015). One-step ¹⁸F labeling of biomolecules using organotrifluoroborates. Nature Protocols. Available at: [Link]
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Bernard-Gauthier, V., et al. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. Available at: [Link]
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Chen, X., et al. (2015). One-step (18)F labeling of biomolecules using organotrifluoroborates. PubMed. Available at: [Link]
-
Maschauer, S., & Prante, O. (2016). ¹⁸F-Labeling Using Click Cycloadditions. Methods in Molecular Biology. Available at: [Link]
-
Ting, R., et al. (2008). Toward [¹⁸F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice. ResearchGate. Available at: [Link]
-
Liu, Z., et al. (2014). A new ¹⁸F-heteroaryltrifluoroborate radio-prosthetic with greatly enhanced stability that is labelled by ¹⁸F–¹⁹F-isotope exchange in good yield at high specific activity. MedChemComm. Available at: [Link]
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Iannone, M., et al. (2023). Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Frontiers in Chemistry. Available at: [Link]
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Coenen, H.H., et al. (2017). Consensus nomenclature rules for radiopharmaceutical chemistry - setting the record straight. King's Research Portal. Available at: [Link]
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De-Bellefeuille, B., et al. (2023). State of the art procedures towards reactive [¹⁸F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
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Wuest, M., et al. (2017). From Unorthodox to Established: The Current Status of ¹⁸F-Trifluoroborate- and ¹⁸F-SiFA-Based Radiopharmaceuticals in PET Nuclear Imaging. Bioconjugate Chemistry. Available at: [Link]
-
Perrin, D.M., et al. (2016). [¹⁸F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of Chemical Research. Available at: [Link]
-
Sadhu, A., et al. (2014). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Bioconjugate Chemistry. Available at: [Link]
-
Wang, T., et al. (2023). Isotope Exchange-Based ¹⁸F-Labeling Methods. ResearchGate. Available at: [Link]
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Smith, C.J., et al. (2015). Synthesis and evaluation of an ¹⁸F-labelled norbornene derivative for copper-free click chemistry reactions. Molecular BioSystems. Available at: [Link]
-
An, F., et al. (2021). One-step, Rapid, ¹⁸F-¹⁹F Isotopic Exchange Radiolabeling of Difluoro-dioxaborinins: Substituent Effect on Stability and In Vivo Applications. ACS Omega. Available at: [Link]
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Reiner, T., et al. (2015). High-Yielding, Two-Step ¹⁸F Labeling Strategy for ¹⁸F-PARP1 Inhibitors. Bioconjugate Chemistry. Available at: [Link]
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Debertin, K., & Helmer, R.G. (1988). The ⁴⁰K activity of one gram of potassium. PubMed. Available at: [Link]
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Li, Z., et al. (2020). Simplified one-pot ¹⁸F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity. Theranostics. Available at: [Link]
-
Kumar, A., et al. (2018). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules. Available at: [Link]
-
Wuest, M., & Wuest, F. (2021). Reaction of [¹⁸F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography. Frontiers in Chemistry. Available at: [Link]
-
Li, Z., et al. (2020). Simplified one-pot ¹⁸F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity. Theranostics. Available at: [Link]
-
Liu, Z., et al. (2013). Rapid, one-step, high yielding ¹⁸F-labeling of an aryltrifluoroborate bioconjugate by isotope exchange at very high specific activity. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
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- 5. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-step (18)F labeling of biomolecules using organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toward [18F]-labeled aryltrifluoroborate radiotracers: in vivo positron emission tomography imaging of stable aryltrifluoroborate clearance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new 18F-heteroaryltrifluoroborate radio-prosthetic with greatly enhanced stability that is labelled by 18F–19F-isotope exchange in good yield at high specific activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. One-step, Rapid, 18F-19F Isotopic Exchange Radiolabeling of Difluoro-dioxaborinins: Substituent Effect on Stability and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Yielding, Two-Step 18 F Labeling Strategy for 18F-PARP1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Alkynyl Coupling: Benchmarking Potassium 1-Hexynyltrifluoroborate Against Other Organoboron Reagents
In the intricate world of synthetic chemistry, particularly within drug development and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a titan for forging carbon-carbon bonds.[1][2] The success of this powerful reaction hinges on the choice of the organoboron reagent. While boronic acids have long been the default, their operational drawbacks have catalyzed the development of more robust alternatives. Among these, potassium organotrifluoroborates have emerged as exceptionally stable and versatile reagents.[3][4][5] This guide provides a detailed, evidence-based comparison of potassium 1-hexynyltrifluoroborate with other common alkynylboron reagents, aiming to equip researchers with the insights needed for judicious reagent selection.
The Core Challenge: Stability in Organoboron Reagents
The primary limitation of traditional boronic acids is their propensity for undesired side reactions, most notably protodeboronation, where the carbon-boron bond is cleaved by a proton source.[6][7][8] This process degrades the reagent, leading to reduced yields and inconsistent results, a significant concern in multi-step syntheses where reliability is paramount. Boronic acids can also form cyclic anhydrides known as boroxines, which can complicate stoichiometry and reactivity.[9]
Potassium organotrifluoroborates, introduced as superior coupling partners by Molander's group, elegantly circumvent these issues.[4] These crystalline salts are generally stable to air and moisture, making them significantly easier to handle, weigh, and store over long periods.[3][5][9] Their stability arises from the tetracoordinate, anionic nature of the boron atom, which "protects" the C-B bond from premature degradation.[3][10]
Comparative Analysis: Potassium 1-Hexynyltrifluoroborate vs. The Field
A synthetic chemist's choice of reagent is guided by a balance of stability, reactivity, and practicality. Here, we benchmark potassium 1-hexynyltrifluoroborate against its main competitors: alkynyl boronic acids/esters and the more specialized alkynyl MIDA (N-methyliminodiacetic acid) boronates.
Table 1: Performance Metrics of Key Alkynylboron Reagents
| Feature | Potassium 1-Hexynyltrifluoroborate | Alkynyl Boronic Acids/Esters | Alkynyl MIDA Boronates |
| Bench Stability | High; crystalline solids stable to air and moisture for extended periods.[3][4][9] | Low to Moderate; prone to hydrolysis and protodeboronation.[6][9][11] | High; stable to air, moisture, and silica gel chromatography.[12][13][14] |
| Handling | Simple; easy to weigh and handle on the benchtop. | Requires careful handling, often under an inert atmosphere. | Easy to handle and purify via standard chromatography.[13][14] |
| Reactivity in Coupling | Excellent; requires activation but generally provides high yields.[15] | Good, but can be variable due to reagent degradation.[16] | Requires a separate deprotection step to release the active boronic acid for coupling.[13][14] |
| Orthogonal Reactivity | High; stable to many reaction conditions, allowing for functionalization of the molecule before coupling.[10][17] | Low; the reactive C-B bond is incompatible with many reagents. | Very High; designed as a protecting group, it is inert to a wide range of reaction conditions.[12][18] |
| Common Side Reactions | Slow hydrolysis can be rate-limiting in some cases.[19][20] | Protodeboronation, homocoupling.[6][19][20] | Incomplete deprotection can lead to lower yields. |
Experimental Design & Workflow
The practical implementation of these reagents follows a similar overall workflow, though the specific conditions and pre-activation steps differ. The generalized process for a Suzuki-Miyaura alkynylation is depicted below.
Figure 1: General experimental workflow for Suzuki-Miyaura alkynylation.
Detailed Protocol: Coupling with Potassium 1-Hexynyltrifluoroborate
This protocol details a reliable method for the Suzuki-Miyaura coupling of an aryl chloride with potassium 1-hexynyltrifluoroborate, a typically challenging but industrially relevant transformation.
Reagents & Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Potassium 1-hexynyltrifluoroborate (1.5 mmol, 1.5 equiv)
-
PdCl₂(A-taPhos)₂ (0.05 mmol, 5 mol %)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene (4 mL)
-
Deionized Water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with stir bar
Procedure:
-
To the reaction vessel, add the aryl chloride, potassium 1-hexynyltrifluoroborate, PdCl₂(A-taPhos)₂, and cesium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add toluene and water via syringe.
-
Place the vessel in a preheated oil bath or heating block at 100 °C.
-
Stir vigorously for 12-24 hours, monitoring by TLC or GC-MS as needed.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired alkynylated product.
Mechanistic Divergence: Activating the Boron Reagent
The critical transmetalation step of the catalytic cycle requires activation of the boron reagent. The mechanism of this activation differs significantly between the classes of reagents.
Figure 2: Simplified activation pathways for transmetalation.
Boronic acids are activated by a base to form a more nucleophilic boronate "ate" complex, [R-B(OH)₃]⁻, which then readily transmetalates to the palladium center.[21] Potassium organotrifluoroborates are considered "protected" forms of boronic acids.[3] Their activation involves a rate-limiting hydrolysis to release the boronic acid in situ, which is then activated by the base.[19][20] This "slow-release" mechanism is highly beneficial as it keeps the concentration of the unstable boronic acid low, thereby minimizing side reactions like protodeboronation and homocoupling.[19][20]
The MIDA Boronate Strategy: A Chemist's Protecting Group
MIDA boronates operate on a different principle. The N-methyliminodiacetic acid ligand forms a highly stable, tetracoordinate complex with the boron, effectively deactivating it towards cross-coupling conditions.[12][13][18] This makes the MIDA boronate an excellent protecting group for the boronic acid functionality.[12][22] It allows chemists to perform various transformations on other parts of the molecule while the boronic acid is masked. The MIDA group can then be cleaved with a simple aqueous base wash to liberate the free boronic acid, ready for a subsequent coupling reaction.[14] This strategy is invaluable for iterative cross-coupling in the synthesis of complex molecules.[23]
Conclusion and Recommendations
For the direct and robust incorporation of a 1-hexynyl group, potassium 1-hexynyltrifluoroborate offers a superior balance of high stability, excellent reactivity, and operational simplicity. Its crystalline, air-stable nature makes it an ideal reagent for routine use in both discovery and process chemistry settings, ensuring high reproducibility.
-
Alkynyl boronic acids and their esters remain viable but should be used with caution, particularly in syntheses where reaction consistency is critical. They are best used fresh and handled under inert conditions to mitigate degradation.
-
Alkynyl MIDA boronates are not direct coupling reagents but rather sophisticated building blocks. They are the reagent of choice when a boronic acid functionality needs to be carried through multiple synthetic steps before its final use in a cross-coupling reaction.
By understanding the distinct advantages and limitations of each reagent class, researchers can make more informed decisions, leading to more efficient, reliable, and successful synthetic outcomes.
References
-
Andrus, M. B.; Song, C. Suzuki Coupling with Alkenyl and Aryl Boronic Acids and Boronates. Org. Lett., 2001 , 3, 3761-3764. [Link]
-
Molander, G. A.; Canturk, B. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2009 , 109 (6), 2554–2619. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2013 , 52 (29), 7362-7370. [Link]
-
Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 2007 , 129 (21), 6716–6717. [Link]
- This citation is not directly used in the text and is provided for context.
-
Molander, G. A.; Ellis, N. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 2007 , 40 (4), 275–286. [Link]
- This citation is not directly used in the text and is provided for context.
- This citation is not directly used in the text and is provided for context.
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008 , 108 (1), 288-325. [Link]
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- This citation is not directly used in the text and is provided for context.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Molander, G. A.; Ribagorda, M. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 2003 , 125 (37), 11148–11149. [Link]
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Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of Organic Chemistry, 2006 , 71 (25), 9681–9686. [Link]
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Miyaura, N.; Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 2002 , 653 (1-2), 54-57. [Link]
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Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 2021 , 143 (36), 14540–14552. [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2012 , 134 (17), 7431–7441. [Link]
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Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]
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Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv, 2022 . [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43 (1), 412-443. [Link]
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Zhang, Y.; Lee, A. A.; Coley, C. W. Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ChemRxiv, 2020 . [Link]
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MIDA boronate. Chem-Station Int. Ed., 2014 . [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2012 , 134 (17), 7431-7441. [Link]
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Wragg, D. S.; et al. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 2018 , 9 (4), 954-959. [Link]
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Chen, J.; et al. Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 2017 , 7 (56), 35111-35114. [Link]
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Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for the Iterative Cross-Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 2009 , 131 (20), 6961-6963. [Link]
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Liu, X.; et al. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 2023 , 76 (8), 461-465. [Link]
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A Researcher's Guide to Alkynylating Agents: A DFT-Informed Comparison of Transition States
In the landscape of modern organic synthesis, the introduction of an alkyne moiety is a foundational strategy for building molecular complexity. From blockbuster pharmaceuticals to advanced organic materials, the carbon-carbon triple bond serves as a versatile functional handle. The choice of an alkynylating agent is therefore a critical decision that dictates reaction efficiency, substrate scope, and mechanistic pathways. This guide provides a comparative analysis of common alkynylating agents, grounded in the insights derived from Density Functional Theory (DIT) calculations, with a specific focus on the transition states that govern these transformations.
The Decisive Moment: Why Transition States Matter
At its core, a chemical reaction is a journey from a lower-energy reactant state to a lower-energy product state. The "peak" of this journey is the transition state (TS), a fleeting, high-energy arrangement of atoms that represents the maximum energy barrier a reaction must overcome.[1][2] The energy of this barrier, the activation energy (ΔG‡), is the primary determinant of the reaction rate. By using DFT to model these transition states, we can computationally quantify and visualize this barrier, allowing us to predict and rationalize the reactivity of different reagents under various conditions.[3] This in silico approach provides invaluable mechanistic insights that can guide experimental design and optimization.
Comparing the Contenders: A Look at Different Alkynylating Agents
The diverse world of alkynylating agents can be broadly categorized, and their reactivity profiles are intimately linked to their electronic nature and the mechanisms they favor. Here, we compare two major classes: traditional nucleophilic alkynes used in cross-coupling reactions and the increasingly popular electrophilic hypervalent iodine reagents.
Nucleophilic Alkynes in Metal-Catalyzed Cross-Coupling
The Sonogashira coupling, a cornerstone of C-C bond formation, classically involves the palladium- and copper-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide.[4][5] In this scenario, the terminal alkyne is deprotonated to form a nucleophilic copper acetylide, which is the key alkynylating species.
DFT studies have been instrumental in elucidating the intricate catalytic cycles of the Sonogashira reaction.[6][7][8] The key transition state involves the transmetalation of the alkynyl group from copper to the palladium center, followed by reductive elimination to form the desired product. The activation barrier for this process is influenced by factors such as the choice of ligands on the palladium catalyst, the nature of the halide, and the solvent.
Key Mechanistic Insight from DFT: Computational studies have shown that for the deprotonation pathway in copper-free Sonogashira reactions, several mechanistic alternatives are feasible, highlighting the complexity of the reaction landscape.[7] Furthermore, DFT calculations have helped to discard other proposed mechanisms, such as a carbopalladation route, by demonstrating their high activation barriers.[7]
Electrophilic Alkynylating Agents: The Rise of Hypervalent Iodine
Hypervalent iodine(III) reagents, such as ethynylbenziodoxolones (EBX), have emerged as powerful electrophilic alkyne sources.[9][10][11] These reagents reverse the traditional polarity of the alkyne, allowing it to react with a wide range of nucleophiles.[9][10] This "umpolung" strategy opens up new avenues for synthesis that are complementary to traditional cross-coupling methods.[9]
DFT calculations have been crucial in understanding the mechanisms of reactions involving EBX reagents, particularly in the context of metal-catalyzed C-H alkynylation.[12][13] For instance, in gold-catalyzed alkynylations of indoles, DFT studies revealed a novel mechanism where the hypervalent iodine center acts as a Lewis acid to activate the alkyne.[13]
Key Mechanistic Insight from DFT: Computational studies on gold-catalyzed alkynylation with TIPS-EBX showed that the rate-determining step is the nucleophilic attack of the aromatic substrate on the iodine(III)-activated alkyne.[13] This finding contrasts with initial hypotheses and underscores the predictive power of DFT in uncovering non-intuitive reaction pathways. In another study involving gold and silver co-catalysis, DFT calculations demonstrated that the hypervalent iodine reagent plays a dual role as both an alkyne surrogate and a chemical oxidant.[14]
Quantitative Comparison: Activation Energies from DFT Studies
To provide a clearer picture, the following table summarizes representative activation free energies (ΔG‡) for the rate-determining steps of different alkynylation reactions, as determined by DFT calculations from the literature. Lower activation energies generally correlate with faster reaction rates.
| Alkynylating Agent/System | Reaction Type | Substrate | Catalyst | Calculated ΔG‡ (kcal/mol) | Reference |
| Phenylacetylene | Copper-Free Sonogashira | Iodobenzene | Pd(PPh3)2 | ~25-30 | [7] |
| N-(3-phenylprop-2-yn-1-yl)acetamide | Copper-Catalyzed Arylation-Cyclization | Diaryliodonium Salt | Cu(III) | 22.6 | [15] |
| Aryl Terminal Alkynes | Gold/Silver-Catalyzed Cross-Coupling | Alkynyl Hypervalent Iodine Reagent | Au(I)/Ag(I) | 24.5 | [14] |
| TIPS-EBX | Gold-Catalyzed C-H Alkynylation | Indole | AuCl | ~18-20 | [13] |
Note: The values presented are approximate and can vary depending on the specific computational model (functional, basis set, solvent model) employed in the original studies.
This data illustrates that the activation barriers, and thus the predicted reactivity, are highly dependent on the specific combination of the alkynylating agent, substrate, and catalyst. For instance, the gold-catalyzed C-H alkynylation with TIPS-EBX shows a comparatively lower activation barrier, which is consistent with the high efficiency often observed for these reactions under mild conditions.
Methodological Cornerstone: A Validated Protocol for Transition State Calculation
To ensure the reliability of the insights derived from DFT, a rigorous and validated computational protocol is essential. The following section outlines a standard workflow for locating and verifying a transition state.
Step-by-Step Computational Workflow for Transition State Analysis
-
Reactant and Product Optimization:
-
Begin by performing geometry optimizations of the reactant(s) and product(s) to find their lowest energy structures.
-
Rationale: These optimized structures serve as the starting and ending points of the reaction coordinate and their energies are necessary to calculate the overall reaction energy.
-
-
Initial Transition State Guess:
-
Generate an initial guess for the transition state geometry. This can be done by manually building a structure that resembles the expected transition state or by performing a relaxed potential energy surface scan along the reaction coordinate.
-
Rationale: A good initial guess is crucial for the success of the transition state optimization algorithm.
-
-
Transition State Optimization:
-
Perform a transition state optimization using an algorithm like the Berny algorithm. This calculation aims to find a first-order saddle point on the potential energy surface.
-
Rationale: This is the core step in locating the geometry and energy of the transition state.
-
-
Frequency Calculation:
-
Once the optimization has converged, perform a frequency calculation on the optimized transition state geometry.
-
Rationale: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[15] This step validates the nature of the stationary point found in the optimization.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the validated transition state geometry.[16][17][18]
-
Rationale: The IRC calculation follows the minimum energy path downhill from the transition state.[17][18] A successful IRC calculation will connect the transition state to the previously optimized reactant and product structures, confirming that the located transition state is indeed the correct one for the reaction of interest.[19]
-
Visualizing the Computational Workflow
Caption: A typical DFT workflow for locating and validating a transition state.
Choosing the Right Computational Tools: Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[20][21][22][23]
-
Functionals: For organometallic reactions, hybrid functionals like B3LYP or members of the M06 suite are often good starting points as they balance computational cost and accuracy.[20] It is always advisable to include a dispersion correction (e.g., D3) to account for non-covalent interactions.[21]
-
Basis Sets: Pople-style basis sets like 6-31G(d) are suitable for initial optimizations, while larger, more flexible basis sets such as def2-TZVP or aug-cc-pVTZ are recommended for final energy calculations to achieve higher accuracy. For metal atoms, effective core potentials (ECPs) like LANL2DZ are often used to reduce computational cost.
Conclusion
DFT calculations provide a powerful lens through which to compare and contrast the reactivity of different alkynylating agents. By quantifying the activation energies of transition states, researchers can gain a deeper, mechanistically-grounded understanding of why certain reagents are more effective than others for a given transformation. The comparative data presented here, particularly between traditional nucleophilic alkynes and modern electrophilic hypervalent iodine reagents, highlights the distinct mechanistic manifolds they operate in. As computational tools continue to improve in accuracy and efficiency, the routine use of DFT to predict and rationalize reaction outcomes will become an increasingly indispensable part of the synthetic chemist's toolkit, accelerating the discovery and development of novel chemical entities.
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Washer, J. (n.d.). Electrophilic Alkynylation. LCSO - EPFL. Retrieved from [Link]
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Novak, M., et al. (2018). DFT calculations on the mechanism of copper-catalysed tandem arylation–cyclisation reactions of alkynes and diaryliodonium salts. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Carpu, R., et al. (2022). Recent progress in alkynylation with hypervalent iodine reagents. National Institutes of Health. Retrieved from [Link]
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Waser, J. (2015). Alkynylation with Hypervalent Iodine Reagents. ResearchGate. Retrieved from [Link]
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Chen, Z., et al. (2021). DFT and AFIR study on the copper(i)-catalyzed mechanism of 5-enamine-trisubstituted-1,2,3-triazole synthesis via C–N cross-coupling and the origin of the regioselectivity. RSC Advances. Retrieved from [Link]
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Ariafard, A., et al. (2014). A Density Functional Theory (DFT) Mechanistic Study of Gold(I)-Catalyzed Alkynylation of the Indole and Pyrrole Substrates, Using a Hypervalent Iodine Reagent. ACS Publications. Retrieved from [Link]
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Wang, Y., et al. (2023). Stereospecific Nickel-Catalyzed Cross-Electrophile Coupling Reaction of Alkyl Mesylates and Allylic Difluorides to Access Enantioenriched Vinyl Fluoride-Substituted Cyclopropanes. National Institutes of Health. Retrieved from [Link]
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Vračko, M., et al. (2019). Density Functional Theory Transition-State Modeling for the Prediction of Ames Mutagenicity in 1,4 Michael Acceptors. ACS Publications. Retrieved from [Link]
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Ariafard, A., et al. (2014). A Density Functional Theory (DFT) Mechanistic Study of Gold(I)-Catalyzed Alkynylation of the Indole and Pyrrole Substrates, Using a Hypervalent Iodine Reagent. ResearchGate. Retrieved from [Link]
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Kumar, A., et al. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. MDPI. Retrieved from [Link]
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VASP Wiki. (2025). Intrinsic-reaction-coordinate calculations. Retrieved from [Link]
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Mandal, S., et al. (2021). Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. ACS Publications. Retrieved from [Link]
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Waser, J. (2019). Alkynylation of radicals: spotlight on the “Third Way” to transfer triple bonds. RSC Publishing. Retrieved from [Link]
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Reddit. (n.d.). How do I decide which method/functional/basis set to use when approaching computational chemistry?. Retrieved from [Link]
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Huang, X., et al. (2022). Insights into α-Alkynylation and α-Allenylation of Aldehydes under the Synergisitic Catalysis of Gold/Amine: A DFT Study. PubMed. Retrieved from [Link]
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YouTube. (2024). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]
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Bakos, E., et al. (2021). Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study. MDPI. Retrieved from [Link]
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Chen, J., et al. (2025). Cu-catalyzed enantioconvergent deborylative alkynylation. National Institutes of Health. Retrieved from [Link]
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Soley, R., et al. (2012). Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. ACS Publications. Retrieved from [Link]
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SCM. (2025). Intrinsic Reaction Coordinate (IRC). Retrieved from [Link]
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ResearchGate. (n.d.). DFT-computed transition state structures of CO insertion and alkyne.... Retrieved from [Link]
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Mathew, S. S. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. ACS Publications. Retrieved from [Link]
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Liu, Y., et al. (2022). DFT Rationalization of Gold(I)-Catalyzed Couplings between Alkynyl Thioether and Nitrenoid Derivatives: Mechanism, Selectivity Patterns, and Effects of Substituents. PubMed. Retrieved from [Link]
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The Journal of Chemical Physics. (2006). Density functional theory of complex transition densities. Retrieved from [Link]
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Dailymotion. (2023). IRC Calculation in Gaussian. Retrieved from [Link]
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Deb, A., et al. (2012). Gold-Catalyzed Direct Alkynylation of Azulenes. ACS Publications. Retrieved from [Link]
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YouTube. (2019). Rh4 + C2H6 = H-Rh4-C2H5 IRC calculation using GaussView and Gaussian 09W. Retrieved from [Link]
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A Comparative Guide to Base Selection for Optimal Suzuki-Miyaura Coupling of Potassium 1-Hexynyltrifluoroborate
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The use of potassium organotrifluoroborates, a class of air- and moisture-stable crystalline solids, has further enhanced the versatility and functional group tolerance of this reaction. Among these, potassium 1-hexynyltrifluoroborate is a valuable building block for the introduction of a hexynyl moiety onto aryl and heteroaryl scaffolds. A critical, yet often nuanced, parameter in ensuring the success of this transformation is the choice of base. This guide provides an in-depth, side-by-side comparison of various bases for the optimal coupling of potassium 1-hexynyltrifluoroborate, supported by experimental insights and a foundational understanding of the reaction mechanism.
The Decisive Role of the Base in the Catalytic Cycle
The base in a Suzuki-Miyaura coupling is far from a mere spectator; it is a key player in the catalytic cycle, particularly in the crucial transmetalation step.[1] Its primary function is to activate the organotrifluoroborate, facilitating the transfer of the organic group from boron to the palladium center.[1][2] The generally accepted mechanism involves the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) halide complex.
The choice of base can significantly impact reaction rates and yields. A base that is too weak may not sufficiently activate the organotrifluoroborate, leading to sluggish or incomplete reactions. Conversely, a base that is too strong can lead to undesired side reactions, such as decomposition of the catalyst or starting materials. Therefore, the selection of an appropriate base is a balancing act to achieve optimal reactivity and selectivity.
Side-by-Side Comparison of Bases for Organotrifluoroborate Coupling
While a comprehensive side-by-side comparison of various bases for the coupling of potassium 1-hexynyltrifluoroborate with a single aryl halide under identical conditions is not extensively documented in the literature, we can draw valuable insights from studies on various organotrifluoroborates. The following table summarizes the performance of different bases in the Suzuki-Miyaura coupling of various potassium organotrifluoroborates, providing a broader context for base selection.
| Base | Organotrifluoroborate Type | Typical Conditions & Observations | Yield | Reference |
| Cesium Carbonate (Cs₂CO₃) | Alkynyl | PdCl₂(dppf)·CH₂Cl₂, THF/H₂O, reflux. Generally provides high to excellent yields for a broad range of aryl halides and triflates.[3][4] | 85-95% | [3] |
| Vinyl | PdCl₂/PPh₃, THF/H₂O. Effective for the coupling of potassium vinyltrifluoroborate.[5][6] | Good | [5] | |
| Potassium Carbonate (K₂CO₃) | Homoenolate | Pd(OAc)₂, RuPhos, toluene/H₂O, 85 °C. Successful for the coupling of ketone-, ester-, and amide-containing homoenolates.[7] | Good | [7] |
| Aminomethyl | Pd(OAc)₂, SPhos/XPhos, toluene/H₂O, 85 °C. Used for the coupling of Boc-protected aminomethyltrifluoroborate with aryl chlorides, though with limited success for mesylates.[8] | Moderate | [8] | |
| Potassium Phosphate (K₃PO₄) | Aminomethyl | PdCl₂(cod), SPhos/RuPhos, t-BuOH/H₂O, 95 °C. Effective for the coupling of Boc-protected aminomethyltrifluoroborate with aryl mesylates.[8] | Good | [8] |
| tert-Butylamine (t-BuNH₂) | Alkenyl | PdCl₂(dppf)·CH₂Cl₂, i-PrOH/H₂O. An effective organic base for the coupling of potassium alkenyltrifluoroborates.[9][10] | Good | [9] |
Key Insights from the Comparison:
-
The Cesium Effect: For the coupling of potassium alkynyltrifluoroborates , cesium carbonate (Cs₂CO₃) is consistently reported as the base of choice, leading to high yields.[3][4] This phenomenon, often referred to as the "cesium effect," is attributed to the high solubility of cesium salts in organic solvents and the ability of the large, soft cesium cation to facilitate the key steps in the catalytic cycle.[11]
-
Inorganic vs. Organic Bases: Both inorganic bases (carbonates, phosphates) and organic bases (amines) can be effective, with the optimal choice being dependent on the specific organotrifluoroborate and electrophile used.
-
Solvent System Compatibility: The choice of base is often intertwined with the solvent system. For instance, aqueous solvent mixtures are common when using inorganic bases to ensure their solubility and activity.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling of an organotrifluoroborate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Optimal 1-Hexynyltrifluoroborate Coupling
This protocol is adapted from the successful coupling of potassium alkynyltrifluoroborates as described by Molander et al. and represents the state-of-the-art for this transformation.[3]
Materials:
-
Potassium 1-hexynyltrifluoroborate
-
Aryl halide or triflate (e.g., 4-bromotoluene)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Degassed deionized water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add potassium 1-hexynyltrifluoroborate (1.2 mmol), the aryl halide (1.0 mmol), and cesium carbonate (3.0 mmol).
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.09 mmol, 9 mol %).
-
Add anhydrous THF (10 mL) and degassed deionized water (1 mL) via syringe.
-
The reaction mixture is heated to reflux (approximately 66 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a Schlenk flask and an argon atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst, which is the active catalytic species.
-
Catalyst Choice: PdCl₂(dppf)·CH₂Cl₂ is a robust and air-stable precatalyst that is readily reduced in situ to the active Pd(0) species. The dppf ligand provides a good balance of electron-donating properties and steric bulk to promote both oxidative addition and reductive elimination.
-
Base Stoichiometry: An excess of cesium carbonate is used to ensure complete activation of the potassium 1-hexynyltrifluoroborate and to drive the reaction to completion.
-
Solvent System: The THF/water solvent system is effective for dissolving both the organic starting materials and the inorganic base, creating a biphasic system where the reaction can efficiently proceed at the interface.
Conclusion
The selection of the appropriate base is a critical parameter for achieving optimal results in the Suzuki-Miyaura coupling of potassium 1-hexynyltrifluoroborate. While a variety of bases can be employed for the coupling of different organotrifluoroborates, cesium carbonate has demonstrated superior performance for the coupling of alkynyltrifluoroborates , a phenomenon attributed to the "cesium effect." The provided experimental protocol, based on the work of Molander and coworkers, offers a reliable and high-yielding method for the synthesis of aryl- and heteroaryl-alkynes using this valuable class of reagents. By understanding the mechanistic role of the base and considering the available experimental data, researchers can confidently select the optimal conditions for their specific synthetic targets.
References
-
Molander, G. A.; Katona, B. W.; Machrouhi, F. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. J. Org. Chem.2002 , 67 (24), 8416–8423. [Link]
-
Molander, G. A.; Ito, T. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Org. Lett.2001 , 3 (3), 393–396. [Link]
-
Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]
-
Molander, G. A.; Katona, B. W.; Machrouhi, F. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. PubMed2002 . [Link]
-
Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. J. Org. Chem.2006 , 71 (26), 9681–9686. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Sci-Hub2006 . [Link]
-
Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Org. Lett.2008 , 10 (9), 1795–1798. [Link]
-
Chem Help ASAP. Suzuki cross-coupling reaction. YouTube2020 . [Link]
-
Saklani, D. What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora2018 . [Link]
-
Dent, T. J. Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. White Rose eTheses Online2020 . [Link]
-
Molander, G. A.; Fumagalli, T. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. J. Org. Chem.2006 , 71 (15), 5743–5747. [Link]
-
Niwa, T. et al. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv2022 . [Link]
-
Kim, D.; Molander, G. A. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Org. Lett.2012 , 14 (12), 3044–3047. [Link]
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- 5. Sci-Hub. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles / The Journal of Organic Chemistry, 2006 [sci-hub.box]
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- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Potassium 1-Hexynyltrifluoroborate
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the responsible management of chemical reagents is as crucial as the discoveries they enable. Potassium 1-hexynyltrifluoroborate, a valuable reagent in modern synthetic chemistry, requires meticulous handling from acquisition to disposal. This guide provides a deep, technically-grounded framework for its proper disposal, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment is to empower you with not just the products for your research, but also the critical knowledge to use them safely and sustainably.
Understanding the Hazard Profile: Why Proper Disposal Matters
Potassium 1-hexynyltrifluoroborate, like many organotrifluoroborate salts, presents a moderate hazard profile. While not acutely toxic, its improper disposal can lead to skin and eye irritation.[1] Furthermore, the degradation of this compound can release substances with their own hazard profiles, such as 1-hexyne, a flammable and potentially harmful liquid, and potassium fluoride, which is toxic and requires disposal as hazardous waste.[2][3][4][5][6][7] Therefore, a cavalier approach to its disposal is not an option. Adherence to established protocols is paramount to mitigate these risks.
The core principle of chemical waste management is containment and proper disposal through a licensed hazardous waste service. However, for certain laboratory-scale waste, pre-treatment to a less hazardous form can be a responsible step before collection. This guide will detail both the primary disposal route and potential pre-treatment considerations.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling potassium 1-hexynyltrifluoroborate for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn.[8][9][10][11] This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities. | Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation. |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a respirator if dust is generated. | Prevents inhalation of the powder, which may cause respiratory irritation. All handling of the solid should ideally be done in a fume hood. |
Primary Disposal Protocol: The Gold Standard
The most secure and universally accepted method for the disposal of potassium 1-hexynyltrifluoroborate is through a licensed hazardous waste disposal service. This ensures compliance with local, state, and federal regulations and places the ultimate handling of the hazardous material in the hands of trained professionals.
Step-by-Step Procedure for Collection:
-
Containerization: Place the waste potassium 1-hexynyltrifluoroborate, including any contaminated materials (e.g., weighing paper, gloves), into a clearly labeled, sealable, and chemically compatible waste container.
-
Labeling: The label must be unambiguous and include:
-
The words "Hazardous Waste"
-
The full chemical name: "Potassium 1-hexynyltrifluoroborate"
-
The approximate quantity of the waste
-
The date of accumulation
-
Any known hazard characteristics (e.g., "Irritant")
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.
Caption: Primary disposal workflow for potassium 1-hexynyltrifluoroborate.
In-Lab Pre-Treatment Considerations: A Cautious Approach
For laboratories equipped and authorized to perform chemical pre-treatment of waste, two potential pathways for reducing the hazard of potassium 1-hexynyltrifluoroborate are hydrolysis and oxidation. It is crucial to underscore that these procedures should be performed by trained personnel in a controlled environment, such as a fume hood, and with a thorough understanding of the potential reactions and byproducts. These pre-treatment methods may not render the waste non-hazardous, and the resulting mixture will still likely require disposal as hazardous waste.
Pre-Treatment Option 1: Hydrolysis to 1-Hexynylboronic Acid
Organotrifluoroborates can be hydrolyzed to their corresponding boronic acids.[12][13][14][15] While many organotrifluoroborates hydrolyze under basic conditions, alkynyltrifluoroborates are noted to be significantly more stable and may hydrolyze very slowly.[13][14][15] Some studies suggest that acid catalysis may be necessary for the hydrolysis of less reactive organotrifluoroborates.[13][14][15] A mild and efficient method for the hydrolysis of various organotrifluoroborates using silica gel and water has been reported.[12]
Illustrative Laboratory-Scale Hydrolysis Protocol (Adaptation Required):
-
Disclaimer: This is a general procedure adapted from the literature for other organotrifluoroborates and should be tested on a small scale before application to the entire waste stream.
-
In a fume hood, place the waste potassium 1-hexynyltrifluoroborate in a round-bottom flask equipped with a stir bar.
-
For every 1 gram of the organotrifluoroborate, add approximately 0.4 grams of silica gel.
-
Add water to achieve a concentration of approximately 0.33 M.
-
Stir the mixture at room temperature. The reaction progress should be monitored by appropriate analytical techniques (e.g., NMR, if feasible) to determine the time required for complete hydrolysis.
-
Once the reaction is complete, the resulting mixture will contain 1-hexynylboronic acid, potassium fluoride, and silica gel. This mixture should be collected as hazardous waste.
Disposal of Hydrolysis Products:
-
Boronic Acids: Boronic acid waste should be treated as hazardous and collected for professional disposal.[1][16][17] Under no circumstances should it be disposed of down the drain unless explicitly permitted by your institution's EHS and local regulations.
-
Potassium Fluoride: Potassium fluoride is toxic and must be disposed of as hazardous waste.[2][3][18]
Pre-Treatment Option 2: Oxidative Cleavage of the Hexynyl Group
The carbon-carbon triple bond in the 1-hexynyl group can be cleaved through strong oxidation, for example, using potassium permanganate or ozone.[19][20] This would break down the organic part of the molecule. Additionally, a general method for the oxidation of organoboranes involves the use of hydrogen peroxide in a basic solution.[21][22]
Illustrative Laboratory-Scale Oxidation Protocol (Adaptation Required):
-
Disclaimer: This is a general procedure and should be approached with extreme caution, starting with very small-scale tests. The reaction can be exothermic.
-
In a fume hood, dissolve the waste potassium 1-hexynyltrifluoroborate in a suitable solvent (e.g., a mixture of THF and water) in a round-bottom flask equipped with a stir bar and placed in an ice bath.
-
Slowly add a solution of sodium hydroxide.
-
Carefully and slowly add 30% hydrogen peroxide dropwise, ensuring the temperature is controlled.[21]
-
After the addition is complete, allow the mixture to stir until the reaction is complete.
-
The resulting mixture will contain potassium fluoride, borate salts, and organic byproducts. This entire mixture should be collected as hazardous waste.
Caption: Decision workflow for pre-treatment of potassium 1-hexynyltrifluoroborate waste.
Conclusion: A Culture of Safety
The responsible disposal of potassium 1-hexynyltrifluoroborate is a critical component of a robust laboratory safety culture. While the primary and most recommended disposal route is through a licensed hazardous waste service, understanding the chemical principles behind potential pre-treatment methods provides a more complete knowledge base for the discerning scientist. Always prioritize safety, adhere to your institution's guidelines, and when in doubt, consult with your Environmental Health and Safety department. By doing so, we can ensure that our pursuit of scientific advancement goes hand-in-hand with a steadfast commitment to safety and environmental stewardship.
References
-
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. National Institutes of Health. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Removal of boron from wastewater by precipitation of a sparingly soluble salt. ResearchGate. [Link]
-
The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate. Gutenberg Open Science. [Link]
-
Safety Data Sheet: Potassium fluoride. Carl ROTH. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. EPA NEPAL. [Link]
-
Oxidative Cleavage of Alkynes. Chemistry LibreTexts. [Link]
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Boron removal from industrial wastewaters by means of optimized sequential chemical precipitation and coagulation processes. DESWATER. [Link]
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9.6 Oxidative Cleavage of Alkynes. OpenStax. [Link]
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HF Safety Information. Calgonate®. [Link]
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1-HEXANOL. Organic Syntheses Procedure. [Link]
-
SAFETY DATA SHEET 1-Hexyne. Thermo Fisher Scientific. [Link]
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How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
POTASSIUM FLUORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Chemical Waste Management Guide. Auburn University. [Link]
-
Boron removal from produce water through adsorption. BIO Web of Conferences. [Link]
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(PDF) The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate. ResearchGate. [Link]
-
Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic. arkat usa. [Link]
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Northumbria University – Safe Disposal of Chemical Waste. Sustainability Exchange. [Link]
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Personal Protective Equipment. US EPA. [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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Safety and disposal of potassium fluoride. Sciencemadness.org. [Link]
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Potassium alkynyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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125: Ozonolysis (oxidative cleavage) of alkynes. YouTube. [Link]
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BICYCLO[3.3.1]NONAN-9-ONE. Organic Syntheses Procedure. [Link]
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Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
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Material Safety Data Sheet - 1-Hexyne. Cole-Parmer. [Link]
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Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. University of Missouri–St. Louis. [Link]
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Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. EPA NEPAL. [Link]
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Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
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Alkenes & Alkynes Oxidation Reduction and Oxidative Cleavage. YouTube. [Link]
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Boron removal from wastewater using adsorbents. PubMed. [Link]
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POTASSIUM ORGANOTRIFLUOROBORATES: NEW AND VERSATILE REAGENTS FOR ORGANIC SYNTHESIS. Organic Syntheses Procedure. [Link]
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Waste Neutralization Guidance. Missouri State University. [Link]
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1-HEXENE. NJ.gov. [Link]
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Boron Selective Resins in Wastewater Treatment: Advances and Applications. LinkedIn. [Link]
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Neutralization Guide. University of Georgia. [Link]
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Personal protective equipment for handling Potassium 1-hexynyltrifluoroborate
A Researcher's Guide to Safely Handling Potassium 1-hexynyltrifluoroborate
In the dynamic landscape of pharmaceutical research and drug development, the use of novel reagents is paramount to innovation. Potassium 1-hexynyltrifluoroborate, a member of the versatile class of organotrifluoroborate salts, offers unique reactivity in cross-coupling reactions, making it a valuable tool in the synthesis of complex organic molecules. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our commitment is to empower researchers with the knowledge to work safely and efficiently, fostering a culture of safety and scientific integrity.
Hazard Assessment and Risk Mitigation
Key Hazards:
-
Skin and Eye Contact: Can cause irritation to severe burns and eye damage.[1]
-
Inhalation: Dust may cause respiratory irritation.[1]
-
Ingestion: Though not a primary route of occupational exposure, ingestion can cause significant harm.[1]
The primary mitigation strategy is to prevent direct contact and the generation of airborne dust. This is achieved through a combination of engineering controls, administrative procedures, and the diligent use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to Potassium 1-hexynyltrifluoroborate. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for extended handling periods.[2][3] | Provides a chemical-resistant barrier to prevent skin contact and potential irritation or burns.[1] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2] | Protects against accidental splashes and airborne dust particles, preventing serious eye injury.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used when handling the solid outside of a certified chemical fume hood.[4][5] | Minimizes the risk of inhaling fine dust particles that can cause respiratory irritation.[1] |
| Protective Clothing | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[3] | Provides a barrier against accidental spills and contact with contaminated surfaces. |
Diagram of PPE Ensemble for Handling Potassium 1-hexynyltrifluoroborate
Caption: Recommended sequence for donning PPE before handling Potassium 1-hexynyltrifluoroborate.
Operational Plan: From Receipt to Reaction
A systematic approach to handling Potassium 1-hexynyltrifluoroborate is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
-
Weighing and Dispensing:
-
All weighing and dispensing of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Use anti-static weigh boats or liners to prevent dispersal of the fine powder.
-
Clean any spills immediately by carefully scooping the solid material into a designated waste container. Avoid dry sweeping, which can generate dust.
-
-
Reaction Setup and Execution:
-
When adding the reagent to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Ensure that the reaction is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Have an appropriate quenching agent and spill kit readily available.
-
Experimental Workflow Diagram
Caption: A stepwise workflow for the safe handling of Potassium 1-hexynyltrifluoroborate.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper disposal of Potassium 1-hexynyltrifluoroborate and any contaminated materials is essential to protect the environment and comply with regulations.
-
Unused Reagent: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[4]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
By adhering to these guidelines, researchers can confidently and safely utilize Potassium 1-hexynyltrifluoroborate in their pursuit of scientific advancement. A proactive approach to safety is not a hindrance to research but rather a cornerstone of reproducible and reliable results.
References
-
Carl ROTH. (2025, March 10). Safety Data Sheet: Potassium tetrafluoroborate. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Reaction product of mixed inorganic base and acid resulting in potassium trihydroxy fluoroborate, dipotassium tetrahydroxy tetraboronpentaoxide dehydrate, potassium tetrafluroborate in powder form - Registration Dossier. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
